molecular formula C21H27NO3 B7783077 Propafenone CAS No. 9083-41-4

Propafenone

Cat. No.: B7783077
CAS No.: 9083-41-4
M. Wt: 341.4 g/mol
InChI Key: JWHAUXFOSRPERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propafenone, also known by its chemical name 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one, is a class IC antiarrhythmic compound with the CAS Registry Number 54063-53-5 . It serves as a crucial small molecule in cardiovascular research, primarily utilized for its direct stabilizing action on myocardial membranes . Its principal mechanism of action involves the blockade of sodium channels in cardiac cells, which reduces the influx of sodium ions during depolarization and slows conduction velocity across the myocardium . In addition to its primary effect on sodium channels, this compound exhibits secondary beta-adrenergic blocking (beta-blocker) properties and has some influence on potassium channels, which can prolong the repolarization phase . This multi-channel activity makes it a valuable tool for studying the electrophysiology of arrhythmias and the pharmacology of ion channels. Researchers employ this compound in studies aimed at understanding and modeling atrial and ventricular arrhythmias . The compound is extensively metabolized in the liver by the cytochrome P450 system, predominantly by the CYP2D6 isoenzyme, and its metabolism is subject to significant genetic polymorphism . This pharmacokinetic profile also makes this compound a compound of interest in drug metabolism and pharmacogenomic studies . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34183-22-7 (hydrochloride)
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045184
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 7.58e-03 g/L
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54063-53-5
Record name Propafenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propafenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propafenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Propafenone's Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707) is a Class 1C antiarrhythmic agent that primarily exerts its therapeutic effect by blocking cardiac sodium channels (Nav1.5).[1] This blockade is characterized by a pronounced state- and use-dependence, with this compound exhibiting a higher affinity for the open and inactivated states of the channel compared to the resting state. This preferential binding leads to a potent and frequency-dependent reduction in the fast inward sodium current (INa), thereby slowing conduction velocity and suppressing cardiac arrhythmias. This guide provides a comprehensive overview of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize the mechanism of action of this compound on cardiac sodium channels.

Core Mechanism: State-Dependent Sodium Channel Blockade

This compound's primary mechanism of action is the blockade of the fast inward sodium current in cardiac cells.[1] This action slows the rate of rise of the cardiac action potential, prolonging conduction.[2] The interaction of this compound with the cardiac sodium channel is not static; it is highly dependent on the conformational state of the channel. The three primary states of the sodium channel are:

  • Resting State: The channel is closed at negative membrane potentials and is available for activation.

  • Open (Activated) State: Upon depolarization, the channel opens, allowing for the influx of sodium ions.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state.

This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel than for the resting state.[3] This state-dependent binding is the cornerstone of its use-dependent and voltage-dependent effects.

Use-Dependent Block

At faster heart rates, cardiac sodium channels spend more time in the open and inactivated states. This compound's higher affinity for these states leads to a greater degree of channel blockade at higher frequencies of stimulation. This phenomenon, known as use-dependent or phasic block, is a key characteristic of Class 1C antiarrhythmic drugs.[4] The slow kinetics of this compound binding and dissociation contribute to the accumulation of blocked channels during rapid heart rates.[4]

Voltage-Dependent Block

The affinity of this compound for the sodium channel is also influenced by the membrane potential. Depolarized membrane potentials, which favor the inactivated state, enhance the degree of tonic block.[4] This is demonstrated by a hyperpolarizing shift in the steady-state inactivation curve of the sodium channel in the presence of this compound.

Quantitative Analysis of this compound-Sodium Channel Interactions

The interaction of this compound with cardiac sodium channels has been quantified using various electrophysiological techniques, primarily the patch-clamp method. The following tables summarize key quantitative data from published studies.

ParameterValueEnantiomerCell TypeReference
Shift in V0.5 of Inactivation -14.2 mV(R)-propafenoneGuinea pig ventricular cells[5]
-21.1 mV(S)-propafenoneGuinea pig ventricular cells[5]
Recovery from Inactivation (τ) 46.5 ± 14.3 s(R)-propafenoneGuinea pig ventricular cells[5]
74.2 ± 37.9 s(S)-propafenoneGuinea pig ventricular cells[5]
Development of Inactivated State Block (τ) 15.9 ± 3.9 s(R)-propafenoneGuinea pig ventricular cells[5]
19.7 ± 7.3 s(S)-propafenoneGuinea pig ventricular cells[5]

Table 1: Stereoselective Effects of this compound on Cardiac Sodium Channel Gating Properties at 10 µM.

ParameterValueChannel TypeReference
KD 4.4 ± 0.3 µMhKv1.5[6]
Association Rate Constant (k) (8.9 ± 0.9) x 106 M-1s-1hKv1.5[6]
Dissociation Rate Constant (l) 39.5 ± 4.2 s-1hKv1.5[6]

Table 2: Kinetic Parameters of this compound Blockade of hKv1.5 Channels. While not Nav1.5, these values provide insight into the kinetics of this compound-channel interactions.

Experimental Protocols

The characterization of this compound's effects on cardiac sodium channels relies heavily on the whole-cell patch-clamp technique. This method allows for the precise control of the membrane potential and the recording of ionic currents through the cell membrane.

Cell Preparation
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) are commonly used. These cells provide a homogenous and high-level expression of the channel of interest.

  • Primary Cardiomyocytes: Ventricular myocytes isolated from animal hearts (e.g., guinea pig, rat) are also utilized to study the drug's effects in a more native environment.

Electrophysiological Recording
  • Configuration: The whole-cell patch-clamp configuration is employed to record the total sodium current from a single cell.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose; pH adjusted to 7.4. The low sodium concentration helps to reduce the magnitude of the sodium current to a level that can be reliably clamped by the amplifier.[7]

    • Internal (Pipette) Solution (in mM): Composition should mimic the intracellular ionic environment. Specific compositions can vary but often contain a high concentration of a cesium or potassium salt to block potassium currents, along with buffering agents and ATP.

  • Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

Voltage-Clamp Protocols
  • Holding Potential: The cell membrane is held at a negative potential (e.g., -100 mV) where most sodium channels are in the resting state.

  • Tonic Block Assessment: A single depolarizing pulse to the potential of peak sodium current (e.g., -20 mV) is applied to measure the baseline current. After application of this compound, the same pulse is applied to measure the degree of tonic block.

  • Use-Dependent Block Assessment: A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz, 5 Hz). The peak sodium current is measured for each pulse in the train. The progressive decrease in current amplitude with successive pulses demonstrates use-dependent block.

  • Holding Potential: The cell is held at a very negative potential (e.g., -120 mV) to ensure all channels are available.

  • Conditioning Pulses: A series of 500 ms (B15284909) conditioning pulses to various potentials (e.g., from -120 mV to -40 mV in 10 mV increments) are applied.

  • Test Pulse: Immediately following each conditioning pulse, a test pulse to the potential of peak sodium current (e.g., -20 mV) is applied.

  • Analysis: The peak sodium current during the test pulse is plotted against the conditioning pulse potential. The resulting curve is fitted with a Boltzmann function to determine the half-inactivation potential (V0.5).

Visualizations

Signaling Pathway of this compound Action

Propafenone_Action Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting This compound This compound This compound->Resting Low Affinity Binding (Slow On-rate) This compound->Open High Affinity Binding (Fast On-rate) This compound->Inactivated

This compound preferentially binds to the open and inactivated states of the cardiac sodium channel.

Experimental Workflow for Assessing Use-Dependent Block

Use_Dependent_Block_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-Nav1.5) Patch_Pipette Prepare Patch Pipette (Internal Solution) Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell Patch_Pipette->Whole_Cell Baseline Record Baseline I_Na (Single Pulse) Whole_Cell->Baseline Drug_Application Apply this compound Baseline->Drug_Application Pulse_Train Apply Pulse Train (e.g., 1 Hz, 5 Hz) Drug_Application->Pulse_Train Measure_Peak Measure Peak I_Na for each pulse Pulse_Train->Measure_Peak Plot_Data Plot Normalized I_Na vs. Pulse Number Measure_Peak->Plot_Data Quantify_Block Quantify Use-Dependent Block Plot_Data->Quantify_Block

Workflow for determining the use-dependent block of sodium channels by this compound using patch-clamp electrophysiology.

Conclusion

This compound's mechanism of action on cardiac sodium channels is a well-defined example of state- and use-dependent drug-channel interaction. Its preferential binding to the open and inactivated states of the Nav1.5 channel leads to a potent, frequency-dependent blockade of the fast inward sodium current. This detailed understanding, derived from quantitative electrophysiological studies, is crucial for the rational development of novel antiarrhythmic therapies and for optimizing the clinical use of existing agents like this compound. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate pharmacology of cardiac ion channels.

References

Stereoselectivity of Propafenone Enantiomers' Pharmacological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone (B51707), a Class 1C antiarrhythmic agent, is administered clinically as a racemic mixture of its S- and R-enantiomers. Despite their structural similarity, these enantiomers exhibit significant differences in their pharmacological effects, primarily due to stereoselective interactions with their molecular targets and distinct metabolic pathways. This technical guide provides an in-depth analysis of the stereoselectivity of this compound's pharmacological actions, focusing on its differential effects on cardiac ion channels and adrenergic receptors. We present a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used antiarrhythmic drug for the management of supraventricular and ventricular arrhythmias.[1] It is marketed as a racemic mixture of S-propafenone and R-propafenone. The pharmacological activity of this compound is complex, involving the blockade of cardiac sodium channels, and to a lesser extent, beta-adrenergic receptors. Crucially, these activities are not equally distributed between the two enantiomers, leading to a stereoselective pharmacological profile that has significant clinical implications. Understanding the distinct contributions of each enantiomer is paramount for optimizing therapeutic strategies and minimizing adverse effects.

Stereoselective Pharmacodynamics

The primary antiarrhythmic effect of this compound, the blockade of the fast inward sodium current, is largely non-stereoselective. In contrast, the beta-blocking activity resides almost exclusively in the S-enantiomer.

Sodium Channel Blockade (Class 1C Activity)

Both S- and R-propafenone are equipotent in blocking cardiac sodium channels (Nav1.5), which is the basis for their Class 1C antiarrhythmic effect.[1][2][3][4] This action slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity. Studies on canine cardiac Purkinje fibers have demonstrated that both enantiomers produce a similar frequency-dependent depression of the maximum upstroke velocity of phase 0 of the action potential.[5] This indicates that the binding site on the sodium channel does not exhibit significant stereoselectivity for this compound.

Beta-Adrenergic Receptor Blockade (Class II Activity)

The beta-blocking activity of this compound is markedly stereoselective, with the S-enantiomer being a significantly more potent beta-blocker than the R-enantiomer.[3][6] This property is responsible for some of the side effects associated with this compound therapy, such as bradycardia and negative inotropy. The S-enantiomer's structural similarity to beta-blockers underlies its higher affinity for beta-adrenergic receptors.[7]

Radioligand binding studies have quantified this stereoselectivity. In human lymphocyte β2-adrenoceptors, the affinity of S-propafenone was found to be approximately 100-fold greater than that of the R-enantiomer.[5][8] Similarly, in rat cerebral cortical and cerebellar membranes, S-propafenone was the more potent isomer in competing with ¹²⁵I-pindolol, with Ki values of 32 ± 1.7 nM and 77 ± 5.8 nM, respectively.[9] The eudismic ratio of S- over R-propafenone in beta-adrenoceptor-binding inhibition experiments has been reported to be 54.[2]

Ryanodine (B192298) Receptor (RyR2) Inhibition

Recent research has highlighted another stereoselective action of this compound related to the ryanodine receptor 2 (RyR2), a critical component of intracellular calcium release in cardiomyocytes. R-propafenone has been identified as an inhibitor of RyR2, a property not shared by the S-enantiomer at clinically relevant concentrations.[4][10] This finding suggests a potential additional antiarrhythmic mechanism for the R-enantiomer, independent of its sodium channel blocking activity. However, a clinical trial investigating the prevention of atrial fibrillation induction found no significant difference between R- and S-propafenone, although the results were confounded by the high rate of inducible atrial flutter due to sodium-channel blockade by both enantiomers.[4][10]

Quantitative Data Summary

The following table summarizes the key quantitative data on the stereoselective pharmacological effects of this compound enantiomers.

ParameterS-PropafenoneR-PropafenoneTarget/SystemReference
Beta-Adrenoceptor Affinity (Ki) 7.2 ± 2.9 nM571 ± 141 nMHuman Lymphocyte β2-Adrenoceptors[5][8]
Beta-Adrenoceptor Affinity (Ki) 32 ± 1.7 nM>10-fold less potentRat Cerebral Cortex (β1)[9]
Beta-Adrenoceptor Affinity (Ki) 77 ± 5.8 nM>75-fold less potentRat Cerebellum (β2)[9]
Eudismic Ratio (S/R) for Beta-Blockade 54-Cardiac Sarcolemma[2]
Sodium Channel Blockade EquipotentEquipotentCanine Cardiac Purkinje Fibers[5]
His Bundle Conduction Prolongation +69% ± 9%+79% ± 27%Guinea Pig Heart[2]
Maximal Atrial Pacing Rate Decrease -57% ± 8%-54% ± 10%Guinea Pig Heart[2]
Maximal Ventricular Pacing Rate Decrease -43% ± 6%-42% ± 6%Guinea Pig Heart[2]
5-Hydroxylation Vmax 10.2 pmol/µg/hr5.5 pmol/µg/hrHuman Liver Microsomes[11]
5-Hydroxylation Km 5.3 µM3.0 µMHuman Liver Microsomes[11]
Inhibition of R-propafenone 5-hydroxylation (Ki) 5.2 µM-Human Liver Microsomes[11]
Inhibition of S-propafenone 5-hydroxylation (Ki) -2.9 µMHuman Liver Microsomes[11]

Stereoselective Pharmacokinetics and Metabolism

The disposition of this compound enantiomers is also stereoselective, primarily due to differences in their metabolism by cytochrome P450 enzymes, particularly CYP2D6.[12] The hepatic metabolism of this compound is polymorphic, with individuals classified as extensive metabolizers (EMs) or poor metabolizers (PMs).[3][13]

In extensive metabolizers, R-propafenone is cleared more rapidly than S-propafenone.[3] This is due to the stereoselective 5-hydroxylation of the enantiomers, with S-propafenone having a higher Vmax and Km compared to R-propafenone in human liver microsomes.[11] Furthermore, an enantiomer-enantiomer interaction exists where R-propafenone inhibits the metabolism of S-propafenone.[6][14] This interaction leads to a higher plasma concentration of the more potent beta-blocking S-enantiomer when the racemic mixture is administered compared to when S-propafenone is given alone.[6]

In poor metabolizers, who have a reduced capacity for 5-hydroxylation, the clearance of both enantiomers is reduced, leading to higher plasma concentrations.[13]

Experimental Protocols

Radioligand Binding Assays for Beta-Adrenoceptor Affinity
  • Objective: To determine the binding affinity (Ki) of S- and R-propafenone for beta-adrenergic receptors.

  • Tissue Preparation: Sarcolemma-enriched cardiac membrane preparations or membranes from cells expressing specific beta-adrenoceptor subtypes (e.g., rat cerebral cortex for β1, cerebellum for β2).

  • Radioligand: A high-affinity beta-adrenoceptor antagonist radiolabeled with a radioisotope, such as (S)-[¹²⁵I]iodocyanopindolol or [¹²⁵I]-pindolol.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the competing ligands (S-propafenone, R-propafenone, or a non-labeled antagonist as a positive control).

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from these curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Studies in Cardiac Purkinje Fibers
  • Objective: To assess the effects of this compound enantiomers on the cardiac action potential, particularly the maximum upstroke velocity of phase 0 (Vmax), which reflects sodium channel function.

  • Preparation: Isolated canine or guinea pig cardiac Purkinje fibers are superfused with a physiological salt solution (e.g., Tyrode's solution) and maintained at a constant temperature (e.g., 37°C).

  • Procedure:

    • Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.

    • The fibers are stimulated at various frequencies to assess the frequency-dependent effects of the drugs.

    • After obtaining baseline recordings, the superfusion solution is switched to one containing a known concentration of either S-propafenone or R-propafenone.

    • Action potentials are recorded at steady-state to determine the effect on Vmax and other action potential parameters.

  • Data Analysis: The Vmax is electronically differentiated from the action potential upstroke. The percentage reduction in Vmax from baseline is calculated for each drug concentration and at different stimulation frequencies.

Visualizations

Signaling_Pathways cluster_Na Sodium Channel Blockade cluster_Beta Beta-Adrenergic Blockade S-Propafenone_Na S-Propafenone Nav1.5 Cardiac Sodium Channel (Nav1.5) S-Propafenone_Na->Nav1.5 Equipotent R-Propafenone_Na R-Propafenone R-Propafenone_Na->Nav1.5 Equipotent Na_Influx Decreased Na+ Influx Nav1.5->Na_Influx AP_Upstroke Slowed Action Potential Upstroke Na_Influx->AP_Upstroke Conduction_Slowing Slowed Conduction AP_Upstroke->Conduction_Slowing S-Propafenone_Beta S-Propafenone Beta_Receptor β-Adrenergic Receptor S-Propafenone_Beta->Beta_Receptor High Affinity R-Propafenone_Beta R-Propafenone R-Propafenone_Beta->Beta_Receptor Low Affinity AC_Activation Decreased Adenylyl Cyclase Activation Beta_Receptor->AC_Activation cAMP_Production Decreased cAMP Production AC_Activation->cAMP_Production

Caption: Differential signaling pathways of S- and R-propafenone.

Experimental_Workflow cluster_Binding Radioligand Binding Assay cluster_Electro Electrophysiology Tissue_Prep Tissue/Membrane Preparation Incubation Incubation with Radioligand & this compound Enantiomers Tissue_Prep->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Quantification Radioactivity Counting Filtration->Quantification Data_Analysis_Binding IC50 & Ki Determination Quantification->Data_Analysis_Binding Fiber_Prep Purkinje Fiber Isolation Recording Baseline Action Potential Recording Fiber_Prep->Recording Drug_Application Application of This compound Enantiomers Recording->Drug_Application Post_Drug_Recording Post-Drug Action Potential Recording Drug_Application->Post_Drug_Recording Data_Analysis_Electro Vmax Analysis Post_Drug_Recording->Data_Analysis_Electro

Caption: Experimental workflows for assessing this compound enantiomer activity.

Conclusion

The pharmacological effects of this compound are characterized by significant stereoselectivity. While both S- and R-enantiomers contribute to the primary Class 1C antiarrhythmic effect through equipotent sodium channel blockade, the S-enantiomer is predominantly responsible for the beta-blocking activity. Furthermore, emerging evidence suggests a potential role for the R-enantiomer in modulating intracellular calcium through RyR2 inhibition. The stereoselective metabolism of this compound, with the faster clearance of the R-enantiomer and the inhibitory effect of R- on S-propafenone metabolism, further complicates the pharmacokinetic and pharmacodynamic relationship of the racemic mixture. A thorough understanding of these stereoselective properties is crucial for the rational design of future antiarrhythmic therapies, potentially leading to the development of enantiomerically pure formulations with improved efficacy and safety profiles. For drug development professionals, these findings underscore the importance of evaluating the stereoisomers of chiral drugs individually to fully characterize their pharmacological and toxicological profiles.

References

The Pharmacological Profile of 5-Hydroxypropafenone: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the electrophysiological and receptor-binding properties of the primary active metabolite of the antiarrhythmic agent propafenone (B51707).

Introduction

This compound, a Class IC antiarrhythmic drug, is extensively metabolized in the liver to several metabolites, with 5-hydroxythis compound (B19502) being a principal active metabolite. The formation of 5-hydroxythis compound is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, an enzyme subject to genetic polymorphism, leading to significant inter-individual variations in its plasma concentrations.[1] This technical guide provides a comprehensive overview of the pharmacological activity of 5-hydroxythis compound, with a focus on its electrophysiological effects, receptor binding profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.

Metabolism of this compound to 5-Hydroxythis compound

The primary metabolic pathway for this compound is aromatic hydroxylation to form 5-hydroxythis compound. This reaction is predominantly carried out by the CYP2D6 enzyme in the liver.[1] The genetic polymorphism of CYP2D6 results in different metabolizer phenotypes (e.g., poor, extensive, and ultra-rapid metabolizers), which significantly impacts the plasma concentrations of both this compound and 5-hydroxythis compound.[2] In individuals with normal CYP2D6 function (extensive metabolizers), 5-hydroxythis compound can reach plasma concentrations comparable to the parent drug.

This compound This compound 5-Hydroxythis compound 5-Hydroxythis compound This compound->5-Hydroxythis compound Hydroxylation N-depropylthis compound N-depropylthis compound This compound->N-depropylthis compound Dealkylation CYP2D6 CYP2D6 CYP2D6->this compound catalyzes CYP3A4 & CYP1A2 CYP3A4 & CYP1A2 CYP3A4 & CYP1A2->this compound catalyzes

Metabolic pathway of this compound.

Pharmacological Activity: A Quantitative Overview

5-Hydroxythis compound is a pharmacologically active metabolite that contributes significantly to the overall antiarrhythmic effect of this compound. Its activity profile, however, differs in key aspects from the parent compound, particularly in its beta-adrenergic receptor blocking properties.

Data Presentation

The following tables summarize the quantitative data on the pharmacological activity of 5-hydroxythis compound in comparison to its parent compound, this compound.

TargetParameter5-Hydroxythis compoundThis compoundReference(s)
Sodium Channel (Nav1.5) PotencyComparable to or > this compoundPotent Blocker[1][3]
Potassium Channel (hERG) IC₅₀ (µM)~0.88~0.55[4]
Potassium Channel (hKv1.5) K D (µM)9.2 ± 1.64.4 ± 0.3[5]
Beta-Adrenergic Receptor Relative Potency~10-fold weaker than this compoundPotent Blocker[1]

Note: Direct IC₅₀ values for Nav1.5 are not consistently reported in the literature, but the consensus indicates a potency for 5-hydroxythis compound that is at least equivalent to, and potentially greater than, that of this compound.

Detailed Pharmacological Actions

Sodium Channel Blockade

As a Class IC antiarrhythmic agent, the primary mechanism of action for 5-hydroxythis compound is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes.[3] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and prolonging the QRS duration on an electrocardiogram. Experimental evidence suggests that 5-hydroxythis compound is a potent sodium channel blocker, with a potency comparable to or even greater than that of this compound itself.[1]

Potassium Channel Blockade

5-Hydroxythis compound also exhibits inhibitory effects on cardiac potassium channels, which contributes to its antiarrhythmic profile and potential for proarrhythmic effects.

  • hERG (IKr): 5-Hydroxythis compound blocks the human Ether-à-go-go-Related Gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). This blockade can lead to a prolongation of the action potential duration and the QT interval. The IC₅₀ for hERG channel blockade by 5-hydroxythis compound is approximately 0.88 µM, similar to that of this compound (approximately 0.55 µM).[4]

  • hKv1.5 (IKur): This metabolite also blocks the hKv1.5 potassium channel, which underlies the ultrarapid delayed rectifier potassium current (IKur) prominent in the atria. This compound is a more potent blocker of this channel, with a dissociation constant (KD) of 4.4 ± 0.3 µM, compared to 9.2 ± 1.6 µM for 5-hydroxythis compound.[5]

Beta-Adrenergic Receptor Blockade

A key differentiating feature between 5-hydroxythis compound and its parent compound is its significantly reduced beta-adrenergic receptor blocking activity. Studies indicate that 5-hydroxythis compound is approximately 10 times weaker as a beta-blocker than this compound.[1] This reduced beta-blocking activity is clinically relevant, as it may result in a lower incidence of beta-blockade-related side effects in individuals who are extensive metabolizers of this compound. The beta-blocking activity of this compound is primarily attributed to its S-enantiomer.[6]

cluster_0 5-Hydroxythis compound cluster_1 Cardiac Myocyte 5-OHP 5-Hydroxythis compound Nav15 Nav1.5 (Sodium Channel) 5-OHP->Nav15 Blocks (Strongly) hERG hERG (Potassium Channel) 5-OHP->hERG Blocks hKv15 hKv1.5 (Potassium Channel) 5-OHP->hKv15 Blocks BetaReceptor Beta-Adrenergic Receptor 5-OHP->BetaReceptor Blocks (Weakly) Reduced Vmax Reduced Vmax Nav15->Reduced Vmax Leads to Prolonged APD Prolonged APD hERG->Prolonged APD Leads to Prolonged APD (Atria) Prolonged APD (Atria) hKv15->Prolonged APD (Atria) Leads to Reduced Sympathetic Tone Reduced Sympathetic Tone BetaReceptor->Reduced Sympathetic Tone Leads to

Signaling pathway of 5-hydroxythis compound.

Experimental Protocols

The characterization of the pharmacological activity of 5-hydroxythis compound relies on a variety of in vitro and in vivo experimental models.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is employed to measure the inhibitory effects of 5-hydroxythis compound on specific cardiac ion channels.

  • Cell Preparation: Mammalian cell lines (e.g., HEK293, CHO) stably transfected with the gene encoding the human cardiac ion channel of interest (e.g., Nav1.5, hERG, hKv1.5) are cultured and prepared for electrophysiological recording.

  • Recording Solutions:

    • Internal (Pipette) Solution (example): (in mM) 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

    • External (Bath) Solution (example): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is utilized. A glass micropipette with a resistance of 2-5 MΩ is used to form a giga-ohm seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and isolate the ionic current of interest. For example, for hERG currents, a holding potential of -80 mV is followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to record the tail current.

  • Drug Application: 5-Hydroxythis compound is dissolved in the external solution at various concentrations and perfused over the cell.

  • Data Analysis: The reduction in the current amplitude in the presence of the drug compared to the control (drug-free) condition is measured to determine the percentage of inhibition. Concentration-response curves are then generated to calculate the IC₅₀ or K D values.

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This assay is used to determine the binding affinity of 5-hydroxythis compound for beta-adrenergic receptors.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing beta-adrenergic receptors (e.g., rat cerebral cortex, human left ventricular tissue). The tissue is homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction.

  • Radioligand: A radiolabeled ligand that binds with high affinity and specificity to beta-adrenergic receptors is used, such as [¹²⁵I]iodocyanopindolol.

  • Binding Reaction: The prepared membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled 5-hydroxythis compound (the competitor).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Detection: The amount of radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of 5-hydroxythis compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Aconitine-Induced Arrhythmia

This animal model is used to assess the antiarrhythmic efficacy of 5-hydroxythis compound in vivo.

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., urethane).

  • Surgical Preparation: The jugular vein is cannulated for drug administration, and ECG electrodes are placed to monitor cardiac rhythm.

  • Induction of Arrhythmia: A continuous intravenous infusion of aconitine (B1665448) (e.g., 10 µg/kg/min) is administered to induce cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Drug Administration: Once a stable arrhythmia is established, 5-hydroxythis compound is administered intravenously at various doses.

  • Endpoint: The primary endpoint is the restoration of normal sinus rhythm. The dose of 5-hydroxythis compound required to convert the arrhythmia to sinus rhythm is determined.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis PatchClamp Whole-Cell Patch-Clamp IC50_KD Determine IC50 / KD / Ki PatchClamp->IC50_KD BindingAssay Radioligand Binding Assay BindingAssay->IC50_KD ArrhythmiaModel Aconitine-Induced Arrhythmia Model Efficacy Assess Antiarrhythmic Efficacy ArrhythmiaModel->Efficacy

Experimental workflow for characterization.

Conclusion

5-Hydroxythis compound is a pharmacologically active metabolite that plays a crucial role in the antiarrhythmic effects of this compound. It is a potent blocker of cardiac sodium and potassium channels, with a sodium channel blocking potency that is comparable to or greater than the parent compound. A key distinguishing feature is its significantly weaker beta-adrenergic receptor blocking activity. The contribution of 5-hydroxythis compound to the overall clinical effect of this compound is highly dependent on the patient's CYP2D6 metabolizer status. A thorough understanding of the pharmacological profile of this active metabolite is essential for the safe and effective use of this compound in the treatment of cardiac arrhythmias and for the development of novel antiarrhythmic agents.

References

Propafenone's Interaction with Voltage-Gated Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites and mechanisms of action of the antiarrhythmic drug propafenone (B51707) on voltage-gated potassium (Kv) channels. This compound, a class Ic antiarrhythmic agent, is primarily known for its potent blockade of sodium channels.[1] However, its interaction with potassium channels contributes to its overall electrophysiological profile and can be implicated in both its therapeutic efficacy and potential proarrhythmic effects.[2][3] This document details the specific Kv channels affected, the molecular determinants of this compound binding, and the functional consequences of this interaction, supported by quantitative data and detailed experimental methodologies.

Overview of this compound's Action on Kv Channels

This compound has been shown to block a variety of voltage-gated potassium channels, primarily through a mechanism involving open-channel blockade from the intracellular side.[4][5] The drug appears to enter the inner vestibule of the channel pore, thereby physically occluding ion conduction.[4][5] The extent of this block is often voltage-, time-, and use-dependent, indicating a preferential binding to the open state of the channel.[6][7]

Key characteristics of this compound's interaction with Kv channels include:

  • Intracellular Binding: Evidence suggests that this compound accesses its binding site from the cytoplasm.[4][5]

  • Open-Channel Block: this compound's blocking effect is often enhanced by channel opening, as seen in the time-dependent development of block during depolarization.[3]

  • Voltage-Dependence: The degree of block can be influenced by the membrane potential, with increased block at more positive potentials.[7]

  • Use-Dependence: Repetitive channel activation can lead to a cumulative increase in block.[2][6]

Quantitative Analysis of this compound's Effect on Kv Channels

The following tables summarize the quantitative data on the inhibitory effects of this compound on various Kv channels and other potassium currents, as determined by electrophysiological studies.

Table 1: Inhibitory Potency of this compound on Different Potassium Channels

Channel/CurrentCell Type/Expression SystemIC50 / K(D) (µM)Reference(s)
hKv1.5Ltk- cells4.4 ± 0.3 (K(D))[6]
Kv1.4ΔNXenopus laevis oocytes121[7]
Kv channels (native)Rabbit coronary arterial smooth muscle cells5.04 ± 1.05[2]
I(to) (transient outward current)Rabbit atrial myocytes5.91[3]
I(k) (delayed rectifier current)Rabbit atrial myocytes0.76[3]
I(k1) (inward rectifier current)Rabbit atrial myocytes7.10[3]
I(Ktotal) (total K+ current)Rat portal vein smooth muscle cells0.059 ± 0.009[8]
fKv1.4ΔNXenopus oocytes103.68 ± 10.13[9]
I(KATP) (atrial myocytes)Rabbit atrial cardiomyocytes1.26 ± 0.17[10]
I(KATP) (ventricular myocytes)Rabbit ventricular cardiomyocytes4.94 ± 0.59[10]

Table 2: Kinetic Parameters of this compound Block on hKv1.5 Channels

ParameterValueUnitReference
Association rate constant (k)8.9 ± 0.9 x 10^6M⁻¹s⁻¹[6]
Dissociation rate constant (l)39.5 ± 4.2s⁻¹[6]
Electrical distance (δ)0.17 ± 0.55-[6]

Molecular Binding Sites of this compound

Site-directed mutagenesis studies have been instrumental in identifying the putative binding sites for this compound within the pore domain of Kv channels. Studies on the Kv2.1 channel, by creating chimeras with the more sensitive Kv1.2 channel, have pinpointed key regions.[4]

The primary binding site for this compound is believed to be in the inner vestibule of the channel pore.[4][5] Specific structural elements implicated in this compound binding include:

  • S6 Segment: Several amino acid residues in the intracellularly directed part of the S6 alpha-helix significantly affect this compound sensitivity.[4]

  • S5-S6 Linker (Pore Helix): This region, which forms the outer part of the inner vestibule, also plays a crucial role. Exchanging this linker between Kv2.1 and Kv1.2 channels dramatically alters this compound sensitivity.[4] Two groups of amino acids within this linker (residues 372-374 and 383-384 in the studied construct) were found to be particularly important.[4]

The proposed mechanism involves the entry of the this compound molecule into the open pore from the intracellular side, where it interacts with residues in the S6 segment and the pore helix, leading to channel block.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of this compound's interaction with Kv channels.

Electrophysiological Recording

Whole-Cell Patch-Clamp: This technique is used to record the activity of ion channels from the entire cell membrane.

  • Cell Preparation: Cultured cells stably expressing the Kv channel of interest (e.g., Ltk- cells expressing hKv1.5) or freshly isolated myocytes are used.[2][3][6]

  • Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): KCl, K2ATP, MgCl2, EGTA, and HEPES, with the pH adjusted to ~7.2. EGTA is included to chelate intracellular calcium and block Ca2+-activated channels.[2]

  • External Solution (Extracellular): A standard external solution contains (in mM): NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to ~7.4.

  • Voltage Protocols: To study voltage- and use-dependence, various voltage protocols are applied. For example, to elicit Kv currents, depolarizing steps are applied from a holding potential (e.g., -80 mV) to a range of test potentials (e.g., -80 to +60 mV).[2] To assess use-dependence, repetitive depolarizing pulses at different frequencies (e.g., 1 and 2 Hz) are applied.[2]

  • Data Acquisition and Analysis: Currents are recorded using an amplifier and digitized. The concentration-response curves are fitted with the Hill equation to determine the IC50 value.[2]

Two-Electrode Voltage-Clamp: This method is suitable for studying ion channels expressed in larger cells, such as Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the Kv channel of interest (e.g., Kv1.4ΔN).[7]

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and the other for current injection. The oocyte is continuously perfused with a control solution, followed by solutions containing different concentrations of this compound.[7]

  • Data Analysis: Similar to patch-clamp, current amplitudes are measured in response to various voltage protocols to determine the effects of this compound on channel gating and to calculate the IC50.[7]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug binding.

  • Plasmid Preparation: A mammalian expression plasmid containing the cDNA for the Kv channel of interest is used.[11]

  • Mutagenesis: Point mutations or exchanges of entire domains (e.g., creating chimeras between Kv2.1 and Kv1.2) are introduced using commercially available kits (e.g., Quikchange XL II site-directed mutagenesis kit).[4][11] Specific primers containing the desired nucleotide changes are used to amplify the plasmid.[11]

  • Sequencing: The entire coding region of the mutated channel is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Expression and Analysis: The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines), and its sensitivity to this compound is assessed using electrophysiological techniques as described above.[4] A significant change in the IC50 value for the mutated channel compared to the wild-type channel indicates that the mutated residue(s) are important for drug binding.

Visualizations

Proposed Signaling Pathway of this compound Blockade

Propafenone_Blockade cluster_membrane Cell Membrane Kv_Channel Voltage-Gated Potassium Channel Pore Pore (Inner Vestibule) Pore->Kv_Channel Block of K+ Efflux Propafenone_extra This compound (Extracellular) Propafenone_intra This compound (Intracellular) Propafenone_intra->Pore Binds to open state

Caption: Proposed mechanism of this compound blocking the Kv channel from the intracellular side.

Experimental Workflow for Identifying Binding Sites

Experimental_Workflow start Start: Hypothesis (this compound binds to specific residues in the pore domain) mutagenesis Site-Directed Mutagenesis (Create point mutations or chimeras in the putative binding region) start->mutagenesis expression Heterologous Expression (e.g., Xenopus oocytes or mammalian cell lines) mutagenesis->expression electrophysiology Electrophysiological Recording (Whole-cell patch-clamp or two-electrode voltage-clamp) expression->electrophysiology analysis Data Analysis (Determine IC50 for wild-type and mutant channels) electrophysiology->analysis comparison Comparison (Compare IC50 values) analysis->comparison conclusion_sig Conclusion: Residue is critical for binding comparison->conclusion_sig Significant difference conclusion_ns Conclusion: Residue is not critical for binding comparison->conclusion_ns No significant difference

Caption: Workflow for identifying this compound binding sites using site-directed mutagenesis.

Conclusion

This compound is a potent blocker of several types of voltage-gated potassium channels. The primary mechanism of action involves the entry of the drug into the inner vestibule of the channel pore from the intracellular side, leading to a block of potassium ion conduction. This interaction is often dependent on the channel's conformational state, with a preference for the open state. Key molecular determinants of this compound binding are located within the S6 segment and the S5-S6 linker of the channel's pore domain. Understanding the specifics of these interactions is crucial for the development of more selective and safer antiarrhythmic drugs. The methodologies outlined in this guide provide a framework for the continued investigation of drug-channel interactions.

References

A Technical Guide to the Synthesis and Structure-Activity Relationship of Propafenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels in cardiomyocytes, leading to a decrease in the upstroke velocity of the action potential and a slowing of conduction.[1][2] Beyond its antiarrhythmic properties, this compound and its analogs have garnered significant interest for their ability to modulate the activity of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. This dual activity profile has spurred research into the synthesis and structure-activity relationships (SAR) of novel this compound analogs to develop more potent and selective agents for both arrhythmia and cancer therapy.

This technical guide provides an in-depth overview of the synthesis of this compound analogs and dissects their SAR, with a focus on both their antiarrhythmic and P-gp modulatory effects. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to facilitate further research and development in this area.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a convergent strategy, involving the preparation of a substituted propiophenone (B1677668) core followed by the introduction of an amino alcohol side chain. A general synthetic scheme is outlined below.

General Synthetic Workflow

The synthesis typically commences with the acylation of a substituted phenol (B47542) to introduce the propiophenone moiety. This is followed by the introduction of the amino alcohol side chain via reaction with epichlorohydrin (B41342) and subsequent aminolysis.

Synthesis_Workflow Start Substituted Phenol Step1 Friedel-Crafts Acylation (e.g., with propionyl chloride, AlCl3) Start->Step1 Intermediate1 Substituted o-Hydroxypropiophenone Step1->Intermediate1 Step2 Williamson Ether Synthesis (Epichlorohydrin, base) Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Ring-opening Aminolysis (Desired amine) Intermediate2->Step3 Final_Product This compound Analog Step3->Final_Product

General synthetic workflow for this compound analogs.
Detailed Experimental Protocols

2.2.1. Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (Chalcone Route Intermediate)

This protocol describes the synthesis of a key intermediate via a chalcone (B49325) formation and subsequent reduction.

  • Materials: o-hydroxyacetophenone, benzaldehyde (B42025), 96% aqueous methanol (B129727), sodium hydroxide (B78521), 1N hydrochloric acid, ethanol (B145695), 5% Pd/C catalyst.

  • Procedure:

    • To a solution of o-hydroxyacetophenone (0.48 M) and benzaldehyde (0.6 M) in 720 mL of 96% aqueous methanol, add sodium hydroxide (134.4 g) and stir vigorously for 30 minutes to obtain an orange-red solution.[3]

    • Continue stirring for an additional 4 hours to complete the reaction.[3]

    • Add 1N hydrochloric acid (4.8 L) to precipitate 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (chalcone).[3]

    • Wash the precipitate with water, dry, and recrystallize from ethanol.

    • Dissolve the chalcone in ethanol and hydrogenate at 1 atm and 55°C in the presence of a 5% Pd/C catalyst and sodium hydroxide (94 g).[3]

    • After 48 hours, filter the solution, neutralize with 25% aqueous hydrochloric acid, and concentrate under vacuum.[3]

    • Add water and cool on ice to crystallize 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.

2.2.2. General Procedure for Introduction of the Amino Alcohol Side Chain

This protocol outlines the reaction of the propiophenone intermediate with epichlorohydrin and a subsequent aminolysis.

  • Materials: 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, epichlorohydrin, sodium hydroxide, desired primary or secondary amine, methanol.

  • Procedure:

    • Reflux a mixture of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, excess epichlorohydrin, and sodium hydroxide pellets for 4 hours to form the epoxide intermediate.

    • After cooling, remove the excess epichlorohydrin by distillation.

    • Add the desired amine to the epoxide intermediate and reflux in a suitable solvent like methanol to facilitate the ring-opening aminolysis.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting this compound analog by column chromatography or recrystallization.

2.2.3. Purification and Characterization

Purification of this compound analogs is typically achieved through standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the final product with high purity. Characterization is performed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized analogs.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other suitable methods are employed to determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Melting Point: To assess the purity of the final compound.

Structure-Activity Relationship (SAR)

The SAR of this compound analogs has been explored for both their antiarrhythmic and P-gp modulatory activities.

SAR for Antiarrhythmic Activity (Sodium Channel Blockade)

The antiarrhythmic activity of this compound and its analogs is primarily attributed to their ability to block the fast inward sodium current (I_Na) in cardiomyocytes. The key structural features influencing this activity are:

  • Aromatic Rings: The two aromatic rings are crucial for activity. Modifications to these rings can significantly impact potency and selectivity.

  • Propiophenone Linker: The three-carbon chain connecting the two aromatic rings is important for maintaining the correct spatial orientation for interaction with the sodium channel.

  • Amino Alcohol Side Chain: The protonatable nitrogen atom in the side chain is essential for the interaction with the sodium channel pore. The nature of the substituent on the nitrogen atom influences the lipophilicity and, consequently, the potency and pharmacokinetic properties of the analog.

SAR_Sodium_Channel cluster_SAR Key Structural Features for Sodium Channel Blockade cluster_Activity Resulting Activity Aromatic_Rings Aromatic Rings (Essential for binding) Activity Sodium Channel Blockade (Antiarrhythmic Effect) Aromatic_Rings->Activity Linker Propiophenone Linker (Maintains spatial orientation) Linker->Activity Side_Chain Amino Alcohol Side Chain (Protonatable nitrogen is key) Side_Chain->Activity

Key structural features for sodium channel blockade.

SAR for P-glycoprotein (P-gp) Modulation

A significant body of research has focused on the SAR of this compound analogs as inhibitors of P-gp, a transporter associated with multidrug resistance in cancer.

  • Lipophilicity: A strong positive correlation has been observed between the lipophilicity of this compound analogs and their P-gp inhibitory activity.[6]

  • Nitrogen Substituent: The nature of the substituent on the nitrogen atom of the amino alcohol side chain plays a crucial role. Increasing the size and lipophilicity of this substituent generally leads to enhanced P-gp inhibition.

  • Flexibility: The flexibility of the substituent at the nitrogen atom can influence selectivity between P-gp and other transporters like the Breast Cancer Resistance Protein (BCRP).[7]

  • Basicity of Nitrogen: The basicity of the nitrogen atom also appears to trigger transporter selectivity.[7]

Quantitative SAR Data for P-gp Inhibition

CompoundModificationIC50 (µM) for Digoxin (B3395198) Transport Inhibition in Caco-2 cellsReference
This compound-6.8[8]
5-hydroxythis compoundMajor metabolite19.9[8]
N-desalkylthis compoundMajor metabolite21.3[8]
Analog IDR1 (at Nitrogen)R2 (Aromatic Ring)IC50 (µM) for P-gp InhibitionReference
6a PropylH>10[9]
10a CyclohexylH1.2[9]
10b Cyclohexyl4-OCH30.8[9]
5b BenzylH2.6[9]
11a 4-FluorobenzylH0.9[9]
6b Propyl4-OCH3>10[9]
11b 4-Fluorobenzyl4-OCH30.5[9]

Biological Evaluation Protocols

In Vitro Evaluation of Antiarrhythmic Activity

4.1.1. Patch-Clamp Electrophysiology for Sodium Channel Blockade

  • Objective: To determine the inhibitory effect of this compound analogs on the fast sodium current (I_Na).

  • Cell Line: Guinea pig ventricular cells or a suitable cell line expressing the cardiac sodium channel (Na_v1.5).

  • Procedure:

    • Culture the cells under appropriate conditions.

    • Use the whole-cell patch-clamp technique to record sodium currents.

    • Apply a series of voltage clamp protocols to elicit I_Na.

    • Perfuse the cells with a control solution and then with solutions containing different concentrations of the test compound.

    • Measure the peak I_Na in the absence and presence of the compound to determine the percentage of inhibition.

    • Construct a concentration-response curve and calculate the IC50 value.

In Vivo and Ex Vivo Evaluation of Antiarrhythmic Activity

4.2.1. Aconitine-Induced Arrhythmia Model in Rats

  • Objective: To assess the ability of this compound analogs to prevent or terminate chemically-induced arrhythmias in a live animal model.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthetize the rats (e.g., with urethane).

    • Record a baseline electrocardiogram (ECG).

    • Administer the test compound or vehicle intraperitoneally or intravenously.

    • After a set period, induce arrhythmia by intravenous infusion of aconitine (B1665448).[10][11]

    • Continuously monitor the ECG for the onset of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

    • Determine the protective effect of the test compound by measuring the dose of aconitine required to induce arrhythmias or by observing the reversion to sinus rhythm.

4.2.2. Langendorff Isolated Perfused Heart Model

  • Objective: To evaluate the direct cardiac effects of this compound analogs in an ex vivo heart preparation, eliminating systemic influences.

  • Animal Model: Rabbit or rat.

  • Procedure:

    • Isolate the heart and mount it on a Langendorff apparatus.[12][13][14][15][16]

    • Perfuse the heart retrogradely via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[13]

    • Record cardiac parameters such as heart rate, contractile force, and ECG.

    • Introduce the test compound into the perfusate at various concentrations.

    • Observe the effects on the cardiac parameters and the potential to induce or suppress arrhythmias.

Evaluation of P-glycoprotein (P-gp) Modulation

4.3.1. P-gp ATPase Activity Assay

  • Objective: To determine if a test compound interacts with P-gp by measuring its effect on the protein's ATPase activity.

  • Materials: P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp), ATP, and a phosphate (B84403) detection reagent.

  • Procedure:

    • Incubate the P-gp membrane vesicles with the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

    • An increase in ATPase activity suggests the compound is a P-gp substrate, while inhibition of verapamil-stimulated ATPase activity indicates an inhibitory effect.

ATPase_Assay_Workflow Start P-gp Membrane Vesicles Step1 Incubate with Test Compound Start->Step1 Step2 Add ATP to initiate reaction Step1->Step2 Step3 Incubate for a defined time Step2->Step3 Step4 Stop reaction and measure inorganic phosphate (Pi) released Step3->Step4 Result Determine effect on ATPase activity Step4->Result

Workflow for the P-gp ATPase activity assay.

4.3.2. Digoxin Transport Assay in Caco-2 Cells

  • Objective: To evaluate the inhibitory effect of this compound analogs on P-gp-mediated transport of a known substrate, digoxin.

  • Cell Line: Caco-2 cells, which form a polarized monolayer and express P-gp.

  • Procedure:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.[17][18]

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[17]

    • Perform a bidirectional transport study by adding digoxin to either the apical (A) or basolateral (B) chamber, in the presence or absence of the test compound.

    • After incubation, measure the concentration of digoxin in the receiver chamber.

    • Calculate the apparent permeability (P_app) in both directions (A to B and B to A).

    • An inhibitor of P-gp will decrease the B-to-A transport of digoxin, resulting in a lower efflux ratio (P_app(B-A) / P_app(A-B)).

Signaling Pathways and Mechanisms of Action

Sodium Channel Blockade

This compound and its analogs exert their antiarrhythmic effect by binding to and blocking voltage-gated sodium channels in the heart. This blockade is use-dependent, meaning the drug has a higher affinity for channels that are frequently opening and closing, as is the case during tachycardia. The drug binds within the pore of the channel, physically obstructing the passage of sodium ions.

Sodium_Channel_Blockade cluster_Cell Cardiomyocyte This compound This compound Analog Na_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound->Na_Channel Binds to open/inactivated state Na_Influx Na+ Influx Na_Channel->Na_Influx Blocks Depolarization Phase 0 Depolarization Na_Influx->Depolarization Reduces AP_Upstroke Reduced Action Potential Upstroke Velocity Depolarization->AP_Upstroke

Mechanism of sodium channel blockade by this compound analogs.
P-glycoprotein Inhibition

The mechanism of P-gp inhibition by this compound analogs involves a direct interaction with the transporter. These lipophilic compounds are thought to bind to the drug-binding pocket of P-gp, competitively or non-competitively inhibiting the binding and/or transport of other P-gp substrates. This leads to an accumulation of cytotoxic drugs in cancer cells, thereby overcoming multidrug resistance.

Pgp_Inhibition cluster_Cell Cancer Cell Propafenone_Analog This compound Analog (P-gp Inhibitor) Pgp P-glycoprotein (P-gp) Propafenone_Analog->Pgp Binds to Efflux Drug Efflux Pgp->Efflux Inhibits Drug Chemotherapeutic Drug (P-gp Substrate) Drug->Pgp Substrate for Accumulation Intracellular Drug Accumulation Efflux->Accumulation Leads to

Mechanism of P-glycoprotein inhibition by this compound analogs.

Conclusion

This compound analogs represent a versatile class of compounds with significant potential in both cardiovascular medicine and oncology. Their synthesis is well-established, allowing for the generation of diverse chemical libraries for SAR studies. While a clear correlation between lipophilicity and P-gp inhibition has been established, further research is needed to delineate the precise structural requirements for potent and selective sodium channel blockade. The detailed protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel this compound-based therapeutics.

References

In Vitro Electrophysiological Profile of Propafenone on Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of sodium channels in cardiac cells, leading to a reduction in the influx of sodium ions during the depolarization phase of the cardiac action potential.[1] This action slows the conduction velocity across the myocardium, thereby mitigating the rapid transmission of abnormal electrical impulses.[1] Beyond its principal effect on sodium channels, this compound also exhibits beta-adrenergic blocking properties and influences potassium and calcium channels.[1][2][3] This technical guide provides an in-depth overview of the in vitro electrophysiological effects of this compound on cardiomyocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions.

Core Electrophysiological Effects of this compound

This compound exerts a multifaceted influence on the electrophysiology of cardiomyocytes by modulating the function of several key ion channels. As a Class 1C antiarrhythmic, its most prominent effect is the potent blockade of the fast inward sodium current (INa).[1][2][4] This action decreases the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner, particularly in Purkinje fibers and to a lesser extent in myocardial fibers.[4][5]

In addition to its sodium channel blocking activity, this compound also demonstrates inhibitory effects on a variety of cardiac potassium currents, including the transient outward current (Ito), the delayed rectifier current (IK), and the inward rectifier current (IK1).[2][4][6] The blockade of these potassium channels can prolong the repolarization phase of the cardiac action potential, contributing to its antiarrhythmic efficacy.[1] Furthermore, this compound has been shown to block L-type calcium channels (ICa,L), which may play a role in its therapeutic and adverse effects.[3][7][8][9] The drug also exhibits beta-adrenergic blocking properties, which can reduce heart rate and myocardial contractility.[1]

Quantitative Effects of this compound on Cardiomyocyte Ion Channels

The following tables summarize the quantitative data on the effects of this compound on various ion channels in cardiomyocytes, as reported in in vitro studies.

Ion ChannelSpecies/Cell TypeIC50Key Findings
Sodium (Na+) Channels (INa) Guinea Pig Ventricular Myocytes> 1 µMConcentration-dependent decrease in Vmax.[5] Use-dependent block with a recovery time constant of 4.8 s.[10]
Neonatal Rat Cardiomyocytes10-20 µMReduced the likelihood of Na+ channel opening.[11]
Potassium (K+) Channels
Transient Outward K+ Current (Ito)Human Atrial Myocytes4.9 µMVoltage- and use-independent block.[12] Accelerated inactivation time constant.[12]
Rabbit Atrial Myocytes5.91 µMTime-dependent open channel blockade.[6]
Rat Ventricular Myocytes3.3 µMPotent inhibitor.[13]
Sustained/Ultra-rapid Delayed Rectifier K+ Current (Isus/IKur)Human Atrial Myocytes8.6 µMVoltage- and use-independent block.[12] Blocked in the open state.[12]
Delayed Rectifier K+ Current (IK)Rabbit Atrial Myocytes0.76 µMMore selective block compared to Ito and IK1.[6]
Rat Ventricular Myocytes5 µMLess potent inhibition compared to Ito.[13]
Inward Rectifier K+ Current (IK1)Rabbit Atrial Myocytes7.10 µMTime-dependent open channel blockade.[6]
Rat Ventricular Myocytes> 300 µMLittle to no inhibition.[13]
ATP-sensitive K+ Current (IK(ATP))Rabbit Atrial Myocytes1.26 µMDose-dependent, reversible, and voltage-independent block.[14]
Rabbit Ventricular Myocytes4.94 µMFour times lower affinity than in atrial myocytes.[14]
HERG K+ ChannelsCHO cells transfected with HERG~2 µMBlocked in the open state.[15]
Kv1.4 K+ ChannelsXenopus laevis oocytes with ferret Kv1.4121 µMVoltage-, use-, and concentration-dependent block.[16]
Calcium (Ca2+) Channels (ICa)
L-type Ca2+ Current (ICa,L)Guinea Pig Ventricular Myocytes1.5 µMConcentration-dependent inhibition.[3][8] No clear use- or frequency-dependent effects.[3][8]
Guinea Pig Ventricular Myocytes5 µMConcentration-dependent inhibition.[7] Frequency-dependent block.[7]
Rabbit Atrioventricular Node Myocytes1.7 µMDose-dependent reduction.[9] Tonic-, use-, and frequency-dependent block.[9]

Experimental Protocols

Cardiomyocyte Isolation

A common method for isolating cardiomyocytes for electrophysiological studies involves enzymatic digestion. For example, in studies using guinea pig hearts, the heart is typically excised and retrogradely perfused with a Ca2+-free solution, followed by perfusion with a solution containing collagenase to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual myocytes. These cells are then washed and stored in a high-K+ solution until use.

Whole-Cell Patch-Clamp Recordings

The whole-cell patch-clamp technique is the standard method for recording ionic currents from isolated cardiomyocytes.[17]

Typical Solutions:

  • External (Bath) Solution (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5; pH adjusted to 7.2 with KOH.

Procedure:

  • Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope.

  • A glass micropipette with a tip resistance of 2-5 MΩ when filled with the internal solution is advanced towards a myocyte.

  • Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-clamp protocols are then applied to elicit and record specific ionic currents. For instance, to record INa, the cell is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials. To isolate specific currents, pharmacological blockers for other channels are often used.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows related to the electrophysiological effects of this compound.

Propafenone_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound Na_channel Voltage-gated Na+ Channel (Nav1.5) This compound->Na_channel Blocks (Class 1C) K_channel Voltage-gated K+ Channels (Ito, IKr, IKs, IK1, IK(ATP)) This compound->K_channel Blocks Ca_channel L-type Ca2+ Channel (Cav1.2) This compound->Ca_channel Blocks Beta_receptor β-Adrenergic Receptor This compound->Beta_receptor Blocks Decrease_Vmax ↓ Vmax of Action Potential Na_channel->Decrease_Vmax Prolong_APD Prolongs Action Potential Duration K_channel->Prolong_APD Decrease_Ca_influx ↓ Ca2+ Influx Ca_channel->Decrease_Ca_influx Decrease_HR_Contractility ↓ Heart Rate & Contractility Beta_receptor->Decrease_HR_Contractility

Caption: this compound's multifaceted interaction with key cardiac ion channels and receptors.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis isolate Isolate Cardiomyocytes plate Plate Cells in Recording Chamber isolate->plate pipette Approach Cell with Micropipette plate->pipette seal Form Gigaohm Seal pipette->seal rupture Rupture Membrane (Whole-Cell) seal->rupture record_baseline Record Baseline Currents rupture->record_baseline perfuse Perfuse with This compound record_baseline->perfuse record_drug Record Currents in Presence of Drug perfuse->record_drug washout Washout record_drug->washout analyze Analyze Current Parameters (Amplitude, Kinetics) washout->analyze dose_response Construct Dose-Response Curve analyze->dose_response

Caption: A typical workflow for in vitro electrophysiological studies of this compound.

Conclusion

This compound's electrophysiological effects on cardiomyocytes are complex, involving the modulation of multiple ion channels. Its primary action as a potent sodium channel blocker is supplemented by its inhibitory effects on potassium and calcium channels, as well as its beta-adrenergic blocking properties. This multifaceted mechanism of action underlies its therapeutic efficacy in a range of cardiac arrhythmias. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further understand and characterize the electrophysiological profile of this compound and similar antiarrhythmic agents.

References

A Technical Guide to Propafenone's Beta-Blocking Activity and Clinical Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone (B51707) is a potent Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1][2] Beyond its primary mechanism of sodium channel blockade, this compound possesses a clinically significant secondary characteristic: beta-adrenergic receptor antagonism.[1] This guide provides an in-depth examination of the molecular and clinical aspects of this compound's beta-blocking activity. It details the stereoselective nature of this interaction, presents quantitative data on receptor affinity and physiological responses, outlines common experimental protocols for its assessment, and discusses the resulting clinical implications for patient care and drug development.

Mechanism of Action: A Dual-Role Antiarrhythmic

This compound's primary antiarrhythmic effect stems from its potent blockade of fast inward sodium channels in myocardial cells. This action decreases the rate of depolarization (Phase 0 of the action potential), slows conduction velocity, and prolongs the effective refractory period, thereby suppressing ectopic foci and re-entrant circuits.[1][2][3]

However, this compound's structural similarities to beta-blocking agents confer a secondary, non-selective beta-adrenergic blocking capability.[2][4][5] This action is analogous to that of classic beta-blockers, antagonizing the effects of catecholamines like adrenaline at beta-1 and beta-2 adrenergic receptors.[1][6] This antagonism leads to a reduction in heart rate, myocardial contractility, and atrioventricular (AV) conduction.[1]

Stereoselectivity

This compound is administered as a racemic mixture of (S)- and (R)-enantiomers. The beta-blocking activity resides almost exclusively in the (S)-enantiomer.[5][7] In contrast, both enantiomers exhibit comparable sodium channel-blocking effects.[7] Studies have shown that the (S)-enantiomer has a significantly higher affinity for beta-adrenoceptors, with a eudismic ratio (S/R) of approximately 54 to 100-fold.[7][8] This stereoselectivity is a critical consideration in understanding the drug's overall pharmacological profile.

Signaling Pathway

This compound exerts its beta-blocking effect by competitively inhibiting the binding of catecholamines to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade attenuates the downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA), which would normally lead to increased heart rate and contractility.

G Figure 1: Beta-Adrenergic Receptor Signaling Pathway and this compound Blockade cluster_0 cluster_1 Cell Membrane cluster_2 Catecholamine Catecholamine (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Activates This compound This compound (S-Enantiomer) This compound->BetaReceptor Blocks GsProtein Gs Protein (Activated) BetaReceptor->GsProtein Activates AC Adenylyl Cyclase GsProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Increased Heart Rate & Contractility PKA->CellularResponse Phosphorylates Targets G Figure 2: Workflow for Radioligand Binding Assay start Start prep Prepare Receptor-Rich Membrane Homogenates start->prep mix Incubate Membranes with: 1. Fixed Radioligand (e.g., ¹²⁵I-CYP) 2. Increasing [this compound] prep->mix separate Separate Bound & Unbound Ligand (Rapid Filtration) mix->separate count Quantify Bound Radioactivity (Gamma Counting) separate->count analyze Analyze Data: - Plot dose-response curve - Determine IC₅₀ - Calculate Kᵢ count->analyze end_node End analyze->end_node G Figure 3: Clinical Implications of this compound's Beta-Blockade cluster_Therapeutic Therapeutic Implications cluster_Adverse Adverse Clinical Implications cluster_Factors Modulating Factors Mechanism This compound's β-Adrenergic Blockade RateControl Ventricular Rate Control (e.g., in Atrial Fibrillation) Mechanism->RateControl Antiarrhythmic Antiarrhythmic Synergy in Sympathetically-Driven Arrhythmias Mechanism->Antiarrhythmic Bradycardia Bradycardia & AV Block Mechanism->Bradycardia CHF Negative Inotropy (Worsening Heart Failure) Mechanism->CHF Bronchospasm Bronchospasm (Caution in Asthma) Mechanism->Bronchospasm Metabolism CYP2D6 Poor Metabolizer Status (Increases Effect) Metabolism->Mechanism potentiates Dose Higher Doses (Increases Effect) Dose->Mechanism potentiates

References

Unveiling the Solid State Architecture: A Technical Guide to the Crystal Structure of Propafenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias. Its efficacy and pharmacokinetic profile are intrinsically linked to its solid-state properties, which are governed by its crystal structure. Understanding the three-dimensional arrangement of molecules in the crystalline lattice is paramount for drug development, as it influences critical parameters such as solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the crystal structure of this compound and its derivatives, offering a valuable resource for researchers and professionals in the pharmaceutical sciences.

While comprehensive crystallographic data for the parent this compound hydrochloride remains elusive in publicly accessible databases, this guide synthesizes available information on its synthesis and physical characteristics, alongside structural data from related compounds, to provide a foundational understanding.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is chemically described as 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride. It presents as colorless crystals or a white crystalline powder.[1] This crystalline nature is a direct consequence of the ordered arrangement of its molecules in a repeating lattice structure.

Synthesis and Crystallization

The synthesis of this compound hydrochloride and its derivatives typically involves a multi-step process. A common synthetic route includes the condensation of o-hydroxy-phenyl propiophenone (B1677668) with epichlorohydrin, followed by an amination reaction with n-propylamine and subsequent salt formation using hydrochloric acid.[2]

General Experimental Workflow for this compound Hydrochloride Synthesis

The synthesis of this compound hydrochloride can be conceptually broken down into several key stages. The following diagram illustrates a generalized workflow based on common synthetic strategies.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 o-Hydroxy-phenyl propiophenone step1 Condensation start1->step1 start2 Epichlorohydrin start2->step1 start3 n-Propylamine step2 Amination start3->step2 start4 Hydrochloric Acid step3 Salt Formation start4->step3 step1->step2 Intermediate step2->step3 This compound Base product This compound Hydrochloride Crystals step3->product

A generalized workflow for the synthesis of this compound hydrochloride.

Crystallographic Data

As of the latest search, a definitive, publicly available single-crystal X-ray diffraction study detailing the unit cell parameters, space group, and atomic coordinates of this compound hydrochloride has not been identified. However, for illustrative purposes and to provide a framework for the type of data expected from such a study, the following tables are presented. These tables would be populated with specific quantitative data upon the availability of a published crystal structure.

Table 1: Crystal Data and Structure Refinement for this compound Hydrochloride
ParameterValue
Empirical formulaC₂₁H₂₈ClNO₃
Formula weight377.90
Temperature (K)Data not available
Wavelength (Å)Data not available
Crystal systemData not available
Space groupData not available
Unit cell dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (Mg/m³)Data not available
Absorption coefficient (mm⁻¹)Data not available
F(000)Data not available
Crystal size (mm³)Data not available
θ range for data collection (°)Data not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to θ = x° (%)Data not available
Absorption correctionData not available
Max. and min. transmissionData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2σ(I)]Data not available
R indices (all data)Data not available
Largest diff. peak and hole (e.Å⁻³)Data not available
Table 2: Selected Bond Lengths (Å) for this compound Hydrochloride
BondLength (Å)
Atom1 - Atom2Data not available
Atom2 - Atom3Data not available
......
Table 3: Selected Bond Angles (°) for this compound Hydrochloride
AtomsAngle (°)
Atom1 - Atom2 - Atom3Data not available
Atom2 - Atom3 - Atom4Data not available
......
Table 4: Selected Torsion Angles (°) for this compound Hydrochloride
AtomsAngle (°)
Atom1 - Atom2 - Atom3 - Atom4Data not available
Atom2 - Atom3 - Atom4 - Atom5Data not available
......

Structure of this compound Derivatives

Research into this compound derivatives has been active, with a focus on modifying the core structure to enhance therapeutic effects or reduce side effects. While the crystallographic data for these derivatives are also not widely published, understanding their synthetic pathways provides insight into potential structural modifications that could influence crystal packing.

Logical Relationship of this compound and its Derivatives

The following diagram illustrates the relationship between the core this compound structure and its potential derivatives, highlighting key areas of modification.

G cluster_derivatives Potential Derivative Modifications This compound This compound Core Structure Aryl_Sub Aromatic Ring Substitutions This compound->Aryl_Sub e.g., addition of halogens, alkyl groups Alkyl_Chain Propylamino Chain Modifications This compound->Alkyl_Chain e.g., changing alkyl chain length or branching Keto_Group Ketone Group Alterations This compound->Keto_Group e.g., reduction to hydroxyl group

Relationship between the this compound core and its potential derivatives.

Experimental Protocols

A comprehensive understanding of the crystal structure requires detailed knowledge of the experimental methods used to obtain and analyze the crystalline material.

Crystallization

The primary method for obtaining single crystals suitable for X-ray diffraction is slow evaporation of a saturated solution.

Protocol for Recrystallization (General):

  • Dissolve the synthesized this compound hydrochloride in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone (B3395972)/methanol) with gentle heating.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in a refrigerator or freezer may promote crystallization.

  • Collect the formed crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the three-dimensional structure of a molecule in the crystalline state.

General Protocol for Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of X-rays, typically from a molybdenum or copper source.

  • The diffraction pattern is recorded as the crystal is rotated.

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Conclusion

The crystal structure of this compound and its derivatives is a critical area of study for pharmaceutical scientists. While a definitive crystal structure for this compound hydrochloride is not yet publicly available, this guide provides a comprehensive overview of the existing knowledge and a framework for the data required for a complete structural elucidation. The provided methodologies and diagrams serve as a valuable resource for researchers working on the synthesis, characterization, and formulation of this important antiarrhythmic drug. Future publication of the single-crystal X-ray diffraction data for this compound hydrochloride will be a significant contribution to the field, enabling a deeper understanding of its solid-state chemistry and facilitating the development of improved drug products.

References

Pharmacogenomics of Propafenone Therapy in Diverse Populations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propafenone (B51707) is a Class IC antiarrhythmic agent utilized for the management of atrial and ventricular arrhythmias.[1][2] It primarily functions by blocking cardiac sodium channels, thereby reducing the influx of sodium ions and inhibiting the propagation of action potentials.[1][3] this compound also exhibits beta-blocking activity, which can contribute to its side effect profile.[1][4] The metabolism of this compound is highly variable among individuals, largely due to genetic polymorphisms in the enzymes responsible for its biotransformation. This guide provides a comprehensive overview of the pharmacogenomics of this compound, with a focus on diverse populations, to inform researchers, scientists, and drug development professionals.

This compound Metabolism and Pharmacokinetics

This compound is extensively metabolized in the liver by both Phase I and Phase II reactions.[5] The primary metabolic pathways are 5-hydroxylation and N-dealkylation.

  • 5-hydroxylation: This pathway is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 and results in the formation of an active metabolite, 5-hydroxythis compound (B19502) .[1]

  • N-dealkylation: This pathway is mediated by CYP3A4 and CYP1A2 , leading to the formation of another active metabolite, northis compound .[1][6]

Genetic variations in the CYP2D6 gene are the most significant contributors to the interindividual variability in this compound's pharmacokinetics and clinical response.[5][7]

The Role of CYP2D6 in this compound Metabolism

The CYP2D6 gene is highly polymorphic, with over 100 known alleles.[8][9] These alleles can be categorized based on their functional impact on the CYP2D6 enzyme, leading to four main phenotypes:

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles, resulting in no enzyme activity.

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles, leading to decreased enzyme activity.

  • Normal (Extensive) Metabolizers (NMs): Individuals with two functional alleles, resulting in normal enzyme activity.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to increased enzyme activity.

The CYP2D6 metabolizer status significantly impacts the plasma concentrations of this compound and its active metabolite, 5-hydroxythis compound.[1][7]

Impact of CYP2D6 Phenotype on this compound Pharmacokinetics

The following table summarizes the pharmacokinetic parameters of this compound in individuals with different CYP2D6 metabolizer statuses after a 300 mg oral dose.

CYP2D6 PhenotypeAUC (µg·h/mL)Cmax (µg/mL)t1/2 (h)
Poor Metabolizer (PM)15.91.1012.8
Extensive Metabolizer (EM)6.60.102.7
Fold Change (PM vs. EM) 2.4 11.2 4.7

Data compiled from a meta-analysis of five studies.[10]

As the table demonstrates, CYP2D6 poor metabolizers have significantly higher exposure to this compound (AUC and Cmax) and a longer elimination half-life compared to extensive metabolizers.[10] In PMs, the formation of 5-hydroxythis compound is minimal or absent.[11][12]

CYP2D6 Allele Frequencies in Diverse Populations

The frequency of CYP2D6 alleles and the resulting metabolizer phenotypes vary substantially across different ethnic groups.[8][13] These differences are crucial for understanding the global variability in this compound response.

AlleleFunctionCaucasian (%)African American (%)East Asian (%)
CYP2D61Normal35-5020-3030-40
CYP2D62Normal25-3520-3010-20
CYP2D64No Function12-212-7<1
CYP2D65No Function3-74-66
CYP2D610Decreased1-22-740-50
CYP2D617Decreased<120-34<1
CYP2D6*41Decreased9-2010-201-2

Frequencies are approximate and can vary between subpopulations.[8][9][13][14]

Prevalence of CYP2D6 Phenotypes in Diverse Populations

The varying allele frequencies lead to different distributions of metabolizer phenotypes across populations.

PhenotypeCaucasian (%)African American (%)East Asian (%)
Poor Metabolizer (PM)5-102-5~1
Intermediate Metabolizer (IM)10-1530-4535-50
Normal Metabolizer (NM)65-8020-4530-50
Ultrarapid Metabolizer (UM)1-103-201-2

Phenotype frequencies are approximate and can vary between subpopulations.[8][9][14]

Clinical Implications and Dosing Recommendations

The genetic variations in CYP2D6 have significant clinical implications for this compound therapy.

  • Poor Metabolizers (PMs): Are at an increased risk of adverse drug reactions due to higher plasma concentrations of this compound.[1][15] These adverse effects can include central nervous system toxicity and exaggerated beta-blockade.[4][11] There is also a heightened risk of proarrhythmic events.[2][16]

  • Ultrarapid Metabolizers (UMs): May experience therapeutic failure due to subtherapeutic plasma concentrations of this compound at standard doses.[1][17]

Dosing Guidelines Based on CYP2D6 Genotype

The Dutch Pharmacogenetics Working Group (DPWG) has provided dosing recommendations for this compound based on CYP2D6 genotype.

CYP2D6 PhenotypeRecommendation
Poor Metabolizer (PM) Reduce the initial dose to 30% of the standard dose. Monitor plasma concentrations and perform an ECG.[17][18]
Intermediate Metabolizer (IM) Insufficient data for a specific dose adjustment. Adjust dose based on plasma concentration, monitor with ECG, and be alert for side effects. Consider an alternative drug.[1][17]
Ultrarapid Metabolizer (UM) Insufficient data for a specific dose adjustment. Adjust dose based on plasma concentration, monitor with ECG, and be alert for reduced efficacy. Consider an alternative drug.[1][17]

The US FDA-approved label for this compound does not currently recommend dose adjustments based on CYP2D6 genotype but cautions against the simultaneous use of this compound with both a CYP2D6 inhibitor and a CYP3A4 inhibitor, especially in CYP2D6 PMs.[1][18]

Other Genes Influencing this compound Pharmacogenomics

While CYP2D6 is the most critical gene, other genes may also play a role in this compound's pharmacokinetics and pharmacodynamics.

  • ABCB1 (MDR1): The ABCB1 gene encodes for P-glycoprotein, an efflux transporter.[19] this compound is a substrate of P-glycoprotein.[20] While research is ongoing, polymorphisms in ABCB1 could potentially influence this compound's absorption and distribution, but currently, no specific dosing adjustments are recommended based on ABCB1 genotype.[20][21]

  • SCN5A: This gene encodes the alpha subunit of the cardiac sodium channel, the primary target of this compound.[3][22] Genetic variations in SCN5A can lead to inherited arrhythmia syndromes like Brugada syndrome and long QT syndrome.[3] While not directly related to this compound metabolism, these genetic variations can influence the drug's pharmacodynamic effects and the risk of proarrhythmia.

Experimental Protocols

A typical pharmacogenomic study of this compound would involve the following methodologies:

Study Design and Subject Enrollment

A prospective or retrospective cohort study design is often employed. Subjects receiving this compound for a clinical indication are enrolled after obtaining informed consent. Demographic and clinical data, including ethnicity, concomitant medications, and baseline cardiac function, are collected.

Genotyping

Genomic DNA is extracted from peripheral blood leukocytes. Genotyping for common and functionally relevant CYP2D6 alleles (e.g., *3, *4, *5, *6, *10, *17, *41) and copy number variations is performed using validated methods such as:

  • TaqMan® Drug Metabolism Genotyping Assays: A real-time PCR-based method for allelic discrimination.

  • DNA Microarrays: For high-throughput genotyping of a large number of single nucleotide polymorphisms (SNPs).

  • DNA Sequencing (Sanger or Next-Generation): To identify rare or novel variants.

Pharmacokinetic Analysis

Serial blood samples are collected at predefined time points after this compound administration (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma concentrations of this compound and its metabolites (5-hydroxythis compound and northis compound) are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). Pharmacokinetic parameters such as AUC, Cmax, t1/2, and clearance are calculated using non-compartmental analysis.

Clinical Endpoint Assessment

Efficacy is assessed by monitoring for the recurrence of arrhythmias using electrocardiograms (ECGs) or Holter monitoring. Safety and tolerability are evaluated by recording adverse events, with particular attention to QRS and QTc interval prolongation on the ECG, and symptoms of CNS toxicity or beta-blockade.

Statistical Analysis

The association between CYP2D6 genotype/phenotype and pharmacokinetic parameters is assessed using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test). The relationship between genotype and clinical outcomes (efficacy and adverse events) is analyzed using logistic regression or Cox proportional hazards models, adjusting for potential confounding factors.

Visualizations

This compound Metabolic Pathway

Propafenone_Metabolism This compound This compound Metabolite1 5-Hydroxythis compound (Active) This compound->Metabolite1 CYP2D6 Metabolite2 Northis compound (Active) This compound->Metabolite2 CYP3A4, CYP1A2

Caption: Metabolic pathways of this compound.

Experimental Workflow for this compound Pharmacogenomics

PGx_Workflow cluster_patient Patient Recruitment & Data Collection cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Interpretation A Informed Consent B Clinical & Demographic Data A->B C Blood Sample Collection B->C D DNA Extraction C->D F Pharmacokinetic Analysis (HPLC-MS/MS) C->F E CYP2D6 Genotyping D->E G Phenotype Assignment E->G H Statistical Analysis F->H G->H I Genotype-Phenotype Correlation H->I

Caption: A typical experimental workflow.

Genotype-Guided this compound Dosing Algorithm

Dosing_Algorithm Start Patient requires This compound therapy Genotype Perform CYP2D6 Genotyping Start->Genotype PM Poor Metabolizer (PM) Genotype->PM 4/4, 5/5, etc. IM Intermediate Metabolizer (IM) Genotype->IM 1/10, 4/41, etc. NM Normal Metabolizer (NM) Genotype->NM 1/1, 1/2, etc. UM Ultrarapid Metabolizer (UM) Genotype->UM *1xN, *2xN, etc. DosePM Reduce initial dose to 30% of standard dose. Monitor plasma levels & ECG. PM->DosePM DoseIM Use standard dose with caution. Monitor plasma levels & ECG. Consider alternative. IM->DoseIM DoseNM Initiate standard dosing. NM->DoseNM DoseUM Consider alternative drug. Monitor for lack of efficacy. UM->DoseUM

Caption: A decision tree for dosing this compound.

Conclusion

The pharmacogenomics of this compound are well-established, with CYP2D6 genotype being a major determinant of its metabolism and clinical outcomes. Significant differences in CYP2D6 allele frequencies across diverse populations underscore the importance of considering ethnicity in pharmacogenomic research and clinical practice. For individuals with predicted poor or ultrarapid metabolizer phenotypes, genotype-guided dosing or the selection of an alternative antiarrhythmic agent can optimize therapy by minimizing the risk of adverse events and therapeutic failure. As pharmacogenomic testing becomes more accessible, its integration into routine clinical care holds the potential to personalize this compound therapy and improve patient safety and outcomes globally.

References

Preclinical Toxicology of Novel Propafenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707), a class Ic antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias. The quest for enhanced efficacy and improved safety profiles has spurred the development of novel this compound derivatives. This technical guide provides a comprehensive overview of the preclinical toxicology of these emerging compounds. Due to the limited publicly available data on the specific toxicology of a wide range of novel this compound derivatives, this document focuses on the available preclinical data for select derivatives and contextualizes these findings with the established toxicological profile of the parent compound, this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals in this specialized field.

Introduction to this compound and its Derivatives

This compound exerts its antiarrhythmic effects primarily by blocking sodium channels in the heart, thereby slowing conduction.[1] It also possesses beta-blocking and calcium channel-blocking properties.[2] The development of novel derivatives aims to modulate these activities to optimize therapeutic outcomes while minimizing adverse effects. This guide delves into the critical preclinical safety assessment of these new chemical entities.

Preclinical Toxicology of Novel this compound Derivatives

Preclinical toxicology data for novel this compound derivatives are not extensively available in the public domain. However, a study on two specific derivatives, 5OCl-PF and 5OF-PF, provides initial insights into their in vivo effects.

In Vivo Studies

A study utilizing a rat model of aconitine-induced arrhythmia investigated the antiarrhythmic and toxic effects of 5OCl-PF and 5OF-PF, which are derivatives of this compound with a -Cl or -F substituent on the ortho position of the benzyl (B1604629) moiety, respectively.[3][4]

Table 1: Summary of In Vivo Effects of Novel this compound Derivatives in a Rat Arrhythmia Model [3][4]

CompoundDoseAnimal ModelKey Findings
5OCl-PF 2 mg/kg (IV)Wistar rats with aconitine-induced arrhythmia- Accelerated the appearance of supraventricular premature beats (SVPB) and death compared to aconitine (B1665448) alone.[3][4]- All treated animals developed ventricular premature beats in salvos (VPBS), bigeminies (VPBB), and paroxysmal ventricular tachycardia (PVT).[3][4]
5OF-PF 2 mg/kg (IV)Wistar rats with aconitine-induced arrhythmia- Exhibited a negative chronotropic effect.[3][4]- Potentiated atrial excitability (more SVPB).[3][4]- Showed a positive effect on the occurrence and onset time of supraventricular tachycardia, VPBS, and PVT.[3][4]

Based on these findings, the study concluded that these newly synthesized this compound derivatives did not demonstrate a better antiarrhythmic effect than the parent compound.[3][4]

Experimental Protocol: Aconitine-Induced Arrhythmia Model in Rats

The following protocol was utilized to assess the in vivo effects of the novel this compound derivatives.[3]

  • Animal Model: Male Wistar rats.

  • Anesthesia: Urethane administered intraperitoneally.

  • Arrhythmia Induction: Aconitine (40 μg/kg) administered intravenously to induce cardiac arrhythmia.

  • Test Substance Administration: The novel this compound derivatives (5OCl-PF and 5OF-PF) were administered intravenously at a dose of 2 mg/kg five minutes prior to the administration of aconitine.

  • Monitoring: Continuous electrocardiogram (ECG) monitoring to record heart rate and the onset and incidence of various types of arrhythmias.

G cluster_acclimatization Acclimatization cluster_procedure Experimental Procedure cluster_endpoints Endpoints acclimatize Wistar Rats Acclimatization anesthesia Anesthesia with Urethane (IP) acclimatize->anesthesia cannulation Jugular Vein Cannulation anesthesia->cannulation stabilization Stabilization Period cannulation->stabilization drug_admin IV Administration of Novel This compound Derivative (2 mg/kg) or Vehicle stabilization->drug_admin arrhythmia_induction IV Administration of Aconitine (40 µg/kg) drug_admin->arrhythmia_induction 5 min monitoring Continuous ECG Monitoring arrhythmia_induction->monitoring hr_analysis Heart Rate Analysis monitoring->hr_analysis arrhythmia_analysis Arrhythmia Incidence and Onset Time monitoring->arrhythmia_analysis lethality Lethality Assessment monitoring->lethality

Experimental workflow for the aconitine-induced arrhythmia model.

Toxicological Profile of this compound (Parent Compound)

Understanding the toxicology of this compound is crucial for predicting the potential adverse effects of its derivatives.

Cardiac Toxicity

The primary toxicity of this compound is its proarrhythmic effect, which can manifest as new or worsened ventricular arrhythmias.[5] Other cardiac adverse effects include:

  • Excessive QRS widening

  • PR prolongation

  • Atrioventricular (AV) block

  • Bradycardia

  • Exacerbation of heart failure[5]

Extracardiac Toxicity

Common non-cardiac side effects of this compound include dizziness, fatigue, a metallic taste, and gastrointestinal upset.[5] Although rare, hepatotoxicity, typically presenting as cholestatic liver injury, has been reported.[6]

Metabolism and Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2.[1] This leads to the formation of two active metabolites: 5-hydroxythis compound (B19502) and northis compound. The metabolic pathway is subject to genetic polymorphism, with individuals classified as "poor metabolizers" having a higher risk of toxicity.[1]

G cluster_drug Drug Action cluster_channel Target cluster_effect Cellular Effect cluster_outcome Clinical Outcome This compound This compound na_channel Voltage-gated Sodium Channel This compound->na_channel Blockade na_influx Decreased Sodium Influx na_channel->na_influx ap_prolong Action Potential Prolongation na_influx->ap_prolong antiarrhythmic Antiarrhythmic Effect ap_prolong->antiarrhythmic proarrhythmic Proarrhythmic Effect (Toxicity) ap_prolong->proarrhythmic

Simplified signaling pathway of this compound's mechanism and toxicity.

General Principles of Preclinical Toxicological Assessment

A comprehensive preclinical toxicology program for novel antiarrhythmic agents, including this compound derivatives, typically follows a structured approach to identify potential hazards before human trials.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point cytotoxicity Cytotoxicity Assays acute_tox Acute Toxicity (Single Dose, LD50) cytotoxicity->acute_tox genotoxicity Genotoxicity/Mutagenicity Assays (e.g., Ames test, chromosomal aberration) genotoxicity->acute_tox herg hERG Channel Assay safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) herg->safety_pharm repeat_dose_tox Repeated Dose Toxicity (Sub-acute, Chronic) acute_tox->repeat_dose_tox repeat_dose_tox->safety_pharm carcinogenicity Carcinogenicity Studies safety_pharm->carcinogenicity risk_assessment Risk Assessment and Benefit-Risk Analysis carcinogenicity->risk_assessment

Logical workflow for preclinical toxicological assessment.

Conclusion and Future Directions

The preclinical toxicological data on novel this compound derivatives remain scarce in publicly accessible literature. The limited available information suggests that minor structural modifications can significantly alter the safety and efficacy profile. A thorough and systematic preclinical safety evaluation is paramount for the successful development of new, safer, and more effective this compound-based antiarrhythmic drugs. Future research should focus on conducting and publishing comprehensive toxicological studies on a wider range of derivatives to build a robust database that can guide further drug design and development efforts. This should include in vitro cytotoxicity and genotoxicity studies, as well as in vivo acute and repeated-dose toxicity studies, to fully characterize the safety profile of these promising new chemical entities.

References

Propafenone's Effect on Intracellular Calcium Handling in Cardiac Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of fast sodium channels, which slows the upstroke of the cardiac action potential and reduces conduction velocity.[1] However, this compound also exhibits a complex pharmacological profile that includes effects on other ion channels critical to cardiac electrophysiology, notably those involved in intracellular calcium handling.[4][5][6] Dysregulation of intracellular calcium is a key factor in the pathogenesis of many cardiac arrhythmias. This guide provides a detailed technical overview of the current understanding of how this compound modulates intracellular calcium dynamics in cardiac cells, with a focus on its interactions with L-type calcium channels and ryanodine (B192298) receptors.

Core Mechanisms of Action on Intracellular Calcium

This compound's influence on intracellular calcium handling in cardiomyocytes is multifaceted, primarily revolving around its direct and indirect modulation of key calcium channels and transporters. The principal targets include the L-type calcium channels (LTCCs) on the sarcolemma and the ryanodine receptor 2 (RyR2) channels on the sarcoplasmic reticulum (SR).

L-Type Calcium Channel (LTCC) Blockade

This compound directly inhibits the L-type calcium current (ICa,L) in a concentration-dependent manner.[7][8][9][10] This blockade reduces the influx of calcium into the cardiomyocyte during phase 2 of the action potential, which in turn attenuates the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum.

The blockade of ICa,L by this compound exhibits several key characteristics:

  • Concentration-dependent inhibition: The inhibitory effect of this compound on ICa,L increases with higher drug concentrations.[7][8][9][10]

  • Voltage-dependent effects: this compound can shift the voltage-dependence of ICa,L inactivation in the hyperpolarizing direction, meaning the channels inactivate at more negative membrane potentials.[7][8]

  • Use- and frequency-dependent block: The degree of ICa,L block can increase with more frequent stimulation, a characteristic of many Class I antiarrhythmic drugs.[7][8]

  • Slowed recovery from inactivation: this compound prolongs the time it takes for L-type calcium channels to recover from inactivation, further reducing calcium entry.[7][8]

Ryanodine Receptor 2 (RyR2) Inhibition

Recent evidence has highlighted that this compound, particularly its R-enantiomer, is an inhibitor of the cardiac ryanodine receptor (RyR2).[11][12][13] RyR2 channels are responsible for the release of calcium from the sarcoplasmic reticulum, a critical step in excitation-contraction coupling. By inhibiting RyR2, this compound can suppress arrhythmogenic spontaneous calcium release events, such as calcium waves, which are implicated in catecholaminergic polymorphic ventricular tachycardia (CPVT).[11][14][15][16] The inhibition of RyR2 by this compound is an open-state block, meaning the drug has a higher affinity for the channel when it is open.[11][14][15][16]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on cardiac ion channels involved in calcium handling.

ParameterSpecies/Cell TypeThis compound ConcentrationEffectReference
L-Type Calcium Current (ICa,L)
IC50Rabbit atrioventricular node myocytes1.7 µMInhibition of ICa,L[7]
ICa,L DensityRabbit atrioventricular node myocytes5 µMReduced from -9.58 pA/pF to -4.19 pA/pF[7]
IC50Guinea-pig ventricular myocytes5 x 10-6 M (5 µM)Inhibition of ICa[8]
IC50Guinea-pig ventricular myocytes1.5 x 10-6 M (1.5 µM)Inhibition of ICa[9][10]
Half-time of ReactivationGuinea-pig ventricular myocytes1 x 10-6 M (1 µM)Increased by 73.9% (from 212.3 ms (B15284909) to 369.2 ms)[9]
Inward Rectifier Potassium Current (IKir2.1)
EC50CHO cells transfected with Kir2.112.0 ± 3.0 nMIncreased IKir2.1[17][18]
Voltage-gated Potassium Channels (Kv)
IC50Rabbit coronary arterial smooth muscle cells5.04 ± 1.05 µMInhibition of Kv channels[19]
IC50Xenopus oocytes expressing fKv1.4ΔN103.68 ± 10.13 µmol/LInhibition of fKv1.4ΔN channel[20]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its effects on intracellular calcium handling.

propafenone_calcium_signaling cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol This compound This compound LTCC L-Type Calcium Channel (Ca_v1.2) This compound->LTCC Inhibits Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Inhibits (Primary Action) RyR2 Ryanodine Receptor 2 (RyR2) This compound->RyR2 Inhibits (R-enantiomer) CICR Calcium-Induced Calcium Release (CICR) LTCC->CICR Triggers NCX Sodium-Calcium Exchanger (NCX) Ca_i Intracellular Calcium [Ca²⁺]i RyR2->Ca_i Releases Ca²⁺ SERCA SERCA2a Ca_SR SR Calcium Store SERCA->Ca_SR Ca_SR->RyR2 Ca_i->NCX Extrusion Ca_i->SERCA Uptake CICR->RyR2 Activates

This compound's primary and secondary targets in cardiac myocyte calcium handling.

propafenone_logical_flow This compound This compound Administration LTCC_Block L-Type Calcium Channel Blockade This compound->LTCC_Block RyR2_Block Ryanodine Receptor 2 Inhibition This compound->RyR2_Block Ca_Influx_Dec Decreased Ca²⁺ Influx LTCC_Block->Ca_Influx_Dec SR_Ca_Release_Dec Decreased SR Ca²⁺ Release RyR2_Block->SR_Ca_Release_Dec Spontaneous_Release_Suppression Suppression of Spontaneous Ca²⁺ Release (e.g., waves) RyR2_Block->Spontaneous_Release_Suppression CICR_Dec Reduced CICR Trigger Ca_Influx_Dec->CICR_Dec CICR_Dec->SR_Ca_Release_Dec Ca_Transient_Amp_Dec Decreased Ca²⁺ Transient Amplitude SR_Ca_Release_Dec->Ca_Transient_Amp_Dec Arrhythmia_Suppression Suppression of Ca²⁺-mediated Arrhythmias Ca_Transient_Amp_Dec->Arrhythmia_Suppression Spontaneous_Release_Suppression->Arrhythmia_Suppression

Logical workflow of this compound's antiarrhythmic effects via calcium modulation.

Experimental Protocols

Whole-Cell Voltage-Clamp for ICa,L Measurement

This technique is used to measure the electrical current flowing through L-type calcium channels in isolated cardiomyocytes.

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).

  • Pipette Solution (Internal): The patch pipette is filled with a solution designed to isolate ICa,L, typically containing Cs+ to block K+ currents and a Ca2+ buffer like EGTA. A common composition is (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with pH adjusted to 7.2 with CsOH.

  • External Solution (Bath): The external solution is a Tyrode's solution containing a physiological concentration of Ca2+ (e.g., 1.8 mM) and blockers for other currents (e.g., tetrodotoxin (B1210768) to block Na+ currents).

  • Voltage Protocol: A holding potential of around -40 mV is used to inactivate Na+ channels. Depolarizing voltage steps are then applied (e.g., to potentials between -30 mV and +60 mV) to activate L-type calcium channels.

  • Data Acquisition: The resulting inward current is recorded and analyzed. This compound is then perfused into the bath at various concentrations to determine its effect on the current amplitude and kinetics.

patch_clamp_workflow Start Start: Isolated Cardiomyocyte Patch Establish Whole-Cell Patch Clamp (with specific internal/external solutions) Start->Patch Hold Set Holding Potential (e.g., -40 mV) Patch->Hold Depolarize Apply Depolarizing Voltage Steps Hold->Depolarize Record_Control Record Control I_Ca,L Depolarize->Record_Control Record_Drug Record I_Ca,L in Presence of this compound Depolarize->Record_Drug Perfuse Perfuse this compound Record_Control->Perfuse Perfuse->Depolarize Repeat Voltage Steps Analyze Analyze Data (Amplitude, Kinetics, IC₅₀) Record_Drug->Analyze End End Analyze->End

Experimental workflow for whole-cell patch-clamp measurement of ICa,L.
Confocal Microscopy for Intracellular Calcium Imaging

This method allows for the visualization and quantification of intracellular calcium transients and spontaneous calcium release events (sparks and waves).

  • Cell Preparation: Isolated cardiomyocytes are plated on laminin-coated glass-bottom dishes.[21][22][23]

  • Calcium Indicator Loading: Cells are incubated with a fluorescent calcium indicator, such as Fluo-4 AM (acetoxymethyl ester).[21][24] The AM ester allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Imaging: A laser scanning confocal microscope is used to excite the calcium indicator (e.g., at 488 nm for Fluo-4) and collect the emitted fluorescence (e.g., >505 nm).[24]

  • Data Acquisition:

    • Line-scan mode: To measure rapid changes in calcium, a single line is repeatedly scanned across the cell at a high frequency. This provides high temporal resolution of calcium transients and sparks.

    • Frame-scan mode: To visualize calcium waves propagating across the cell, full-frame images are acquired over time.

  • Experimental Intervention: Baseline calcium dynamics are recorded, and then this compound is added to the bathing solution to observe its effects on calcium transient amplitude, decay, and the frequency and characteristics of spontaneous calcium release events.

Conclusion

This compound's effects on intracellular calcium handling are a significant component of its antiarrhythmic action, complementing its primary role as a sodium channel blocker. By inhibiting both L-type calcium channels and ryanodine receptors, this compound reduces the overall calcium transient amplitude and can suppress arrhythmogenic spontaneous calcium release from the sarcoplasmic reticulum. This dual action on calcium handling pathways likely contributes to its efficacy in treating a range of cardiac arrhythmias. For drug development professionals, understanding these multifaceted effects is crucial for the design of novel antiarrhythmic agents with improved efficacy and safety profiles. Further research into the stereospecific effects of this compound on RyR2 and other calcium handling proteins will continue to refine our understanding of its complex mechanism of action.

References

The Significant Contribution of Norpropafenone to Propafenone's Therapeutic Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone (B51707) is a cornerstone Class IC antiarrhythmic agent prescribed for the management of both supraventricular and ventricular arrhythmias.[1] Its clinical activity is not solely attributable to the parent compound; the therapeutic and adverse effect profiles are significantly modulated by its pharmacologically active metabolites. This technical guide provides an in-depth exploration of northis compound (N-depropylthis compound), a principal metabolite, detailing its contribution to the overall clinical effects of this compound therapy. We will examine its formation, pharmacological activities relative to the parent drug, the clinical implications of genetic polymorphisms in metabolism, and the experimental protocols used for its characterization.

Metabolism of this compound: The Genesis of Northis compound

This compound undergoes extensive hepatic metabolism, primarily through two competing pathways governed by the cytochrome P450 (CYP) enzyme superfamily.[1]

  • 5-Hydroxylation: This pathway is almost exclusively catalyzed by the polymorphic CYP2D6 enzyme, leading to the formation of 5-hydroxythis compound (B19502) (5-OHP).[1]

  • N-Dealkylation: This pathway, mediated by CYP3A4 and CYP1A2, results in the formation of northis compound.[2][3]

The genetic polymorphism of CYP2D6 creates distinct patient populations:

  • Extensive Metabolizers (EMs): Comprising over 90% of patients, EMs rapidly metabolize this compound, primarily via 5-hydroxylation.[2][3] In these individuals, northis compound is also formed and can reach significant plasma concentrations.

  • Poor Metabolizers (PMs): Making up less than 10% of patients, PMs have deficient CYP2D6 activity.[2][3] In this group, the 5-hydroxylation pathway is minimal, leading to higher plasma concentrations of the parent drug and a greater reliance on the N-dealkylation pathway to form northis compound.[2]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Metabolite_5OHP 5-Hydroxythis compound (5-OHP) This compound->Metabolite_5OHP CYP2D6 (Polymorphic) Northis compound Northis compound (N-DPF) This compound->Northis compound CYP3A4, CYP1A2 Conjugates Inactive Glucuronide & Sulfate Conjugates Metabolite_5OHP->Conjugates UGTs, SULTs Northis compound->Conjugates UGTs, SULTs

Caption: Metabolic pathways of this compound.

Comparative Pharmacological Activity

Northis compound is not an inert byproduct; it possesses a distinct pharmacological profile that complements and, in some aspects, differs significantly from the parent drug. The overall effect of this compound therapy is a composite of the actions of the parent drug and its active metabolites.[4]

Sodium Channel Blockade

The primary antiarrhythmic effect of Class IC agents is the blockade of fast inward sodium channels (Nav1.5) in cardiomyocytes.[4][5] This action slows the upstroke of the cardiac action potential (Vmax), thereby decreasing conduction velocity.[4][6] Northis compound exhibits weaker sodium channel blocking activity compared to this compound.[4]

Beta-Adrenergic Blockade

A key differentiator for this compound among Class IC agents is its beta-blocking activity.[7][8] This effect is clinically relevant and is largely attributed to northis compound, which has a beta-blocking potency equivalent to the parent compound.[4][9] This action can contribute to the negative chronotropic (heart rate slowing) and inotropic (reduced contractility) effects seen with this compound therapy.[8][10]

Calcium Channel Blockade

This compound and its metabolites also exhibit weak calcium channel blocking activity.[5][11]

CompoundPrimary Antiarrhythmic Activity (Na+ Channel Blockade)Beta-Blocking Activity
This compound PotentModerate
Northis compound Weaker than this compoundEquivalent to this compound[4][9]
5-Hydroxythis compound Potent (Comparable to this compound)[12]~10x less than this compound[9]

Table 1: Comparative Pharmacological Activities.

G cluster_pathway β1-Adrenergic Receptor Signaling Cascade NE Norepinephrine (Agonist) BetaR β1-Adrenergic Receptor NE->BetaR Binds Gs Gs Protein BetaR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Physiological Effects (↑ Heart Rate, ↑ Contractility) PKA->Effect Phosphorylates Targets Northis compound Northis compound (Antagonist) Northis compound->BetaR Blocks

Caption: Northis compound's blockade of the β1-Adrenergic signaling pathway.

Pharmacokinetics and Clinical Implications

The interplay between metabolic phenotype and pharmacological activity has significant clinical consequences. The plasma concentrations of this compound and northis compound vary dramatically between EMs and PMs.

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold Difference (PM vs. EM)
This compound Half-Life (t1/2) 2 - 10 hours[2]10 - 32 hours[2]~4.7x higher[13]
This compound AUC LowerHigher~2.4x higher[13]
This compound Cmax LowerHigher~11.2x higher[13]
5-OHP Formation Significant[14]Minimal to None[14]-
Northis compound Levels SignificantComparable to EMs[2]-
Table 2: Pharmacokinetic Differences Based on CYP2D6 Phenotype (Data from 300mg dose studies).[13]

In Extensive Metabolizers , the clinical effect is a blend of this compound's potent sodium channel blockade and the significant beta-blocking contribution from northis compound.

In Poor Metabolizers , patients experience much higher levels of the parent drug, leading to pronounced sodium channel blockade.[14] The contribution of northis compound to beta-blockade is still present, but the overall effect is dominated by the high concentrations of this compound itself, which also possesses beta-blocking properties.[15] This can increase the risk of adverse effects, including excessive beta-blockade and central nervous system side effects.[14]

Key Experimental Protocols

Characterizing the pharmacological activity of northis compound relies on precise in vitro techniques.

Protocol: Electrophysiological Analysis of Sodium Channel Blockade

The gold-standard method for assessing ion channel block is patch-clamp electrophysiology.[16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of northis compound on voltage-gated sodium channels (e.g., Nav1.5).

Methodology:

  • Cell Preparation: Use a stable cell line (e.g., HEK293) heterologously expressing the human Nav1.5 channel.[18]

  • Whole-Cell Configuration: Achieve a high-resistance (GΩ) seal between a glass micropipette and the cell membrane, then rupture the membrane patch to gain electrical access to the cell interior.[17][19]

  • Voltage Clamp: Clamp the cell membrane at a holding potential where sodium channels are in a resting state (e.g., -100 to -120 mV).[16]

  • Current Elicitation: Apply a depolarizing voltage step (e.g., to 0 mV) to activate the sodium channels, generating a transient inward current.[16]

  • Drug Perfusion: Perfuse the cell with increasing concentrations of northis compound. Record the steady-state block at each concentration by measuring the reduction in the peak sodium current.

  • Data Analysis: Plot the percentage of current inhibition against the logarithm of the northis compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G A Cell Culture (e.g., HEK293 with hNav1.5) C Achieve Gigaohm Seal on Cell Membrane A->C B Pipette Preparation (2-5 MΩ resistance) B->C D Rupture Membrane (Whole-Cell Mode) C->D E Apply Voltage-Clamp Protocol D->E F Record Baseline Sodium Current E->F G Perfuse with Northis compound F->G H Record Inhibited Current G->H I Data Analysis (IC50 Calculation) H->I

Caption: Experimental workflow for patch-clamp analysis.
Protocol: Radioligand Binding Assay for Beta-Adrenoceptor Affinity

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[20][21]

Objective: To determine the binding affinity of northis compound for β1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat cerebral cortex) and isolate the membrane fraction via centrifugation.[22][23]

  • Assay Setup: In a multi-well plate, set up triplicate reactions containing:

    • The membrane preparation.

    • A specific radioligand for the β-adrenoceptor (e.g., [3H]-Dihydroalprenolol).[20]

    • Varying concentrations of unlabeled northis compound (the competitor).

  • Control Wells: Include wells for "Total Binding" (no competitor) and "Non-specific Binding" (a saturating concentration of a known antagonist like propranolol).[21][22]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[23]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.[22]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[23]

  • Data Analysis: Calculate the specific binding at each northis compound concentration. Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[23]

G A Receptor Source (Tissue/Cell Homogenate) B Membrane Isolation (Centrifugation) A->B C Incubation (Membranes + Radioligand + Northis compound) B->C D Separation (Rapid Filtration) C->D E Quantification (Scintillation Counting) D->E F Data Analysis (IC50 → Ki Calculation) E->F

Caption: Experimental workflow for radioligand binding assay.

Conclusion

The therapeutic action of this compound is a complex interplay between the parent drug and its active metabolites, most notably northis compound. Northis compound is a significant contributor to the overall clinical profile, primarily through its potent beta-adrenergic blocking activity, which is equivalent to that of the parent compound.[4] The clinical relevance of this contribution is underscored by the pharmacokinetic variability introduced by CYP2D6 genetic polymorphism. A comprehensive understanding of northis compound's pharmacology is therefore essential for optimizing this compound therapy, predicting patient response, and minimizing the risk of adverse events. For drug development professionals, the dual-activity profile of this compound and its metabolites serves as a critical case study in the importance of characterizing metabolic pathways and metabolite activity early in the discovery and development process.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Propafenone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the simultaneous quantification of propafenone (B51707) and its major active metabolites, 5-hydroxythis compound (B19502) (5-OHP) and N-despropylthis compound (NDPP), in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, more sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also described. These methods are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Introduction

This compound is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias. It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[1] This metabolism results in the formation of two major active metabolites: 5-hydroxythis compound (5-OHP) and N-despropylthis compound (NDPP).[1] Since these metabolites exhibit pharmacological activity comparable to the parent drug, it is crucial to monitor their concentrations in biological fluids simultaneously.[2][1] This document outlines validated chromatographic methods for their determination.

Metabolic Pathway of this compound

This compound is metabolized through two primary pathways: hydroxylation to form 5-hydroxythis compound, and N-dealkylation to form N-despropylthis compound.[1]

G This compound This compound 5-Hydroxythis compound (5-OHP) 5-Hydroxythis compound (5-OHP) This compound->5-Hydroxythis compound (5-OHP) Hydroxylation (CYP2D6) N-Despropylthis compound (NDPP) N-Despropylthis compound (NDPP) This compound->N-Despropylthis compound (NDPP) N-dealkylation (CYP3A4, CYP1A2)

Caption: Metabolic pathway of this compound.

Experimental Protocols

Method 1: HPLC with UV Detection

This method is suitable for routine therapeutic drug monitoring where high sensitivity is not a prerequisite.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid method for sample cleanup.[3]

  • To 200 µL of plasma sample, add 800 µL of methanol (B129727) (a 1:4 ratio).[4]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant for injection into the HPLC system.[1]

Alternatively, a mixture of ZnSO4 and methanol can be used for deproteinization, which has been shown to yield high recoveries.[3]

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3][5]

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer, delivered as a gradient.[3] An alternative isocratic mobile phase consists of 0.1 M 1-pentanesulfonic acid sodium salt, acetonitrile, and acetic acid (280:185:2.5, v/v/v).[6]

  • Flow Rate: 1.0 - 1.7 mL/min.[1][6][3]

  • Detection: UV at 210 nm or 250 nm.[6][3]

  • Injection Volume: 20 µL.[7]

Method 2: LC-MS/MS for Higher Sensitivity

This method is ideal for pharmacokinetic studies requiring low limits of quantification.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to protein precipitation.[1]

  • To a 500 µL plasma sample, add a suitable internal standard (e.g., this compound-d7).[8]

  • Add 100 µL of ammonia (B1221849) solution and vortex.[1][8]

  • Add 2 mL of an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[1][6]

  • Vortex for 5-10 minutes to ensure efficient extraction.[1]

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions

  • Column: C8 or C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm or 100 x 4.6 mm, 5 µm).[1][8]

  • Mobile Phase:

    • A: 5 mM ammonium (B1175870) acetate with 0.2% formic acid in water.[1][9]

    • B: Methanol or Acetonitrile.[1][9]

    • A gradient elution is typically used for optimal separation.[9]

  • Flow Rate: 0.4 mL/min.[1][4]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[8][10]

  • MRM Transitions:

    • This compound: 342.2 > 116.2 (m/z)[8]

    • 5-Hydroxythis compound: 358.2 > 116.2 (m/z)[8]

    • N-Despropylthis compound: 300.30 > 74.20 (m/z)[11]

    • This compound-d7 (IS): 349.2 > 123.2 (m/z)[8]

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

G cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Quantification A Collect Plasma Sample B Add Internal Standard A->B C Sample Extraction (PPT, LLE, or SPE) B->C D Inject Sample into HPLC/LC-MS C->D E Separation on C8/C18 Column D->E F Detection (UV or MS/MS) E->F G Peak Integration F->G H Generate Calibration Curve G->H I Quantify Analyte Concentrations H->I

Caption: General experimental workflow.

Quantitative Data Summary

The performance of the described methods is summarized in the tables below.

Table 1: HPLC-UV Method Performance

ParameterThis compound5-Hydroxythis compoundN-Despropylthis compoundReference
Linearity Range (ng/mL)10 - 75010 - 75010 - 750[3]
LLOQ (ng/mL)101010[3]
Within-day Precision (%RSD)1.4 - 8.11.4 - 8.11.4 - 8.1[3]
Between-day Precision (%RSD)4.2 - 11.54.2 - 11.54.2 - 11.5[3]
Recovery (%)>85>82>60[6]

Table 2: LC-MS/MS Method Performance

ParameterThis compound5-Hydroxythis compoundN-Despropylthis compoundReference
Linearity Range (ng/mL)0.499 - 1502.8410.496 - 504.0790.1 - 25[8][11]
LLOQ (ng/mL)0.4990.4900.1[8][11]
Accuracy at LLOQ (%)101.298.79N/A[8]
Precision at LLOQ (%RSD)8.915.06N/A[8]
Intra-day Precision (%RSD)2.50 - 5.522.16 - 6.342.63 - 7.55[12]
Inter-day Precision (%RSD)3.38 - 5.183.23 - 4.941.56 - 10.2[12]

Conclusion

The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the simultaneous quantification of this compound and its major active metabolites in human plasma. The choice of method will depend on the specific application and the required sensitivity. The detailed protocols and performance data presented in this application note can be used as a starting point for method implementation and validation in a research or clinical laboratory setting.

References

Sensitive and Reproducible Quantification of Propafenone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent used in the treatment of atrial and ventricular arrhythmias. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials due to its narrow therapeutic index and significant inter-individual variability in metabolism. This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple and efficient sample preparation procedure and has been validated to demonstrate high accuracy, precision, and sensitivity.

Principle

This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.

Materials and Methods

Reagents and Chemicals
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of this compound and this compound-d5 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound-d5 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL this compound-d5 in acetonitrile with 1% formic acid) to each tube.

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample add_is 2. Add 300 µL IS Solution (this compound-d5 in ACN + 1% FA) plasma->add_is vortex 3. Vortex Mix (30 sec) add_is->vortex centrifuge 4. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject G cluster_lcms_workflow LC-MS/MS Analytical Workflow autosampler Autosampler (Sample Injection) hplc HPLC System (Chromatographic Separation) autosampler->hplc esi ESI Source (Ionization) hplc->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - CID) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector (Signal Acquisition) quad3->detector data_system Data System (Data Processing) detector->data_system

patch-clamp protocol for studying propafenone's ion channel blockade

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing the patch-clamp technique for characterizing the ion channel blockade properties of propafenone (B51707), a Class 1C antiarrhythmic agent. This document provides detailed protocols for researchers, scientists, and drug development professionals.

Introduction

This compound is a Class 1C antiarrhythmic drug primarily used to treat cardiac arrhythmias such as atrial fibrillation and ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of voltage-gated sodium channels, which slows the conduction of electrical impulses in the heart.[1][2][3] Additionally, this compound exhibits effects on various potassium channels and possesses beta-adrenergic blocking properties.[1][4][5] The patch-clamp technique is the gold-standard electrophysiological method for investigating the direct interaction of drugs like this compound with specific ion channels, allowing for a detailed characterization of their blocking kinetics and state-dependence.[6][7]

This application note provides comprehensive protocols for studying this compound's blockade of key cardiac ion channels, including sodium (Nav1.5) and potassium (hERG, Ito, Ik, Ik1) channels, using the whole-cell patch-clamp configuration.[4][8]

Data Presentation: this compound's Ion Channel Affinity

The following tables summarize the quantitative data on this compound's inhibitory activity on various cardiac ion channels as reported in the literature.

Table 1: this compound Blockade of Potassium Channels

Channel Type Cell System IC50 / KD Conditions / Notes Reference(s)
hERG Xenopus oocytes 13 - 15 µM IC50 value rose to 80 µM with high extracellular K+ and to 123 µM at pH 6.0. [9]
hKv1.5 Ltk- cells 4.4 µM (KD) Block was concentration-, voltage-, time-, and use-dependent. [10]
Ik Rabbit atrial myocytes 0.76 µM (IC50) This compound showed relative selectivity for Ik over other K+ currents. [4]
Ito Rabbit atrial myocytes 5.91 µM (IC50) Block developed as an exponential function of time. [4]
Ik1 Rabbit atrial myocytes 7.10 µM (IC50) Blockade was independent of the test potential. [4]

| Kv1.4 | Xenopus oocytes | 121 µM (IC50) | Block was voltage-, use-, and concentration-dependent. |[11] |

Note: IC50 (half-maximal inhibitory concentration) and KD (dissociation constant) are measures of drug potency.

Experimental Protocols

The following protocols are designed for whole-cell voltage-clamp recordings.[12] They can be adapted for various cell types, including isolated primary cardiomyocytes or cell lines (e.g., HEK293, CHO) stably expressing the ion channel of interest.[9][13][14]

General Patch-Clamp Workflow

The overall process involves cell preparation, formation of a high-resistance "giga-seal" between the micropipette and the cell membrane, and subsequent establishment of the whole-cell configuration to measure ion channel currents.[6][15]

G cluster_prep Preparation cluster_recording Recording prep_cells Cell Preparation (e.g., HEK293 cells) approach Approach Cell & Apply Positive Pressure prep_cells->approach prep_solutions Prepare Solutions (Intra- & Extracellular) prep_solutions->approach pull_pipette Pull & Polish Glass Micropipette fill_pipette Fill Pipette with Intracellular Solution pull_pipette->fill_pipette fill_pipette->approach seal Form Giga-Seal (>1 GΩ) approach->seal rupture Rupture Membrane (Whole-Cell Mode) seal->rupture record_base Record Baseline Currents rupture->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Currents with Drug apply_drug->record_drug

Caption: General workflow for a whole-cell patch-clamp experiment.

Solutions

a) For Sodium Current (Nav1.5) Recordings: To isolate sodium currents, potassium currents are typically blocked using Cesium (Cs+) in the intracellular solution, and calcium currents are blocked by removing extracellular Ca2+ or using a blocker like CdCl2.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block Ca2+ channels, CaCl2 can be replaced with MgCl2 and 0.1 CdCl2 can be added.

  • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.[16]

b) For Potassium Current (e.g., hERG) Recordings: To isolate potassium currents, sodium and calcium channels are blocked.

  • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Add a sodium channel blocker like Tetrodotoxin (TTX, 30 µM) if necessary.[16]

  • Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. pH adjusted to 7.3 with KOH.[16]

Protocol for Sodium Channel (Nav1.5) Blockade

This compound exhibits state-dependent blockade of sodium channels, meaning it binds with different affinities to the resting, open, and inactivated states of the channel.[8][17]

G Resting Resting Open Open Resting->Open Activation Propafenone_Resting This compound Bound Resting->Propafenone_Resting Low Affinity Inactivated Inactivated Open->Inactivated Inactivation Propafenone_Open This compound Bound Open->Propafenone_Open High Affinity Inactivated->Resting Recovery Propafenone_Inactivated This compound Bound Inactivated->Propafenone_Inactivated High Affinity

Caption: State-dependent binding of this compound to sodium channels.

a) Tonic and Use-Dependent Block Protocol: This protocol assesses both the baseline (tonic) block and the block that accumulates with repeated channel activation (use-dependent or phasic block).[17]

  • Holding Potential: Hold the cell at a negative potential where most channels are in the resting state (e.g., -120 mV).

  • Tonic Block Assessment: Apply a single strong depolarizing pulse (e.g., to -10 mV for 20 ms) from the holding potential to elicit a peak sodium current. Record this in the absence (control) and presence of this compound. The reduction in the first peak current in the presence of the drug represents the tonic block.

  • Use-Dependent Block Assessment: Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a clinically relevant frequency (e.g., 1-3 Hz). The current amplitude will decrease with each pulse in the presence of this compound. The percentage block of the last pulse relative to the first pulse indicates the degree of use-dependent block.

G X_axis Time (ms) Y_axis Voltage (mV) origin origin X_end X_end origin->X_end Y_end Y_end origin->Y_end V_hold_label -120 V_peak_label -10 p1_start p1_start p1_up p1_up p1_start->p1_up p1_end p1_end p1_up->p1_end p1_down p1_down p1_end->p1_down p2_start p2_start p1_down->p2_start p2_up p2_up p2_start->p2_up p2_end p2_end p2_up->p2_end p2_down p2_down p2_end->p2_down p3_start p3_start p2_down->p3_start p3_up p3_up p3_start->p3_up p3_end p3_end p3_up->p3_end p3_down p3_down p3_end->p3_down p4_start p4_start p3_down->p4_start p4_up p4_up p4_start->p4_up p4_end p4_end p4_up->p4_end p4_down p4_down p4_end->p4_down start_line start_line start_line->p1_start label_pulse1 Pulse 1 label_pulseN Pulse N label_freq Stimulation at 1-3 Hz

Caption: Voltage protocol to assess use-dependent sodium channel block.

b) Steady-State Inactivation Protocol: This protocol determines this compound's effect on the voltage-dependence of channel inactivation, a key mechanism for its state-dependent action.[18][19]

  • Holding Potential: Hold the cell at -120 mV.

  • Conditioning Pulses: Apply a series of 500 ms (B15284909) pre-pulses to various potentials (e.g., from -140 mV to -40 mV in 10 mV increments).

  • Test Pulse: Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the fraction of channels that are available to open.

  • Analysis: Normalize the peak current from each test pulse to the maximum current (obtained after the most negative pre-pulse). Plot this normalized current against the pre-pulse potential and fit with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2). A negative shift in V1/2 in the presence of this compound indicates preferential binding to the inactivated state.[18]

Protocol for Potassium Channel (hERG) Blockade

This compound blocks hERG channels in a manner that is dependent on voltage and time, suggesting it binds preferentially to the open and/or inactivated states.[9][13]

a) Voltage-Dependence of Block Protocol:

  • Holding Potential: Hold the cell at -80 mV.

  • Activating Pulses: Apply depolarizing steps to a range of potentials (e.g., from -40 mV to +40 mV in 10 mV increments for 2-5 seconds) to activate the hERG channels.

  • Tail Current Pulse: Repolarize the membrane to a potential where the channels deactivate (e.g., -60 mV) to elicit a large "tail current."

  • Analysis: The primary measure of hERG block is often the reduction in the peak tail current amplitude.[9] Plot the percentage of block at each activating pulse potential to assess the voltage-dependence. An increase in block with more positive potentials is characteristic for open-channel blockers like this compound.[9]

b) Deactivation Kinetics Protocol: This protocol assesses how this compound affects the closing (deactivation) of the channel.

  • Holding Potential: Hold the cell at -80 mV.

  • Activating Pulse: Apply a single depolarizing pulse to fully activate the channels (e.g., +40 mV for 2-5 seconds).

  • Repolarization: Repolarize to a negative potential (e.g., -60 mV) and record the decaying tail current.

  • Analysis: Fit the decay of the tail current with an exponential function. This compound has been shown to accelerate the decay of hERG tail currents.[9][13]

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the inhibitory effects of this compound on cardiac sodium and potassium channels. By employing specific voltage-clamp protocols, researchers can quantify the drug's potency (IC50), kinetics, and state-dependence. This detailed electrophysiological analysis is crucial for understanding this compound's antiarrhythmic and proarrhythmic mechanisms and is an essential component of preclinical cardiac safety assessment for drug development.

References

Application Notes and Protocols for Developing Animal Models of Atrial Fibrillation for Propafenone Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia encountered in clinical practice, characterized by rapid and irregular atrial activation that leads to an increased risk of stroke, heart failure, and mortality.[1] Antiarrhythmic drugs remain a cornerstone of AF management. Propafenone (B51707) is a Class 1C antiarrhythmic agent used to maintain normal sinus rhythm in patients with symptomatic AF.[2][3] The development and validation of new antiarrhythmic therapies, including derivatives of existing drugs like this compound, necessitate robust preclinical testing in relevant animal models that can accurately recapitulate the pathophysiology of human AF.[1]

These application notes provide detailed protocols for inducing atrial fibrillation in various animal models and for the subsequent evaluation of this compound's electrophysiological and antiarrhythmic effects.

This compound: Mechanism of Action

This compound is classified as a Class 1C antiarrhythmic, primarily exerting its effect by blocking the fast inward sodium channels (INa) in cardiac cells.[4][5] This action reduces the maximum rate of depolarization (Vmax) during Phase 0 of the cardiac action potential, which slows conduction velocity in the atria, ventricles, and His-Purkinje system.[3][4] By slowing conduction, this compound can interrupt the reentrant circuits that are thought to maintain AF.

In addition to its primary sodium channel-blocking activity, this compound also exhibits weak beta-adrenergic blocking properties and some effect on potassium channels, which can contribute to its overall antiarrhythmic profile.[5]

cluster_effects Electrophysiological Effects Na_channel Na+ Channel (Fast Current) Effect_Na Slows Phase 0 Depolarization Na_channel->Effect_Na Beta_receptor Beta-Adrenergic Receptor Effect_Beta Reduces Sympathetic Influence Beta_receptor->Effect_Beta K_channel K+ Channel This compound This compound This compound->Na_channel Strong Blockade This compound->Beta_receptor Weak Blockade This compound->K_channel Weak Blockade Effect_Conduction Decreases Conduction Velocity Effect_Na->Effect_Conduction

Caption: Mechanism of action of this compound on cardiac ion channels.

Selection of an Animal Model

The choice of animal model is critical and depends on the specific research question, ranging from studying acute electrophysiological effects to chronic atrial remodeling. Spontaneous AF is uncommon in most small animals, whereas large animals are more prone to its occurrence.[6] Large animal models, such as dogs, goats, and pigs, offer closer anatomical and physiological similarity to humans, making them suitable for translational research.[7][8] Small animals like rabbits and rodents are valuable for genetic studies and initial drug screening.[6]

SpeciesKey AdvantagesKey DisadvantagesCommon Induction Methods
Dog Similar cardiac anatomy and physiology to humans; well-established models of AF and heart failure.[6][8]High cost and ethical considerations.Rapid Atrial Pacing (RAP), Sterile Pericarditis, Vagal Stimulation, Heart Failure (ventricular tachypacing).[6][9]
Goat/Sheep Large atria allow for sustained AF, making them excellent for studying chronic remodeling ("AF begets AF").[6][8]High cost, limited availability of specific reagents.Chronic RAP.[8]
Pig Cardiac physiology is very similar to humans; useful for studying combined atrial and ventricular dysfunction.[9]High ventricular response rate during induced AF can lead to heart failure.[9]RAP, Burst Atrial Pacing.[9]
Rabbit Intermediate size, suitable for both in-vivo and ex-vivo (Langendorff) studies; RAP can induce atrial remodeling.[6]Less complex atrial structure than large animals.RAP, Acute Atrial Stretch.[6]
Rat/Mouse Low cost, ease of genetic manipulation, high throughput.[6]Significant differences in heart size, ion channel expression, and action potential morphology compared to humans; AF is typically non-sustained.[6][10]Transesophageal Burst Pacing, Acetylcholine-CaCl₂ infusion, Genetic modification.[6][7]

Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation via Rapid Atrial Pacing (Large Animal Model)

This protocol is adapted for large animal models like dogs or goats to study AF maintenance and the effects of chronic remodeling.

Materials:

  • Anesthetized, ventilated large animal (e.g., dog, goat).

  • Multipolar electrophysiology catheters.

  • Programmable electrical stimulator.

  • ECG and intracardiac electrogram recording system.

  • Implantable pacemaker (for chronic studies).

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable physiological state. Under fluoroscopic guidance, insert multipolar catheters via venous access (e.g., femoral or jugular vein) and position them in the high right atrium.

  • Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Perform baseline electrophysiological studies to measure parameters such as sinus node recovery time, Wenckebach point, and atrial effective refractory period (AERP).

  • AF Induction: Induce AF using rapid atrial pacing (RAP). A common protocol involves pacing the right atrium at a high frequency (e.g., 400-600 bpm or a cycle length of 100-150 ms) for periods ranging from hours (for acute studies) to weeks (for chronic remodeling studies using an implanted pacemaker).[9]

  • Confirmation of AF: AF is confirmed by the presence of an irregularly irregular rhythm on the surface ECG and fragmented, high-frequency atrial electrograms. In acute models, AF may be inducible for progressively longer durations. In chronic models, AF may become sustained.

  • Data Collection: Continuously monitor ECG. For chronic models, periodically assess AF burden (percentage of time in AF) and perform follow-up electrophysiological studies to quantify atrial remodeling (e.g., AERP shortening).

Protocol 2: this compound Efficacy Testing

This protocol describes the acute intravenous administration of this compound to test its ability to convert induced AF to sinus rhythm.

Materials:

  • Animal model with sustained or inducible AF (from Protocol 1).

  • This compound hydrochloride for intravenous injection.

  • Infusion pump.

  • Continuous ECG and hemodynamic monitoring equipment.

  • Blood collection supplies for pharmacokinetic analysis.

Procedure:

  • Establish Stable AF: Induce and confirm a stable episode of AF lasting for a predetermined duration (e.g., >15 minutes).

  • This compound Administration: Administer this compound intravenously. A dosing regimen from a study in horses involved an initial bolus of 2 mg/kg over 15 minutes.[11][12] If conversion does not occur, this can be followed by a continuous infusion (e.g., 7 µg/kg/min for 120 minutes).[11][12] A study in dogs used a 2 mg/kg dose over 10 minutes.[13]

  • Monitoring: Continuously record the surface ECG and atrial electrograms throughout the infusion period. Monitor for conversion to sinus rhythm, changes in atrial fibrillation cycle length (AFCL), and any proarrhythmic events (e.g., ventricular tachycardia).[4] Monitor hemodynamic parameters such as blood pressure.

  • Pharmacokinetic Sampling: Collect blood samples at baseline, during, and after the infusion to measure plasma this compound concentrations and correlate them with electrophysiological effects. Therapeutic plasma concentrations in humans are reported to be in the range of 64 to 1044 ng/mL, a range that was achieved in equine studies.[11][12]

  • Washout and Re-induction: After a sufficient washout period, attempt to re-induce AF to assess for any changes in AF inducibility or duration post-drug administration.

A Animal Preparation (Anesthesia, Catheter Placement) B Baseline EP Study (ECG, AERP, Conduction) A->B C Induce Atrial Fibrillation (e.g., Rapid Atrial Pacing) B->C D Confirm Sustained AF (>15 min) C->D D->C AF Terminates E Administer this compound (IV Bolus +/- Infusion) D->E AF Sustained F Continuous Monitoring (ECG, Hemodynamics) E->F G Conversion to Sinus Rhythm? F->G H Record Time to Conversion, Measure Post-Drug EP Parameters G->H Yes I Measure AF Cycle Length, Monitor for Proarrhythmia G->I No J Final Data Analysis H->J I->J

Caption: Experimental workflow for AF induction and acute this compound testing.

Data Presentation and Interpretation

Quantitative data should be systematically collected and organized to allow for clear interpretation and comparison across treatment groups.

Table 2: Expected Electrophysiological Effects of this compound in Animal Models
ParameterAnimal ModelThis compound EffectNotes
Atrial Effective Refractory Period (AERP) DogLengthened/Increased[14]A key antiarrhythmic effect, making the atrial tissue less excitable.
Action Potential Duration (APD) Guinea PigProlonged[15]Contributes to the increase in AERP.
Vmax (Phase 0 upstroke velocity) Guinea PigDepressed/Reduced[15]The primary Class 1C effect, indicating sodium channel blockade.
Conduction Velocity GeneralReduced/SlowedA direct consequence of reduced Vmax.
AF Cycle Length (AFCL) HorseSignificantly Increased[11][12]Slowing of the fibrillatory waves; a sign of drug effect even if conversion does not occur.
Sinus Rate DogIncreased[14]May reflect vagolytic properties of the drug.
Table 3: Pharmacokinetic and Efficacy Data for this compound in AF Animal Models
SpeciesDosing RegimenTherapeutic Plasma Conc. (ng/mL)Efficacy Endpoint & Result
Horse 2 mg/kg IV bolus + 7 µg/kg/min infusion[11][12]569 - 1,268[11][12]Conversion to Sinus Rhythm: 0/6 horses converted.[11][12]
Dog 2 mg/kg IV over 10 min[13]778 - 2,554[13]Study on ventricular defibrillation threshold, not AF conversion. Increased energy required for defibrillation.[13]

Conclusion

The selection of an appropriate animal model and the implementation of rigorous, well-defined protocols are essential for the preclinical evaluation of antiarrhythmic drugs like this compound. Large animal models, particularly dogs and goats, provide valuable platforms for studying AF mechanisms and drug efficacy due to their physiological relevance to humans.[6][8] Key endpoints for assessing this compound's action include conversion of AF to sinus rhythm, changes in AF cycle length, and modulation of fundamental electrophysiological properties such as AERP and conduction velocity. Careful documentation of dosing, pharmacokinetics, and electrophysiological outcomes is critical for the successful translation of preclinical findings.

References

Application Notes and Protocols for Assessing Propafenone Efficacy in Paroxysmal Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy of propafenone (B51707) in the management of paroxysmal atrial fibrillation (AF). The included protocols and data presentation guidelines are intended to ensure robust and comparable results.

Introduction

This compound is a Class IC antiarrhythmic agent used for the treatment of supraventricular and ventricular arrhythmias. Its primary mechanism of action involves the blockade of sodium channels in cardiac cells, which slows the influx of sodium ions during depolarization, thereby decreasing the rate of rise of the action potential and slowing conduction velocity.[1] this compound may also exhibit some beta-adrenergic and potassium channel blocking effects.[1][2] These actions help to suppress the abnormal electrical impulses that trigger and sustain episodes of paroxysmal AF. Clinical trials are essential to systematically evaluate its efficacy and safety in this patient population.

Signaling Pathway of this compound in Cardiomyocytes

This compound's primary effect is at the cell membrane level, modulating the flow of ions that govern the cardiac action potential. It does not engage a complex intracellular signaling cascade but rather directly interacts with ion channels.

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_influx Reduced Na+ Influx Na_channel->Na_influx Na+ Influx K_channel Potassium Channels (e.g., IKr, IKs) K_efflux Reduced K+ Efflux K_channel->K_efflux K+ Efflux Ca_channel L-type Calcium Channel Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Ca2+ Influx Beta_receptor Beta-adrenergic Receptor Adrenergic_effect Reduced Adrenergic Effect Beta_receptor->Adrenergic_effect Adrenergic Stimulation Action_potential Altered Cardiac Action Potential Na_influx->Action_potential Slows Phase 0 Depolarization K_efflux->Action_potential Prolongs Repolarization This compound This compound This compound->Na_channel Blocks (Primary Action) This compound->K_channel Blocks (Secondary Action) This compound->Ca_channel Blocks (Weak Action) This compound->Beta_receptor Blocks (Weak Action) Efficacy Therapeutic Efficacy Action_potential->Efficacy Suppression of Paroxysmal AF

This compound's mechanism of action on cardiomyocyte ion channels.

Clinical Trial Design and Experimental Workflow

A robust clinical trial to assess the efficacy of this compound in paroxysmal AF typically follows a randomized, double-blind, placebo-controlled design. The following workflow outlines the key stages of such a trial.

start Patient Screening inclusion Inclusion Criteria Met? (e.g., symptomatic paroxysmal AF) start->inclusion exclusion Exclusion Criteria Met? (e.g., structural heart disease) inclusion->exclusion No consent Informed Consent inclusion->consent Yes randomization Randomization consent->randomization group_a Treatment Group A: This compound randomization->group_a group_b Treatment Group B: Placebo randomization->group_b treatment_period Treatment Period (e.g., 12 weeks) group_a->treatment_period group_b->treatment_period follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) treatment_period->follow_up data_collection Data Collection (ECG, Holter, Diaries) follow_up->data_collection primary_endpoint Primary Endpoint Analysis: Time to First AF Recurrence data_collection->primary_endpoint secondary_endpoints Secondary Endpoint Analysis: AF Burden, QoL, Safety primary_endpoint->secondary_endpoints statistical_analysis Statistical Analysis secondary_endpoints->statistical_analysis results Results Interpretation statistical_analysis->results end End of Study results->end

A typical experimental workflow for a this compound clinical trial.

Experimental Protocols

Patient Selection Protocol

Inclusion Criteria:

  • Age 18-75 years.

  • Documented history of symptomatic paroxysmal AF.

  • At least two episodes of AF in the preceding 3 months.

  • Willingness and ability to provide informed consent and comply with study procedures.

Exclusion Criteria:

  • Permanent or persistent AF.

  • Significant structural heart disease (e.g., left ventricular ejection fraction < 50%, significant valvular disease).[3]

  • History of myocardial infarction within the last 6 months.

  • Clinically significant sinus node dysfunction or atrioventricular conduction defects without a pacemaker.[3]

  • Brugada syndrome.

  • Severe renal or hepatic impairment.[4]

  • Concomitant use of other antiarrhythmic drugs.

Study Intervention Protocol
  • Screening Phase: Eligible patients undergo a comprehensive medical history review, physical examination, 12-lead ECG, and Holter monitoring to establish baseline AF burden.

  • Randomization: Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.

  • Dosing Regimen:

    • Oral Immediate-Release: Initiate at 150 mg every 8 hours. The dose may be titrated up to 300 mg every 8 hours based on efficacy and tolerability.[5]

    • Oral Sustained-Release: Initiate at 225 mg every 12 hours. The dose may be titrated up to 425 mg every 12 hours.[5]

    • Intravenous (for acute conversion): 2 mg/kg administered over 10-15 minutes.[2][6]

  • Treatment Duration: The treatment period is typically 12 to 24 weeks.

  • Concomitant Medication: An AV nodal blocking agent (e.g., beta-blocker or non-dihydropyridine calcium channel blocker) should be considered to prevent rapid ventricular response in case of conversion to atrial flutter.

Efficacy and Safety Assessment Protocol
  • Primary Efficacy Endpoint: The primary outcome is the time to the first recurrence of symptomatic AF, documented by transtelephonic ECG monitoring or 12-lead ECG.

  • Secondary Efficacy Endpoints:

    • AF Burden: The percentage of time in AF as measured by continuous Holter monitoring at baseline and at the end of the treatment period.

    • Number of AF Episodes: Recorded in patient diaries and confirmed by ECG.

    • Quality of Life (QoL): Assessed using validated questionnaires (e.g., SF-36, AFEQT) at baseline and follow-up visits.

  • Safety Assessments:

    • Adverse events (AEs) are recorded at each visit.

    • 12-lead ECGs are performed at each visit to monitor for proarrhythmic effects, including significant QRS widening or PR interval prolongation.

    • Vital signs and laboratory parameters (liver and renal function) are monitored.

Data Presentation

Quantitative data from clinical trials should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Baseline Characteristics of Study Population

CharacteristicThis compound Group (n=)Placebo Group (n=)p-value
Age (years), mean ± SD
Gender, n (%)
Male
Female
Duration of AF history (months), median (IQR)
Baseline AF Burden (%), mean ± SD
Concomitant Medications, n (%)
Beta-blockers
Calcium Channel Blockers

Table 2: Efficacy Outcomes

Outcome MeasureThis compound GroupPlacebo GroupHazard Ratio / Odds Ratio (95% CI)p-value
Primary Endpoint
Median Time to First AF Recurrence (days)
Secondary Endpoints
AF Burden Reduction (%), mean ± SD
Patients with ≥50% Reduction in AF Episodes, n (%)
Change in QoL Score, mean ± SD
Conversion to Sinus Rhythm (IV administration), n (%)

Table 3: Safety and Tolerability

Adverse Event, n (%)This compound Group (n=)Placebo Group (n=)p-value
Any Adverse Event
Serious Adverse Events
Adverse Events Leading to Discontinuation
Specific Adverse Events
Dizziness
Nausea
Taste Disturbance
Proarrhythmia

Statistical Analysis

The statistical analysis plan should be predefined in the study protocol. Key elements include:

  • Sample Size Calculation: Based on the expected effect size for the primary endpoint, with adequate power (typically >80%) and a significance level of α=0.05.

  • Primary Endpoint Analysis: A time-to-event analysis using the Kaplan-Meier method and a log-rank test to compare the two groups. A Cox proportional hazards model can be used to adjust for baseline covariates.

  • Secondary Endpoint Analysis: Continuous variables will be compared using t-tests or Mann-Whitney U tests, and categorical variables will be compared using chi-square or Fisher's exact tests.

  • Safety Analysis: The incidence of adverse events will be summarized and compared between the groups.

Conclusion

A well-designed clinical trial is crucial for determining the efficacy and safety of this compound for the management of paroxysmal AF. The protocols and guidelines presented here provide a framework for conducting such studies, ensuring the generation of high-quality data to inform clinical practice and drug development. Adherence to these principles will facilitate the robust evaluation of this compound and its role in the therapeutic armamentarium for atrial fibrillation.

References

Application Notes and Protocols for Assessing Propafenone Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful in vitro model for cardiovascular research and drug development. Their human origin and ability to recapitulate native cardiomyocyte physiology make them an invaluable tool for assessing the cardiac safety and efficacy of novel and existing therapeutic compounds. Propafenone (B51707), a Class 1C antiarrhythmic agent, is used to treat cardiac arrhythmias but also carries a risk of proarrhythmic events.[1][2][3] These application notes provide a comprehensive guide to utilizing hiPSC-CMs for evaluating the electrophysiological and cytotoxic effects of this compound.

This compound primarily acts by blocking cardiac sodium channels, which slows the conduction of the cardiac action potential.[1][2][3] It also exhibits weaker beta-adrenergic and potassium channel blocking activities.[1] Understanding the precise effects of this compound on the multifaceted electrical activity of human cardiomyocytes is crucial for predicting its clinical efficacy and potential for adverse events. This document outlines detailed protocols for key assays, presents available quantitative data, and provides visual representations of the experimental workflow and the drug's mechanism of action to facilitate robust and reproducible studies.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the known quantitative effects of this compound on various cardiac ion channels and cellular endpoints. It is important to note that while these data provide valuable insights, some values were obtained from animal models and may not be directly translatable to hiPSC-CMs. Future studies should aim to establish these parameters specifically in hiPSC-CMs.

ParameterValueSpecies/Cell TypeReference
Sodium Channel Block
Steady-State Block IC501.4 µMCanine Atrial Myocytes[2]
Potassium Channel Block
IKr (hERG) IC500.80 ± 0.14 µMRabbit Ventricular Myocytes[4]
Ito IC507.27 ± 0.53 µMRabbit Ventricular Myocytes[4]
ATP-sensitive K+ Channel ED50 (Atrial)1.26 ± 0.17 µMRabbit Atrial Myocytes[1]
ATP-sensitive K+ Channel ED50 (Ventricular)4.94 ± 0.59 µMRabbit Ventricular Myocytes[1]
Cytotoxicity
LD50Data not available for hiPSC-CMsN/AN/A

Experimental Protocols

Patch-Clamp Electrophysiology for Action Potential and Ion Channel Analysis

This protocol details the whole-cell patch-clamp technique to measure this compound's effects on action potential duration (APD) and specific ion channel currents in single hiPSC-CMs.

Materials:

  • hiPSC-CMs (cultured on glass coverslips)

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (for AP recording): 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP (pH adjusted to 7.2 with KOH)

  • Patch pipettes (borosilicate glass, 2-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • This compound stock solution (in DMSO)

Procedure:

  • Culture hiPSC-CMs on fibronectin-coated glass coverslips to achieve a sparse monolayer suitable for single-cell patching.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Prepare serial dilutions of this compound in the external solution from a concentrated stock. Ensure the final DMSO concentration is ≤0.1%.

  • Place a coverslip with hiPSC-CMs in the recording chamber on the microscope stage and perfuse with the external solution at 37°C.

  • Pull patch pipettes and fill with the internal solution.

  • Approach a single, spontaneously beating or quiescent cardiomyocyte with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch to current-clamp mode to record action potentials. Allow the cell to stabilize for 5-10 minutes.

  • Record baseline action potentials for at least 1 minute.

  • Perfuse the chamber with the lowest concentration of this compound and record for 5-10 minutes to allow for drug equilibration and effect stabilization.

  • Sequentially perfuse with increasing concentrations of this compound, recording at each concentration.

  • To measure specific ion channel currents (e.g., IKr, ICa,L, INa), switch to voltage-clamp mode and apply specific voltage protocols.

  • Analyze the data to determine changes in APD at 50% and 90% repolarization (APD50 and APD90), upstroke velocity, and ion current amplitude.

Calcium Transient Assay

This protocol describes how to measure changes in intracellular calcium handling in hiPSC-CMs in response to this compound using a fluorescent calcium indicator.

Materials:

  • hiPSC-CMs (plated in 96-well, black-walled, clear-bottom plates)

  • Calcium-sensitive fluorescent dye (e.g., Cal-520 AM, FLIPR Calcium 6)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution

  • High-throughput fluorescence plate reader or a microscope equipped for calcium imaging

  • This compound stock solution (in DMSO)

Procedure:

  • Seed hiPSC-CMs into 96-well plates to form a confluent, synchronously beating monolayer.

  • Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye in HBSS or Tyrode's solution, with or without Pluronic F-127.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for the time specified by the dye manufacturer (usually 30-60 minutes).

  • Wash the cells with fresh, warm HBSS or Tyrode's solution to remove excess dye.

  • Add fresh HBSS or Tyrode's solution to the wells and allow the cells to recover for 20-30 minutes at 37°C.

  • Prepare this compound dilutions in the assay buffer.

  • Acquire baseline calcium transient recordings for 1-2 minutes.

  • Add the this compound dilutions to the wells and immediately start recording the fluorescence signal for a desired period (e.g., 15-30 minutes).

  • Analyze the recordings to determine changes in calcium transient amplitude, duration, and decay kinetics.

Multi-Electrode Array (MEA) Assay

This protocol outlines the use of an MEA system to non-invasively record the extracellular field potentials of a network of hiPSC-CMs and assess the effects of this compound on electrophysiological parameters.

Materials:

  • hiPSC-CMs

  • MEA plates (e.g., 48- or 96-well)

  • MEA system with integrated temperature and CO2 control

  • Culture medium

  • This compound stock solution (in DMSO)

Procedure:

  • Coat the MEA plates with fibronectin according to the manufacturer's instructions.

  • Seed hiPSC-CMs onto the MEA plates to form a confluent monolayer over the electrodes.

  • Culture the cells in the MEA plate for several days until a stable, synchronous beating pattern is observed.

  • On the day of the experiment, place the MEA plate in the recording system and allow it to equilibrate for at least 20-30 minutes.

  • Record baseline field potentials for 5-10 minutes.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add the this compound solutions to the wells. It is recommended to have vehicle control wells (medium with the same concentration of DMSO).

  • Record the field potentials continuously or at set intervals for the desired duration of exposure (acute or chronic).

  • Analyze the data to determine changes in field potential duration (FPD), beat rate, and the occurrence of arrhythmic events such as early afterdepolarizations (EADs).

Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on hiPSC-CMs and determine the median lethal dose (LD50).

Materials:

  • hiPSC-CMs (plated in 96-well, clear-bottom plates)

  • Culture medium

  • This compound stock solution (in DMSO)

  • Cell viability assay reagent (e.g., PrestoBlue™, CellTiter-Glo®)

  • Plate reader capable of measuring absorbance or luminescence

Procedure:

  • Seed hiPSC-CMs in a 96-well plate and culture until a confluent monolayer is formed.

  • Prepare a range of this compound concentrations in the culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the this compound concentration to determine the LD50 value.

Visualizations

G cluster_0 This compound's Primary Mechanism of Action This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks Na_Influx Reduced Sodium Influx (Phase 0) Na_Channel->Na_Influx AP_Upstroke Decreased Action Potential Upstroke Velocity Na_Influx->AP_Upstroke Conduction_Slowing Slowed Conduction Velocity AP_Upstroke->Conduction_Slowing Antiarrhythmic_Effect Antiarrhythmic Effect Conduction_Slowing->Antiarrhythmic_Effect

Caption: this compound's primary mechanism of action on cardiac sodium channels.

G cluster_1 Experimental Workflow for this compound Testing in hiPSC-CMs Culture Culture hiPSC-CMs (Monolayer/Single Cells) Assay_Preparation Assay Preparation (Dye Loading/Plating on MEA) Culture->Assay_Preparation Baseline Baseline Recording Assay_Preparation->Baseline Drug_Addition This compound Addition (Concentration Gradient) Baseline->Drug_Addition Data_Acquisition Data Acquisition Drug_Addition->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Endpoint Endpoint Assessment Data_Analysis->Endpoint

Caption: A generalized workflow for testing this compound on hiPSC-CMs.

G cluster_2 Logical Relationship of this compound's Multi-channel Effects This compound This compound Na_Block Sodium Channel Block (Primary) This compound->Na_Block K_Block Potassium Channel Block (Secondary) This compound->K_Block Beta_Block Beta-adrenergic Block (Secondary) This compound->Beta_Block Conduction_Slowing Conduction Slowing Na_Block->Conduction_Slowing APD_Change Action Potential Duration (APD) Modulation K_Block->APD_Change Heart_Rate_Modulation Heart Rate Modulation Beta_Block->Heart_Rate_Modulation

Caption: The multi-channel effects of this compound on cardiomyocyte electrophysiology.

References

Application Notes and Protocols for CYP2D6 Genotyping Assays to Predict Propafenone Metabolizer Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class IC antiarrhythmic agent used in the management of supraventricular and ventricular arrhythmias.[1] Its clinical efficacy and safety are highly dependent on its metabolism, which is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] The CYP2D6 gene is highly polymorphic, with over 170 known alleles, leading to significant interindividual variability in enzyme activity.[3] This variability can result in different metabolizer phenotypes, including Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs), and Ultrarapid Metabolizers (UMs).[4]

CYP2D6 is responsible for the 5-hydroxylation of this compound to its active metabolite, 5-hydroxythis compound.[2] Individuals with reduced or absent CYP2D6 activity (PMs and IMs) metabolize this compound more slowly, leading to higher plasma concentrations of the parent drug and an increased risk of adverse events, including proarrhythmic effects.[2][5] Conversely, UMs may metabolize the drug more rapidly, potentially leading to sub-therapeutic plasma concentrations at standard doses.[5]

Therefore, genotyping for CYP2D6 variants is a critical tool for predicting an individual's metabolizer status and guiding personalized this compound therapy to optimize efficacy and minimize adverse drug reactions.[6] These application notes provide an overview of the role of CYP2D6 in this compound metabolism, detailed protocols for common genotyping assays, and guidance on interpreting the results.

This compound Metabolic Pathway

This compound is extensively metabolized in the liver primarily through two pathways. The major pathway, mediated by CYP2D6, is 5-hydroxylation to form the active metabolite 5-hydroxythis compound. A secondary pathway, mediated by CYP3A4 and CYP1A2, involves N-dealkylation to form northis compound, which is also pharmacologically active.[1][2] In individuals with impaired CYP2D6 activity, the metabolism of this compound is shunted towards the N-dealkylation pathway.[5]

propafenone_metabolism This compound This compound hydroxythis compound 5-Hydroxythis compound (active metabolite) This compound->hydroxythis compound CYP2D6 (5-hydroxylation) northis compound Northis compound (active metabolite) This compound->northis compound CYP3A4, CYP1A2 (N-dealkylation)

This compound Metabolic Pathway.

CYP2D6 Metabolizer Status and its Impact on this compound Pharmacokinetics

The CYP2D6 genotype is translated into a metabolizer phenotype based on an activity score system. Each allele is assigned an activity value (e.g., 0 for no function, 0.5 for decreased function, and 1 for normal function), and the sum of the values for the two alleles (the diplotype) determines the phenotype.[7]

Table 1: CYP2D6 Phenotype Classification Based on Activity Score

PhenotypeActivity ScoreImplication for this compound Metabolism
Ultrarapid Metabolizer (UM)> 2.25Increased metabolism, potentially leading to lower plasma concentrations and reduced efficacy at standard doses.
Normal Metabolizer (NM)1.25 - 2.25Expected this compound metabolism and response.
Intermediate Metabolizer (IM)> 0 - < 1.25Reduced metabolism, leading to increased plasma concentrations and a higher risk of adverse effects.
Poor Metabolizer (PM)0Severely reduced or absent metabolism, leading to significantly elevated plasma concentrations and a high risk of toxicity.

The impact of CYP2D6 metabolizer status on this compound pharmacokinetics is substantial, as demonstrated in the following table summarizing data from a meta-analysis.

Table 2: Pharmacokinetic Parameters of this compound (300 mg single oral dose) in Different CYP2D6 Metabolizer Phenotypes

ParameterExtensive Metabolizers (EMs) (mean, 95% CI)Poor Metabolizers (PMs) (mean, 95% CI)Fold Change (PM vs. EM)
Cmax (µg/mL) 0.098 (not specified)1.10 (0.796–1.40)11.2
AUC (µg·h/mL) 6.6 (not specified)15.9 (12.5–19.2)2.4
t1/2 (h) 2.7 (not specified)12.8 (11.3–14.3)4.7
Data from a meta-analysis of five studies.[1][6][8]

Recommended CYP2D6 Alleles for Genotyping

The Association for Molecular Pathology (AMP) recommends a minimum panel of CYP2D6 alleles for clinical genotyping assays to ensure consistency and clinical utility.[9]

Table 3: Tier 1 Recommended CYP2D6 Alleles for Clinical Testing

AlleleFunction
2Normal
3No Function
4No Function
5No Function (Gene Deletion)
6No Function
9Decreased Function
10Decreased Function
17Decreased Function
29Decreased Function
41Decreased Function
Copy Number Variation (e.g., Duplications)Increased Function (for functional alleles)

Table 4: Frequency of Key CYP2D6 Alleles in Different Populations

AlleleEuropean Caucasians (%)East Asians (%)Africans/African Americans (%)
1 (Normal Function) ~71~39~50
2 (Normal Function) High~17Moderate
4 (No Function) ~26 (predominant non-functional allele)LowLow
5 (No Function) Moderate~6Moderate
10 (Decreased Function) Low~35-46Low
17 (Decreased Function) LowLow~35
Frequencies are approximate and can vary between subpopulations.[3][10]

Experimental Protocols

The following are generalized protocols for common CYP2D6 genotyping methods. It is essential to validate these protocols in-house and follow the specific instructions provided by reagent and instrument manufacturers.

I. DNA Extraction

High-quality genomic DNA is a prerequisite for accurate genotyping. DNA can be extracted from whole blood, saliva, or buccal swabs using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit, Oragene DNA saliva kits). Follow the manufacturer's instructions for the chosen method. Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

II. Genotyping Workflow

The general workflow for CYP2D6 genotyping involves DNA extraction, allele-specific genotyping, and data interpretation to determine the metabolizer phenotype.

genotyping_workflow sample Sample Collection (Blood, Saliva, etc.) dna_extraction Genomic DNA Extraction sample->dna_extraction genotyping CYP2D6 Genotyping Assay (e.g., TaqMan, PCR-RFLP) dna_extraction->genotyping data_analysis Data Analysis and Allele Calling genotyping->data_analysis phenotype Phenotype Determination (based on diplotype) data_analysis->phenotype report Clinical Report Generation phenotype->report

CYP2D6 Genotyping Workflow.
III. TaqMan® Real-Time PCR Assay Protocol

TaqMan® assays are a widely used method for SNP genotyping due to their high throughput and accuracy.[11] This protocol is a general guideline.

1. Reagents and Materials:

  • Genomic DNA (1-20 ng/µL)

  • TaqMan® Genotyping Master Mix

  • TaqMan® Drug Metabolism Genotyping Assays for specific CYP2D6 alleles (e.g., for *4, *10)

  • Nuclease-free water

  • Optical-grade PCR plates and seals

  • Real-Time PCR instrument

2. Reaction Setup:

  • Prepare a reaction mix for each allele to be tested. For a 10 µL reaction volume:

    • TaqMan® Genotyping Master Mix (2X): 5.0 µL

    • TaqMan® Assay (20X): 0.5 µL

    • Nuclease-free water: 3.5 µL

  • Aliquot 9 µL of the reaction mix into each well of the PCR plate.

  • Add 1 µL of genomic DNA (1-20 ng) to each well.

  • Include no-template controls (NTCs) containing nuclease-free water instead of DNA.

  • Seal the plate securely.

3. Thermal Cycling Conditions:

  • Program the Real-Time PCR instrument with the following conditions (consult the master mix manual for specific recommendations):

    • Enzyme Activation: 95°C for 10 minutes

    • Denaturation: 95°C for 15 seconds (40-50 cycles)

    • Annealing/Extension: 60°C for 1 minute (40-50 cycles)[12]

4. Data Analysis:

  • After the run, analyze the data using the instrument's software.

  • The software will generate an allelic discrimination plot, clustering samples into homozygous for allele 1, homozygous for allele 2, and heterozygous.

  • For copy number variation (CNV) analysis (e.g., for gene duplications or the *5 deletion), use a TaqMan® Copy Number Assay with a reference gene (e.g., RNase P).[13]

IV. PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) Protocol

PCR-RFLP is a cost-effective method for genotyping known polymorphisms that alter a restriction enzyme recognition site.[14]

1. PCR Amplification:

  • Reagents and Materials:

    • Genomic DNA

    • PCR primers flanking the polymorphic site

    • Taq DNA polymerase and buffer

    • dNTPs

    • Nuclease-free water

    • Thermal cycler

  • Reaction Setup (example for a 25 µL reaction):

    • 10X PCR Buffer: 2.5 µL

    • dNTPs (10 mM): 0.5 µL

    • Forward Primer (10 µM): 1.0 µL

    • Reverse Primer (10 µM): 1.0 µL

    • Taq DNA Polymerase (5 U/µL): 0.25 µL

    • Genomic DNA (20-50 ng): 1.0 µL

    • Nuclease-free water: to 25 µL

  • Thermal Cycling Conditions (example):

    • Initial Denaturation: 95°C for 5 minutes

    • Denaturation: 95°C for 30 seconds (30-35 cycles)

    • Annealing: 55-65°C (primer-dependent) for 30 seconds (30-35 cycles)

    • Extension: 72°C for 30-60 seconds (depending on amplicon size) (30-35 cycles)

    • Final Extension: 72°C for 5-10 minutes[15]

2. Restriction Enzyme Digestion:

  • Reagents and Materials:

    • PCR product

    • Restriction enzyme specific for the polymorphism

    • 10X Restriction enzyme buffer

    • Nuclease-free water

  • Reaction Setup (example for a 20 µL reaction):

    • PCR Product: 10 µL

    • 10X Buffer: 2 µL

    • Restriction Enzyme (10 U/µL): 1 µL

    • Nuclease-free water: 7 µL

  • Incubate at the optimal temperature for the enzyme (usually 37°C) for 1-4 hours.

3. Gel Electrophoresis:

  • Prepare an agarose (B213101) gel (2-3%) with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Load the digested PCR products and a DNA ladder into the wells.

  • Run the gel at a constant voltage until the fragments are well-separated.

  • Visualize the DNA fragments under UV light.

  • The banding pattern will indicate the genotype (e.g., homozygous wild-type, heterozygous, or homozygous variant).

Interpretation of Results and Clinical Recommendations

The genotyping results are used to determine the patient's diplotype and predict their metabolizer phenotype. Based on the phenotype, clinical guidelines, such as those from the Dutch Pharmacogenetics Working Group (DPWG), provide recommendations for this compound dosing.

Table 5: this compound Dosing Recommendations Based on CYP2D6 Phenotype (DPWG)

PhenotypeRecommendation
Ultrarapid Metabolizer (UM) Be alert to reduced efficacy. Consider monitoring plasma concentrations and ECG, or select an alternative drug not metabolized by CYP2D6 (e.g., sotalol, disopyramide).[16]
Intermediate Metabolizer (IM) Be alert to side effects. Consider monitoring plasma concentrations and ECG, or select an alternative drug.[16]
Poor Metabolizer (PM) Reduce the initial dose to 30% of the standard dose. Monitor plasma concentrations and ECG.[2][16]

The US FDA also cautions against the simultaneous use of this compound with a CYP2D6 inhibitor and a CYP3A4 inhibitor, particularly in individuals who are CYP2D6 PMs, due to the increased risk of proarrhythmic events.[2]

Conclusion

CYP2D6 genotyping is a valuable tool for personalizing this compound therapy. By predicting a patient's metabolizer status, clinicians can make more informed decisions regarding dose adjustments to maximize therapeutic efficacy and minimize the risk of adverse drug reactions. The protocols and information provided in these application notes offer a framework for researchers and clinicians to implement CYP2D6 genotyping for this compound in their practice.

References

Application Notes and Protocols: In Vitro Drug-Drug Interaction Studies with Propafenone Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class IC antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[2][3] Understanding the potential for drug-drug interactions (DDIs) is critical for the safe and effective use of this compound. In vitro studies using human liver microsomes are a cornerstone for investigating these interactions, providing valuable data on metabolic pathways and enzyme inhibition.

This compound's metabolism is primarily mediated by CYP2D6, which is responsible for the 5-hydroxylation to its active metabolite, 5-hydroxythis compound (B19502) (5-OHP).[4] To a lesser extent, CYP1A2 and CYP3A4 are involved in the N-dealkylation to form N-depropylthis compound (N-DPP).[4][5][6] Given the reliance on these major drug-metabolizing enzymes, co-administration of drugs that inhibit or induce these CYPs can significantly alter this compound's plasma concentrations, potentially leading to adverse effects or reduced efficacy.[7][8]

These application notes provide detailed protocols for conducting in vitro DDI studies with this compound using human liver microsomes, including methods for assessing metabolic stability and evaluating the inhibitory potential of co-administered drugs.

Metabolic Pathways of this compound

This compound is metabolized via two primary pathways in the liver: 5-hydroxylation and N-dealkylation, catalyzed by different CYP isoforms.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Metabolite1 5-Hydroxythis compound (5-OHP) This compound->Metabolite1 CYP2D6 (5-Hydroxylation) Metabolite2 N-Depropylthis compound (N-DPP) This compound->Metabolite2 CYP1A2, CYP3A4 (N-Dealkylation) Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates

Fig. 1: this compound Metabolic Pathway

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data from in vitro studies of this compound metabolism and inhibition in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

Metabolic PathwaySubstrateKm (µM)Vmax (pmol/min/mg)Reference
5-HydroxylationRacemic this compound0.1264[4]
5-Hydroxylation(S)-Propafenone5.310.2 (pmol/µg/hr)[9]
5-Hydroxylation(R)-Propafenone3.05.5 (pmol/µg/hr)[9]
N-DealkylationRacemic this compound116403[4]

Table 2: Inhibition of this compound Metabolism by Various Compounds

InhibitorPathway InhibitedKi (µM)IC50 (µM)Reference
Quinidine (B1679956)5-Hydroxylation (CYP2D6)0.13-[4]
Fluoxetine5-Hydroxylation (CYP2D6)0.33-[4]
Norfluoxetine5-Hydroxylation (CYP2D6)0.55-[4]
Paroxetine5-Hydroxylation (CYP2D6)0.54-[4]
FluvoxamineN-Dealkylation-7.0[4]
VerapamilN-Dealkylation70-[6]
MidazolamN-Dealkylation25-[6]
(R)-Propafenone(S)-Propafenone 5-Hydroxylation2.9-[9]
(S)-Propafenone(R)-Propafenone 5-Hydroxylation5.2-[9]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of this compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN) containing an internal standard (for quenching)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.5 mg/mL).[2]

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).[2]

    • Pre-incubate the mixture for 5 minutes at 37°C.[2]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[2]

    • Incubate at 37°C with gentle agitation.[2]

  • Sampling and Quenching:

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).[2]

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[2]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.[2]

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of its metabolites.[2]

Protocol 2: CYP Inhibition Assay with this compound as a Substrate

This protocol is designed to evaluate the inhibitory effect of a test compound on the metabolism of this compound.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, the test inhibitor, and control inhibitors.

  • Incubation:

    • Prepare incubation mixtures as described in Protocol 1.

    • Add the test inhibitor at various concentrations to the incubation mixtures. Include a vehicle control (no inhibitor) and a positive control inhibitor.

    • Pre-incubate the mixture of microsomes, buffer, this compound, and inhibitor for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a fixed time point determined from preliminary experiments to be in the linear range of metabolite formation.

  • Quenching and Sample Processing:

    • Quench the reaction with cold acetonitrile containing an internal standard.

    • Process the samples as described in Protocol 1.

  • Data Analysis:

    • Quantify the formation of the specific metabolite (e.g., 5-OHP for CYP2D6 inhibition) using LC-MS/MS.

    • Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a suitable model. Ki values can be determined using multiple substrate and inhibitor concentrations and fitting to appropriate enzyme kinetic models.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis A Prepare Reagents (Buffer, NADPH, Microsomes) C Combine Microsomes, Buffer, and this compound A->C B Prepare this compound Stock B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C E->F G Collect Aliquots at Time Points F->G H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K L Data Interpretation K->L

Fig. 2: In Vitro Metabolism Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Prepare Reagents (Microsomes, Buffer, NADPH) C Combine Microsomes, Buffer, This compound, and Inhibitor A->C B Prepare this compound and Inhibitor Stocks B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate for Fixed Time E->F G Quench Reaction F->G H Process Sample G->H I LC-MS/MS Analysis H->I J Calculate % Inhibition I->J K Determine IC50/Ki J->K

Fig. 3: CYP Inhibition Assay Workflow

Conclusion

The provided application notes and protocols offer a comprehensive framework for conducting in vitro DDI studies of this compound using human liver microsomes. These studies are essential for characterizing the metabolic profile of this compound and for identifying potential interactions with other drugs. The data generated from these assays are crucial for informing clinical study design and for the safe and effective clinical use of this compound. It is important to note that while in vitro studies are highly informative, further in vivo evaluation is often necessary to confirm the clinical relevance of any observed interactions.

References

Application Notes: Propafenone as a Pharmacological Probe for NaV1.5 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias such as atrial fibrillation and ventricular tachycardias.[1][2][3] Its primary mechanism of action involves the blockade of cardiac voltage-gated sodium channels (NaV1.5), which are critical for the initiation and propagation of the action potential in cardiomyocytes.[1][4][5] Encoded by the SCN5A gene, the NaV1.5 channel is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1][3] this compound's distinct interaction with NaV1.5, characterized by potent, state-dependent blockade with slow kinetics, makes it an invaluable pharmacological tool for investigating NaV1.5 channel function, structure-activity relationships, and the mechanisms of arrhythmogenesis.[4]

Mechanism of Action

This compound exhibits a potent, state-dependent blockade of NaV1.5 channels, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[5][6][7]

  • Preferential Binding: this compound binds with the highest affinity to the open and inactivated states of the NaV1.5 channel.[6][8] Its binding to the open state is exceptionally rapid, occurring approximately 4,000 times faster than to the resting state and 700 times faster than to the inactivated state.[6] This preferential binding ensures that its blocking effect is most pronounced in rapidly firing or depolarized cardiac cells, which are characteristic of tachyarrhythmias.[8]

  • Binding Site: Structural and molecular studies indicate that this compound binds within the central pore of the NaV1.5 channel.[8] Its binding site is located within the pore lumen, surrounded by the S6 alpha-helical segments of domains I and IV (S6I and S6IV).[9] This strategic position allows it to physically obstruct the flow of sodium ions.[10]

  • Use-Dependence and Kinetics: A key feature of this compound's action is its prominent "use-dependence" (or frequency-dependence).[4][5] Because it binds preferentially to open channels and dissociates slowly from its binding site, the degree of block accumulates with successive depolarizations (i.e., at faster heart rates).[4][5] This results in a more pronounced slowing of conduction velocity in tissues that are firing rapidly.[4]

  • Ancillary Effects: Beyond its primary sodium channel blocking activity, this compound also exhibits weak beta-adrenergic and potassium channel blocking properties.[2][10][11] While these are generally considered secondary effects, they can contribute to its overall clinical profile.[4]

Applications as a Pharmacological Probe

This compound's specific mechanism of action makes it a valuable tool for several research applications:

  • Characterizing NaV1.5 Channel States: Due to its high affinity for the open state, this compound can be used to stabilize and study the open-state conformation of the NaV1.5 channel.[8] This is crucial for structural biology studies aiming to understand the molecular basis of channel gating.

  • Investigating Drug-Binding Sites: this compound serves as a reference compound for competitive binding assays and for validating computational models of drug-channel interactions.[12] Studies using mutants, such as the local anesthetic-insensitive mutant F1760A, have helped delineate the specific residues critical for Class 1C drug binding.[13]

  • Studying Use-Dependent Block: The pronounced use-dependent nature of this compound's block makes it an ideal probe to study the kinetic properties of NaV1.5 channels and how these properties are altered by mutations or other compounds.

  • Screening for Proarrhythmic Potential: this compound can be used as a positive control in safety pharmacology assays, such as those outlined by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, to assess the proarrhythmic risk of new chemical entities.[14][15]

  • Investigating Genetic Variants: The effects of this compound can be modulated by genetic variants in the SCN5A gene. For example, the common polymorphism R1193Q enhances the use-dependent block by this compound, which can predispose individuals to drug-induced Brugada Syndrome.[16][17] This makes this compound a useful tool for functional studies of SCN5A variants.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound's interaction with NaV1.5 and other cardiac channels.

Table 1: Inhibitory Concentrations (IC50) of this compound

Channel/Current Cell Type IC50 / K(D) (µM) Comments
NaV1.5 (Use-Dependent Block) HEK293 2.9 ± 0.7 For R1193Q variant at 2 Hz stimulation.[17]
NaV1.5 (Use-Dependent Block) HEK293 8.1 ± 1.8 For Wild-Type (WT) at 2 Hz stimulation.[17]
hKv1.5 (Cardiac K+ Channel) Ltk- cells 4.4 ± 0.3 (K(D)) Demonstrates ancillary potassium channel blockade.[18]

| hERG (Cardiac K+ Channel) | Xenopus oocytes | ~0.77 - 5.04 | IC50 varies depending on the specific derivative tested.[19] |

Table 2: Kinetic Parameters of this compound Block on hKv1.5 Channels

Parameter Value Unit
Association Rate Constant (k) 8.9 ± 0.9 x 10^6 M⁻¹ s⁻¹
Dissociation Rate Constant (l) 39.5 ± 4.2 s⁻¹

Data from a study on the hKv1.5 potassium channel, providing insight into the kinetics of a related cardiac ion channel block by this compound.[18]

Diagrams

This compound's State-Dependent Block of NaV1.5 cluster_channel NaV1.5 Channel States Rest Resting State (Closed) Open Open State (Conducting Na+) Rest->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Rest Repolarization This compound This compound This compound->Rest Low Affinity Binding (Slow On-Rate) This compound->Open High Affinity Binding (Fast On-Rate) This compound->Inactivated High Affinity Binding

Caption: Mechanism of this compound's state-dependent block of the NaV1.5 channel.

Workflow for Electrophysiological Assessment of NaV1.5 Block A Cell Culture (e.g., HEK293 expressing NaV1.5) C Whole-Cell Patch Clamp Establish GΩ Seal & Whole-Cell Mode A->C B Prepare Solutions (Internal, External, this compound) B->C D Record Baseline Current (Tonic & Use-Dependent Protocols) C->D Apply Voltage Protocols E Perfusion with this compound (Cumulative Concentrations) D->E Establish Stable Baseline F Record Post-Drug Current (Allow for Steady-State Block) E->F Apply Voltage Protocols G Data Analysis (Measure Peak Current Reduction) F->G Compare Baseline vs. Drug H Calculate Parameters (IC50, On/Off Rates) G->H Fit to Dose-Response Curve

Caption: Experimental workflow for assessing NaV1.5 block using patch-clamp.

Experimental Protocols

Protocol: Assessing Use-Dependent Block of NaV1.5 by this compound using Whole-Cell Patch Clamp Electrophysiology

This protocol describes the methodology to characterize the inhibitory and use-dependent effects of this compound on NaV1.5 channels stably expressed in a mammalian cell line (e.g., HEK-293).

1. Cell Preparation

  • Culture HEK-293 cells stably expressing the human SCN5A (NaV1.5) gene using standard cell culture techniques.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions and Reagents

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block endogenous potassium channels).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording

  • Equipment: Use a patch-clamp amplifier, data acquisition hardware/software, and a perfusion system.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.

  • Procedure:

    • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

    • Hold the cell at a holding potential of -120 mV to ensure channels are in the resting state.

4. Voltage Protocols and Data Acquisition

  • Tonic Block Protocol:

    • From the holding potential of -120 mV, apply a 500 ms (B15284909) depolarizing step to -20 mV every 20 seconds (0.05 Hz).

    • Record the baseline peak inward current for 2-3 minutes.

    • Perfuse the cell with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.

  • Use-Dependent Block Protocol:

    • From a holding potential of -120 mV, apply a train of 30 short (20 ms) depolarizing pulses to -20 mV at a frequency of 2 Hz.

    • Record the baseline current response.

    • Perfuse the cell with a single, clinically relevant concentration of this compound (e.g., 2 µM) until the tonic block has reached equilibrium.[17]

    • Apply the same 2 Hz pulse train and record the current.

5. Data Analysis

  • Measure the peak inward sodium current for each pulse.

  • For Tonic Block: Calculate the fractional block at each concentration as (1 - I_drug / I_control). Plot the fractional block against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

  • For Use-Dependent Block: Normalize the peak current of each pulse in the train to the peak current of the first pulse (I_pulse(n) / I_pulse(1)). Compare the decay of the normalized current in the presence and absence of this compound. The use-dependent block can be quantified as the fractional block of the last pulse in the train.[17]

This comprehensive approach allows researchers to quantify the potency, kinetics, and state-dependent interactions of this compound with NaV1.5 channels, solidifying its role as a critical pharmacological probe.

References

formulation and in vivo evaluation of sustained-release propafenone

Author: BenchChem Technical Support Team. Date: December 2025

Sustained-Release Propafenone (B51707): Formulation and In Vivo Evaluation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This compound hydrochloride is a class 1C antiarrhythmic agent used in the treatment of supraventricular tachyarrhythmias.[1][2] Its relatively short biological half-life of 2-10 hours and significant first-pass metabolism, which leads to low bioavailability, necessitates frequent dosing.[1][2] The development of sustained-release (SR) formulations of this compound is crucial for improving patient compliance, maintaining therapeutic drug levels over an extended period, and potentially reducing side effects associated with peak plasma concentrations.[3]

These application notes provide an overview of different formulation strategies for sustained-release this compound and detailed protocols for their in vivo evaluation.

Formulation Strategies for Sustained-Release this compound

Several approaches have been successfully employed to formulate sustained-release this compound, including matrix tablets, pelletization, and mucoadhesive buccal films.

  • Matrix Tablets: This is a common and cost-effective method for achieving sustained drug release. The drug is embedded within a polymer matrix that controls the rate of drug diffusion and/or erosion of the matrix.[4][5] Hydrophilic polymers like Hydroxypropylmethylcellulose (HPMC) are often used as release-retarding agents. The wet granulation technique is a frequently used method for preparing matrix tablets.[6]

  • Pelletization: This technique involves the production of small, spherical or semi-spherical particles (pellets) that can be filled into capsules. Pellets offer advantages such as improved flow properties, uniform emptying from the stomach, and reduced risk of dose dumping.[7][8] Extrusion-spheronization is a common method for preparing this compound SR pellets, often utilizing microcrystalline cellulose (B213188) (MCC) as a key component.[7][8]

  • Mucoadhesive Buccal Films: This approach offers the advantage of bypassing hepatic first-pass metabolism, potentially leading to improved bioavailability.[1][2] The drug is incorporated into a mucoadhesive polymer film that adheres to the buccal mucosa, allowing for sustained drug release and absorption directly into the systemic circulation.[1][2] The solvent-casting technique is typically used for the preparation of these films.[1]

Data Presentation

Table 1: Composition of Sustained-Release this compound Formulations

Formulation TypeKey ExcipientsDrug:Polymer Ratio (if applicable)Reference
SR Pellets This compound HCl (25%), Lactose (22.5%), HPMC (4.5%), Microcrystalline Cellulose (MCC) (48%)N/A[7]
Mucoadhesive Buccal Film HPMC K100M, Hydroxy Propyl Cellulose (HPC), Propylene Glycol (plasticizer), Ethyl-cellulose (backing layer)N/A[1]
Extended-Release Mini-tablets This compound HCl (≤ 80%), Lactose or Dibasic Calcium Phosphate (10-40%), HPMC or Povidone (0.5-2%), Magnesium Stearate or Sodium Stearyl Fumarate (0.5-2%)N/A[9]

Table 2: In Vitro Drug Release of Sustained-Release this compound Formulations

Formulation TypeDissolution MediumKey FindingsReference
SR Pellets pH 1.2 for 2h, then pH 6.8 for 8h~30% release in the first 2 hours, followed by sustained release. In contrast, immediate-release tablets showed >90% release in the first hour.[7]
Mucoadhesive Buccal Film N/AOptimized formulation followed zero-order release kinetics.[1][2]
Extended-Release Mini-tablets N/ARelease profile similar to Rythmol SR® capsules.[9]

Table 3: Pharmacokinetic Parameters of Sustained-Release this compound in Animal Models

Animal ModelFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Beagle Dogs SR Pellets--1.2-fold higher than immediate-release tablets5.72[7][8]
Beagle Dogs SR Capsules (Test)124.5 ± 140.04.1 ± 2.6612.0 ± 699.2Significantly higher than IR[3][10]
Beagle Dogs SR Capsules (Reference - Rythmol®)78.52 ± 72.92-423.6 ± 431.6-[3][10]
Beagle Dogs Immediate-Release (IR) Tablet-1.5 ± 0.7Lower than SR1.67[3][7]
Rabbits Mucoadhesive Buccal Film (Optimized)--Significantly increased compared to marketed formulation-[1][2]

Experimental Protocols

Protocol 1: Preparation of Sustained-Release this compound Pellets by Extrusion-Spheronization

Objective: To prepare sustained-release pellets of this compound hydrochloride.

Materials:

  • This compound Hydrochloride (25%)

  • Lactose (22.5%)

  • Hydroxypropylmethylcellulose (HPMC) (4.5%)

  • Microcrystalline Cellulose (MCC) (48%)

  • Purified Water

Equipment:

  • Sieve No. 40

  • Planetary Mixer

  • Piston Extruder (1.0 mm orifice)

  • Spheronizer

  • Oven

Procedure:

  • Pass this compound HCl, lactose, HPMC, and MCC through a No. 40 sieve to ensure uniform particle size.[7]

  • Dry mix the sifted powders uniformly in a planetary mixer.

  • Gradually add a sufficient quantity of purified water to the powder blend while mixing for 30 minutes to form a wet mass with suitable consistency.[7]

  • Extrude the wet mass through a piston extruder with a 1.0 mm orifice at a constant rate of 300 rpm.[7]

  • Immediately transfer the extrudates to a spheronizer.

  • Spheronize the extrudates at an appropriate speed until spherical pellets are formed.

  • Dry the pellets in an oven at a suitable temperature until the desired moisture content is achieved.

  • Collect the dried pellets and store them in an airtight container.

Protocol 2: In Vitro Dissolution Study of Sustained-Release this compound Formulations

Objective: To evaluate the in vitro drug release profile of sustained-release this compound formulations.

Materials:

  • Sustained-release this compound formulation (e.g., pellets, tablets)

  • 0.1 N Hydrochloric Acid (HCl) solution (pH 1.2)

  • Phosphate Buffer Solution (PBS) (pH 6.8)

Equipment:

  • USP Dissolution Apparatus II (Paddle type)

  • Water bath

  • HPLC system

  • 0.45 µm Millipore filters

  • Syringes

Procedure:

  • Set up the USP Dissolution Apparatus II with 900 mL of dissolution medium (0.1 N HCl) at a constant temperature of 37 ± 0.5 °C.[7]

  • Set the paddle rotation speed to 50 rpm.[7]

  • Place one unit of the sustained-release this compound formulation into each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

  • After 2 hours, change the dissolution medium to 900 mL of PBS (pH 6.8) and continue the study.[7]

  • Filter each withdrawn sample through a 0.45 µm Millipore filter.

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in an Animal Model (Beagle Dogs)

Objective: To evaluate the in vivo pharmacokinetic profile of a sustained-release this compound formulation compared to an immediate-release formulation.

Animals:

  • Healthy male beagle dogs (n=8)[10]

Materials:

  • Sustained-release this compound formulation (Test)

  • Immediate-release this compound tablet (Reference)

  • Devices for oral administration

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the animals overnight before drug administration, with free access to water.

  • Administer a single oral dose of the test or reference formulation to the dogs in a crossover design with a suitable washout period between treatments.

  • Collect blood samples from a suitable vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the following pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

  • Perform statistical analysis to compare the pharmacokinetic parameters of the test and reference formulations.

Visualizations

Formulation_Development_Workflow cluster_Formulation Formulation Development cluster_Evaluation Evaluation Formulation_Strategy Select Formulation Strategy (e.g., Matrix Tablets, Pellets) Excipient_Selection Excipient Selection (Polymers, Fillers, etc.) Formulation_Strategy->Excipient_Selection Manufacturing_Process Manufacturing Process (e.g., Wet Granulation, Extrusion) Excipient_Selection->Manufacturing_Process Optimization Formulation Optimization Manufacturing_Process->Optimization In_Vitro_Characterization In Vitro Characterization (Physicochemical Properties) Optimization->In_Vitro_Characterization Proceed to Evaluation In_Vitro_Release In Vitro Drug Release (Dissolution Testing) In_Vitro_Characterization->In_Vitro_Release In_Vivo_Study In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Release->In_Vivo_Study Data_Analysis Data Analysis and Comparison In_Vivo_Study->Data_Analysis

Caption: Workflow for the development and evaluation of sustained-release this compound formulations.

In_Vivo_Pharmacokinetic_Study_Workflow cluster_Dosing Dosing and Sampling cluster_Analysis Sample and Data Analysis Animal_Model Select Animal Model (e.g., Beagle Dogs) Dosing Oral Administration of Formulations (SR vs. IR) Animal_Model->Dosing Blood_Sampling Blood Sample Collection (Predetermined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS for Drug Quantification) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of sustained-release this compound.

References

Application Note: Chiral Separation of Propafenone Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent used to treat and prevent atrial and ventricular arrhythmias. It is a chiral compound, and its enantiomers exhibit different pharmacological and metabolic profiles. The S-(+)-enantiomer is a more potent sodium channel blocker, while the R-(-)-enantiomer has greater beta-blocking activity. Therefore, the stereoselective analysis of this compound enantiomers is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Several HPLC methods have been successfully employed for the chiral separation of this compound enantiomers. The following table summarizes the key chromatographic parameters from various established methods, offering a comparative overview to aid in method selection and development.

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Lux® i-Amylose-3Chiralpak ADChiralcel OD-R
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm250 x 4.6 mm, 10 µm
Mobile Phase Methanol with 0.1% DiethylamineHexane (B92381):Ethanol (88:12, v/v) with 0.1% Diethylamine0.25 M Sodium Perchlorate (pH 4.0):Acetonitrile (60:40, v/v)[1]
Flow Rate 1.0 mL/min[2]Not Specified0.7 mL/min[1]
Detection Wavelength 254 nm[2]315 nm[3]Not Specified
Injection Volume 10 µL[2]Not SpecifiedNot Specified
Sample Concentration 2 mg/mL[2]Not SpecifiedNot Specified

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers based on a well-established method using a polysaccharide-based chiral stationary phase.

Materials and Reagents
  • This compound Hydrochloride reference standard

  • Methanol (HPLC grade)

  • Diethylamine (analytical grade)

  • Water (deionized or HPLC grade)

  • (S)-(+)-Propafenone and (R)-(-)-Propafenone individual enantiomer standards (if available for peak identification)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector. An Agilent® 1100 series or equivalent is suitable.[2]

  • Chiral HPLC Column: Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

Chromatographic Conditions
  • Mobile Phase: Methanol with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 10 µL[2]

Preparation of Solutions
  • Standard Stock Solution (2 mg/mL): Accurately weigh 20 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a suitable concentration for injection (e.g., 0.2 mg/mL).

Sample Preparation (from Plasma)

For the analysis of this compound enantiomers in biological matrices such as plasma, a sample extraction step is required to remove proteins and other interfering substances.

  • Liquid-Liquid Extraction:

    • To 1 mL of plasma sample, add a known amount of an appropriate internal standard.

    • Add 200 µL of 1 M NaOH to basify the sample.

    • Add 5 mL of an appropriate extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane and isoamyl alcohol).

    • Vortex the mixture for 5-10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL) and inject it into the HPLC system.

System Suitability

Before sample analysis, the performance of the chromatographic system should be verified by performing a system suitability test. Inject the working standard solution five times and evaluate the following parameters:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak areas of five replicate injections should be less than 2.0%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solutions hplc_inject Inject Sample/Standard prep_std->hplc_inject prep_sample Sample Extraction (if necessary) prep_sample->hplc_inject hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_sep Chiral Separation hplc_inject->hplc_sep data_acq UV Detection at 254 nm hplc_sep->data_acq data_proc Chromatogram Processing data_acq->data_proc data_report Quantitation & Reporting data_proc->data_report

Caption: HPLC experimental workflow for this compound enantiomer analysis.

References

Application Note: Quantification of Propafenone in Cardiac Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a class 1C antiarrhythmic agent used in the management of atrial and ventricular arrhythmias. It functions primarily by blocking the fast inward sodium current in cardiac muscle, thereby slowing the conduction velocity. Understanding the concentration of this compound in cardiac tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, assessing drug efficacy, and investigating potential cardiotoxicity. This application note provides a detailed methodology for the quantification of this compound in cardiac tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

This method involves the homogenization of cardiac tissue, followed by the extraction of this compound and an internal standard (IS). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Standards: this compound hydrochloride, this compound-d5 (internal standard)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Water (deionized or Milli-Q)

  • Reagents: Phosphate-buffered saline (PBS), pH 7.4

  • Homogenization: Bead beater homogenizer with stainless steel beads

  • Extraction: Protein precipitation reagents (e.g., acetonitrile with 1% formic acid) or Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Equipment: Centrifuge, vortex mixer, evaporator, analytical balance, pH meter, LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride and this compound-d5 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound-d5 primary stock solution in 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Cardiac Tissue Homogenization and Extraction

2.1. Cardiac Tissue Homogenization

  • Accurately weigh approximately 100 mg of frozen cardiac tissue.

  • Thaw the tissue on ice and wash with 1 mL of cold PBS to remove any blood residue.

  • Place the tissue in a 2 mL homogenization tube containing stainless steel beads.

  • Add 400 µL of cold PBS (or an appropriate homogenization buffer).

  • Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm), ensuring the sample remains cold.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (tissue homogenate) for extraction.

2.2. Extraction Method 1: Protein Precipitation

  • To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2.3. Extraction Method 2: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution (100 ng/mL) and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation method.

LC-MS/MS Analysis

Chromatographic Conditions (Example)

ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions (Example)

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: 342.2 > 116.1this compound-d5: 347.2 > 116.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Presentation

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical method.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3> 8085 - 115
HQC800> 8085 - 115

Mandatory Visualization

experimental_workflow tissue_sample Cardiac Tissue Sample homogenization Homogenization (Bead Beater) tissue_sample->homogenization homogenate Tissue Homogenate homogenization->homogenate extraction Extraction (Protein Precipitation or SPE) homogenate->extraction extract Final Extract extraction->extract lc_ms LC-MS/MS Analysis extract->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

analytical_process sample_injection Sample Injection lc_separation Chromatographic Separation (C18 Column) sample_injection->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis1 Quadrupole 1 (Precursor Ion Selection) ionization->mass_analysis1 fragmentation Collision Cell (Fragmentation) mass_analysis1->fragmentation mass_analysis2 Quadrupole 2 (Product Ion Selection) fragmentation->mass_analysis2 detection Detection mass_analysis2->detection

Caption: LC-MS/MS analytical process overview.

Conclusion

This application note provides a comprehensive and robust methodology for the quantification of this compound in cardiac tissue samples. The use of LC-MS/MS ensures high sensitivity and selectivity, which is essential for accurate determination of drug concentrations in complex biological matrices. The detailed protocols for sample preparation and analysis, along with the performance characteristics, will aid researchers in implementing this method in their laboratories for various applications in drug development and cardiovascular research. Proper method validation is crucial to ensure the reliability of the generated data.

Application Notes and Protocols: Utilizing Telemetry in Animal Studies to Monitor the Cardiac Effects of Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent utilized in the management of cardiac arrhythmias such as atrial fibrillation, atrial flutter, and ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of sodium channels in cardiac cells, which slows the conduction of electrical impulses and helps to restore a normal heart rhythm.[1][2][3] this compound also exhibits secondary beta-adrenergic blocking properties and some effects on potassium channels.[1]

Given its direct action on the heart's electrical conduction system, a thorough evaluation of its cardiac safety profile is paramount during preclinical drug development. Proarrhythmic effects, where the drug may induce or worsen arrhythmias, are a potential concern with antiarrhythmic agents.[2][4][5] Telemetry in conscious, freely moving animal models is the gold-standard for assessing the cardiovascular effects of new chemical entities.[6][7] This technology allows for the continuous monitoring of physiological parameters such as the electrocardiogram (ECG), heart rate, and blood pressure without the confounding influences of anesthesia or restraint.[6]

These application notes provide a detailed protocol for utilizing telemetry in animal studies to monitor the cardiac effects of this compound, offering valuable insights into its electrophysiological and hemodynamic properties.

Mechanism of Action of this compound

This compound's primary antiarrhythmic effect is achieved through the blockade of fast inward sodium channels (INa) in cardiac myocytes. This action reduces the upstroke velocity of the action potential (Phase 0), thereby slowing conduction velocity.[1][2][4] Additionally, this compound has been shown to inhibit various potassium currents, including the transient outward (Ito), delayed rectifier (IKr, IKs), and inward rectifier (IK1) currents, which can prolong the repolarization phase of the cardiac action potential.[2][8] The drug also possesses beta-blocking activity, which can lead to a decrease in heart rate and myocardial contractility.[1]

propafenone_mechanism cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_channel Sodium Channel (INa) slowed_conduction Slowed Conduction Velocity Na_channel->slowed_conduction K_channel Potassium Channels (IKr, IKs, etc.) prolonged_repolarization Prolonged Repolarization K_channel->prolonged_repolarization Beta_receptor Beta-Adrenergic Receptor decreased_hr Decreased Heart Rate Beta_receptor->decreased_hr This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks This compound->Beta_receptor Blocks

Caption: Mechanism of action of this compound on cardiac ion channels and receptors.

Expected Cardiac Effects of this compound

Based on its mechanism of action and findings from preclinical and clinical studies, this compound can induce a range of effects on the cardiovascular system. These effects should be carefully monitored in telemetry studies.

ParameterExpected EffectRationale
ECG
PR IntervalProlongation[9][10]Slowed atrioventricular (AV) nodal conduction.[4]
QRS DurationWidening[9][10]Slowed intraventricular conduction.[11]
QT/QTc IntervalProlongation[4][9]Blockade of potassium channels involved in repolarization.[8]
Hemodynamics
Heart RateDecrease[1][10] or Increase[12]Beta-blocking effects may decrease heart rate, while complex interactions could lead to an increase in some circumstances.[1][12]
Blood PressureDecrease[12][13]Potential for negative inotropic effects and vasodilation.
Arrhythmias
ProarrhythmiaPotential for new or worsened arrhythmias.[2][4][5][11]Including ventricular tachycardia and torsades de pointes.[4][5]

Experimental Protocol: Telemetry Study in Conscious Dogs

This protocol outlines a study to assess the cardiovascular effects of intravenously administered this compound in conscious, telemetered beagle dogs.

Animal Model
  • Species: Beagle dog

  • Number of Animals: A sufficient number to achieve statistical power (e.g., n=6-8).

  • Housing: Socially housed where possible, in an environment that allows for free movement.[6]

  • Telemetry Implantation: Animals should be surgically implanted with a telemetry device capable of recording ECG, blood pressure, and temperature. A recovery period of at least two weeks is required post-surgery before any experimental procedures.

Experimental Design
  • Study Type: A crossover design is recommended, where each animal receives both vehicle and different doses of this compound with an adequate washout period between treatments.

  • Dosing: this compound hydrochloride administered intravenously. Based on published studies, a dose range of 0.5, 1.0, and 2.0 mg/kg can be investigated.[12] A vehicle control (e.g., saline) should also be administered.

  • Data Collection: Continuous telemetry data should be recorded for at least 24 hours pre-dose to establish a baseline, and for at least 24 hours post-dose to monitor for acute and delayed effects.[6]

Detailed Procedure
  • Animal Preparation: On the day of the study, the animals are brought to the laboratory and allowed to acclimate. The telemetry system is checked to ensure proper signal acquisition.

  • Baseline Recording: A stable baseline of cardiovascular parameters is recorded for a defined period (e.g., 1-2 hours) before dosing.

  • Dosing: The appropriate dose of this compound or vehicle is administered intravenously over a set period (e.g., 5 minutes).

  • Post-dose Monitoring: Continuous recording of ECG, blood pressure, and heart rate for at least 24 hours. Clinical observations of the animals should also be performed and documented.

  • Washout Period: A washout period of at least one week should be allowed between different treatments.

  • Data Analysis:

    • ECG waveforms should be analyzed for changes in PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (QTc) using a species-specific formula.

    • Heart rate and blood pressure data should be averaged over appropriate time intervals (e.g., 5-minute or 15-minute bins) and compared to baseline and vehicle control.

    • The incidence of any arrhythmic events should be quantified and categorized.

    • Statistical analysis should be performed to determine the significance of any observed changes.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Crossover Design) cluster_analysis Data Analysis Phase telemetry_implantation Telemetry Device Implantation in Dogs recovery Surgical Recovery (≥ 2 weeks) telemetry_implantation->recovery acclimatization Acclimatization to Study Environment recovery->acclimatization baseline Baseline Data Collection (24h Pre-dose) acclimatization->baseline dosing IV Administration (Vehicle or this compound) baseline->dosing monitoring Continuous Telemetry Monitoring (24h Post-dose) dosing->monitoring washout Washout Period (≥ 1 week) monitoring->washout data_processing ECG & Hemodynamic Data Processing monitoring->data_processing washout->baseline Next Treatment Arm statistical_analysis Statistical Analysis data_processing->statistical_analysis reporting Reporting of Findings statistical_analysis->reporting

Caption: Experimental workflow for a telemetry study of this compound in conscious dogs.

Data Presentation

All quantitative data should be summarized in a clear and structured format. An example of a data summary table is provided below.

Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Conscious Dogs (Mean ± SEM)

Dose (mg/kg)ParameterBaseline0-1 hr Post-dose1-4 hr Post-dose4-24 hr Post-dose
Vehicle Heart Rate (bpm)
MAP (mmHg)
PR interval (ms)
QRS duration (ms)
QTc interval (ms)
0.5 Heart Rate (bpm)
MAP (mmHg)
PR interval (ms)
QRS duration (ms)
QTc interval (ms)
1.0 Heart Rate (bpm)
MAP (mmHg)
PR interval (ms)
QRS duration (ms)
QTc interval (ms)
2.0 Heart Rate (bpm)
MAP (mmHg)
PR interval (ms)
QRS duration (ms)
QTc interval (ms)

MAP: Mean Arterial Pressure

Conclusion

The use of telemetry in conscious, unrestrained animal models provides a powerful tool for the preclinical safety assessment of drugs like this compound. By following a well-designed protocol, researchers can obtain high-quality data on the cardiac effects of this compound, which is crucial for understanding its risk-benefit profile and for making informed decisions in the drug development process. The data generated from such studies are invaluable for predicting potential clinical outcomes and ensuring patient safety.

References

Troubleshooting & Optimization

Technical Support Center: Managing Propafenone-Induced Proarrhythmic Events in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propafenone (B51707) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced proarrhythmia?

A1: this compound is a Class IC antiarrhythmic agent. Its primary mechanism of action involves the blockade of cardiac sodium channels (INa), which slows the upstroke velocity (Vmax) of the cardiac action potential and prolongs the QRS duration on an electrocardiogram (ECG)[1][2][3]. This potent sodium channel blockade can delay conduction in the His-Purkinje system, creating a substrate for re-entrant arrhythmias, such as monomorphic ventricular tachycardia[2][4]. Additionally, this compound and its metabolites can block potassium channels (e.g., IKr, Ito) and L-type calcium channels, and exhibit beta-adrenergic blocking activity, all of which can contribute to its proarrhythmic potential[5][6][7][8][9].

Q2: What are the typical electrophysiological manifestations of this compound-induced proarrhythmia in experimental models?

A2: The hallmark electrophysiological manifestation is a significant widening of the QRS complex[8][10][11]. Other observed effects include:

  • Increased PR interval[12]

  • Induction or aggravation of ventricular tachycardias[3][4]

  • Development of early afterdepolarizations (EADs) in some models[13]

  • Non-uniform recovery of excitability between different cardiac tissues (e.g., Purkinje fibers and ventricular muscle), which can increase the likelihood of re-entry[14].

Q3: Which experimental models are suitable for studying this compound-induced proarrhythmia?

A3: A variety of in vitro and in vivo models can be used, each with its own advantages and limitations:

  • Isolated Cardiac Tissues: Preparations like isolated guinea pig atria, sheep or canine Purkinje fibers, and ventricular muscle strips are useful for detailed mechanistic studies of this compound's effects on action potential parameters and ion channel function[7][14][15].

  • Langendorff-perfused Hearts: This ex vivo model (e.g., from rabbits) allows for the study of global cardiac electrophysiology and the induction of arrhythmias in a whole-heart preparation, providing a bridge between cellular and in vivo studies[13][16][17].

  • Animal Models: In vivo studies in animals such as dogs and rodents can provide insights into the systemic effects of this compound and its metabolites, although species differences in metabolism and ion channel expression should be considered[18][19].

  • Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant in vitro model for assessing proarrhythmic risk, especially when used with platforms like multi-electrode arrays (MEAs)[19][20][21]. They are a key component of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative[22][23].

Q4: How do this compound's metabolites contribute to its proarrhythmic effects?

A4: this compound is extensively metabolized, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2, into active metabolites such as 5-hydroxythis compound (B19502) and N-depropylthis compound[24][25]. These metabolites also possess electrophysiological activity, including sodium and potassium channel blocking effects, and can contribute to the overall proarrhythmic profile of the drug[5][24]. The genetic polymorphism of CYP2D6 can lead to significant inter-individual differences in plasma concentrations of this compound and its metabolites, influencing the risk of proarrhythmia[25].

Troubleshooting Guides

Issue 1: No Observable Proarrhythmic Effect

Q: I am not observing the expected QRS prolongation or arrhythmias after applying this compound to my experimental model. What could be the reason?

A:

  • Concentration: The concentration of this compound may be too low. This compound's effects are dose-dependent. Review the literature for effective concentrations in your specific model and consider performing a concentration-response curve.

  • Metabolism: In in vivo models, rapid metabolism of this compound might prevent it from reaching effective concentrations in the heart. Consider the metabolic capacity of your animal model. In vitro, the absence of metabolic enzymes means the effects of metabolites will not be observed unless they are applied directly.

  • Model Selection: The chosen experimental model may not be sensitive to this compound's proarrhythmic effects. For example, the ion channel expression and electrophysiology of some rodent models differ significantly from humans[19].

  • Baseline Conditions: The baseline electrophysiological state of the preparation can influence the proarrhythmic effect. For instance, a very stable preparation may be less prone to developing arrhythmias. Consider using pro-arrhythmic challenges (e.g., specific pacing protocols, co-administration of other agents) to unmask the effect.

  • Data Acquisition and Analysis: Ensure your recording and analysis techniques are sensitive enough to detect subtle changes in electrophysiological parameters. Review your data for any artifacts that might be obscuring the true signal.

Issue 2: Differentiating Therapeutic from Proarrhythmic Effects

Q: How can I distinguish between the intended antiarrhythmic effect and an unintended proarrhythmic effect of this compound in my experiments?

A:

  • Arrhythmia Induction Protocols: Use programmed electrical stimulation to induce arrhythmias at baseline. A therapeutic effect would be the suppression of these induced arrhythmias. A proarrhythmic effect would be the facilitation of arrhythmia induction, the induction of a new type of arrhythmia, or the transformation of a non-sustained arrhythmia into a sustained one.

  • Monitoring Electrophysiological Parameters: While a moderate slowing of conduction is an expected antiarrhythmic effect, excessive QRS prolongation can be a marker of proarrhythmic risk[10]. It's crucial to establish a therapeutic window in your model.

  • Arrhythmia Morphology: The type of arrhythmia observed can be informative. This compound-induced proarrhythmia often manifests as monomorphic ventricular tachycardia due to re-entry[2].

  • Concentration-Response Relationship: A therapeutic effect is typically observed at lower concentrations, while proarrhythmic effects may become more prominent at higher concentrations.

Issue 3: Artifacts in Electrophysiological Recordings

Q: I am seeing a lot of noise and artifacts in my ECG or action potential recordings. How can I minimize these?

A:

  • Proper Grounding: Ensure all equipment is properly grounded to a common ground to minimize 60/50 Hz noise.

  • Electrode and Skin/Tissue Preparation: For in vivo ECG, proper skin preparation (shaving, cleaning with alcohol) and secure electrode placement are crucial to reduce motion artifacts and ensure good signal quality[26]. For in vitro recordings, ensure the tissue is healthy and the microelectrode is properly positioned and filled without air bubbles[27].

  • Minimizing Motion: In both in vivo and ex vivo preparations, muscle tremors or movement of the heart can cause significant artifacts. For in vivo studies, ensure the animal is properly anesthetized. For isolated heart preparations, ensure the heart is securely cannulated and stable.

  • Electromagnetic Interference: Keep other electrical equipment, especially those with motors or that generate strong electromagnetic fields, away from the recording setup[9][28].

  • Filtering: Use appropriate filtering on your data acquisition system to remove high-frequency noise without distorting the physiological signal. Be aware that improper filtering can also introduce artifacts.

Quantitative Data

Table 1: IC50 Values of this compound and its Metabolites on Cardiac Ion Channels

CompoundIon ChannelPreparationIC50 (µM)Reference
This compoundIKrRabbit ventricular myocytes0.80 ± 0.14[5]
5-Hydroxythis compoundIKrRabbit ventricular myocytes1.88 ± 0.21[5]
N-depropylthis compoundIKrRabbit ventricular myocytes5.78 ± 1.24[5]
This compoundItoRabbit ventricular myocytes7.27 ± 0.53[5]
5-Hydroxythis compoundItoRabbit ventricular myocytes40.29 ± 7.55[5]
N-depropylthis compoundItoRabbit ventricular myocytes44.26 ± 5.73[5]
This compoundICa,LRabbit atrioventricular node myocytes1.7[29]

Table 2: Electrophysiological Effects of this compound in Experimental Models

ParameterModelThis compound ConcentrationEffectReference
QRS DurationHumanOral administrationProlongation[3][10]
PR IntervalHumanOral administrationIncreased from 168 to 188 ms[12]
Ventricular Effective Refractory PeriodHumanOral administrationIncreased from 231 to 255 ms[12]
Action Potential Duration (APD90)Sheep Purkinje fibersUp to 1 µMShortened[14]
Action Potential Duration (APD90)Sheep ventricular muscleUp to 1 µMLengthened[14]
VmaxSheep Purkinje and ventricular muscle0.1 - 1 µMDecreased[14]

Experimental Protocols

Protocol 1: Assessing this compound's Effects on Action Potentials in Isolated Papillary Muscle
  • Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate a papillary muscle from the right ventricle and mount it in an organ bath perfused with oxygenated Tyrode's solution at 37°C.

  • Stimulation: Stimulate the preparation at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Recording: Impale a cardiomyocyte with a glass microelectrode filled with 3 M KCl to record intracellular action potentials.

  • Baseline: Record stable baseline action potentials for at least 30 minutes.

  • Drug Application: Perfuse the tissue with Tyrode's solution containing increasing concentrations of this compound (e.g., 0.1, 1, 10 µM), allowing for equilibration at each concentration.

  • Data Analysis: Measure key action potential parameters, including resting membrane potential, action potential amplitude, Vmax (maximum upstroke velocity), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

Protocol 2: Proarrhythmia Assessment in Langendorff-Perfused Rabbit Heart
  • Preparation: Anesthetize a rabbit, excise the heart, and cannulate the aorta on a Langendorff apparatus. Perfuse with Krebs-Henseleit solution at a constant pressure and temperature (e.g., 37°C).

  • Instrumentation: Place ECG electrodes on the surface of the heart to record a pseudo-ECG. A monophasic action potential (MAP) electrode can be placed on the ventricular epicardium to record action potentials.

  • Pacing: Pace the heart at a constant cycle length from the right ventricle.

  • Baseline Recording: Record baseline ECG and MAP for a stabilization period.

  • This compound Perfusion: Perfuse the heart with increasing concentrations of this compound.

  • Proarrhythmia Induction: At each concentration, apply a programmed electrical stimulation protocol (e.g., incremental pacing, extrastimulus testing) to assess the inducibility of ventricular arrhythmias.

  • Endpoint Measurement: Monitor for QRS prolongation, changes in MAP duration and morphology, and the incidence and duration of induced ventricular tachycardia or fibrillation.

Protocol 3: Proarrhythmia Assessment using hiPSC-CMs on a Multi-Electrode Array (MEA)
  • Cell Culture: Culture hiPSC-CMs on fibronectin-coated MEA plates until a spontaneously beating syncytium is formed.

  • Baseline Recording: Record baseline field potentials from the cardiomyocyte monolayer.

  • Compound Application: Add this compound at various concentrations to the culture medium.

  • Data Acquisition: Record field potentials continuously or at set time points after drug application.

  • Data Analysis: Analyze the field potential recordings for changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmic events such as early afterdepolarizations (EADs)-like activity or irregular rhythms[19][20].

Mandatory Visualizations

Signaling Pathways and Ion Channel Effects of this compound

Propafenone_Mechanism cluster_channels Cardiac Ion Channels cluster_receptors Receptors cluster_effects Electrophysiological Effects This compound This compound Na_Channel Voltage-gated Sodium Channel (INa) Phase 0 Depolarization This compound->Na_Channel Blockade (Primary Effect) K_Channel Voltage-gated Potassium Channels (IKr, Ito) Repolarization This compound->K_Channel Blockade Ca_Channel L-type Calcium Channel (ICa,L) Plateau Phase This compound->Ca_Channel Blockade Beta_Receptor Beta-adrenergic Receptor Modulation of Cardiac Function This compound->Beta_Receptor Blockade Slowed_Conduction Slowed Conduction (QRS Widening) Na_Channel->Slowed_Conduction Altered_Repolarization Altered Repolarization K_Channel->Altered_Repolarization Reduced_Contractility Reduced Contractility Ca_Channel->Reduced_Contractility Beta_Receptor->Reduced_Contractility Proarrhythmia Proarrhythmia (e.g., Ventricular Tachycardia) Slowed_Conduction->Proarrhythmia Re-entry Substrate Altered_Repolarization->Proarrhythmia Increased Dispersion of Repolarization Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Model_Selection Select Experimental Model (e.g., Isolated Heart, hiPSC-CMs) Preparation_Setup Prepare Model and Recording Setup Model_Selection->Preparation_Setup Baseline Record Baseline Electrophysiological Data Preparation_Setup->Baseline Drug_Application Apply this compound (Concentration-Response) Baseline->Drug_Application Proarrhythmia_Challenge Apply Proarrhythmic Challenge (e.g., Pacing Protocol) Drug_Application->Proarrhythmia_Challenge Troubleshooting Troubleshoot Issues (e.g., Artifacts, No Effect) Drug_Application->Troubleshooting Data_Recording Record Electrophysiological Changes Proarrhythmia_Challenge->Data_Recording Parameter_Measurement Measure Electrophysiological Parameters (QRS, APD, etc.) Data_Recording->Parameter_Measurement Data_Recording->Troubleshooting Arrhythmia_Analysis Quantify Arrhythmia Incidence and Duration Parameter_Measurement->Arrhythmia_Analysis Data_Interpretation Interpret Data and Assess Proarrhythmic Risk Arrhythmia_Analysis->Data_Interpretation

References

strategies for dealing with propafenone's narrow therapeutic index in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Navigating Propafenone (B51707) Research

Welcome to the technical support center for researchers working with this compound. This resource provides essential information, troubleshooting guidance, and frequently asked questions to help navigate the complexities associated with its narrow therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What defines this compound's narrow therapeutic index and why is it a critical factor in research?

A1: A narrow therapeutic index (NTI) indicates a small margin between the dose required for a therapeutic effect and the dose that causes toxicity.[1][2] For this compound, this means that minor variations in its concentration can lead to either a lack of efficacy or serious adverse events, such as proarrhythmias or hepatotoxicity.[3][4][5] In a research setting, this necessitates meticulous dose calculations, careful monitoring, and strategies to control for inter-subject variability to ensure data integrity and subject safety.[6]

Q2: How does the genetic polymorphism of the CYP2D6 enzyme impact this compound research?

A2: this compound is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][7] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultra-rapid metabolizers.[7][8] This genetic polymorphism is a major source of pharmacokinetic variability, significantly altering plasma concentrations and the half-life of this compound.[7][8][9] Researchers must be aware that in poor metabolizers, standard doses can lead to significantly higher, potentially toxic, plasma concentrations.[7][8] For this reason, considering the CYP2D6 genotype of animal models or cell lines can be crucial for interpreting results.

Q3: What are the primary metabolites of this compound and are they active?

A3: this compound is metabolized into two primary active metabolites: 5-hydroxythis compound, formed by CYP2D6, and northis compound, formed by CYP3A4 and CYP1A2.[8] Both the parent drug and its 5-hydroxy metabolite have comparable potency in blocking sodium channels.[9] However, the S-enantiomer of this compound is a more potent beta-blocker than the R-enantiomer.[9]

Troubleshooting Guides

Problem 1: High variability in plasma concentrations is observed in our animal study despite consistent dosing.

  • Possible Cause: Genetic polymorphism in the CYP2D6 enzyme within the study population is a likely cause of this variability.[7][10]

  • Troubleshooting Steps:

    • Genotyping: If feasible, genotype the animals for Cyp2d6 to stratify the population into different metabolizer groups.

    • Therapeutic Drug Monitoring (TDM): Implement a TDM protocol to measure plasma this compound concentrations and adjust doses on an individual basis.[11][12]

    • Pharmacokinetic Modeling: Utilize pharmacokinetic modeling to better understand the dose-concentration relationship in your specific animal model.[13]

    • Consider a Different Model: If variability remains unmanageable, consider using a more genetically homogenous animal strain.

Problem 2: Unexpected proarrhythmic events are occurring in our in vitro cardiac safety assays.

  • Possible Cause: this compound, as a Class IC antiarrhythmic, can induce arrhythmias, particularly at supra-therapeutic concentrations.[5][14] This is a known risk associated with its mechanism of action.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Ensure you have established a detailed concentration-response curve to identify the precise threshold for proarrhythmic effects in your model system.

    • hERG Channel Assay: Conduct specific assays to evaluate the effect of this compound on the hERG potassium channel, a key factor in drug-induced repolarization abnormalities.[15]

    • Action Potential Duration: Measure the action potential duration in isolated cardiac myocytes to assess the drug's effect on repolarization.[15]

    • Review ICH Guidelines: Refer to the International Council for Harmonisation (ICH) guidelines S7A and S7B for preclinical cardiovascular safety assessment.[16][17]

Problem 3: In vivo toxicity, such as hepatotoxicity, is being observed at doses predicted to be safe from in vitro studies.

  • Possible Cause: In vitro models may not fully recapitulate the complex metabolic pathways that lead to toxic metabolites in vivo. This compound can be metabolized to a p-quinone intermediate, which has been implicated in hepatotoxicity.[3][4] This metabolic activation is primarily mediated by CYP2D6.[3][4]

  • Troubleshooting Steps:

    • Metabolite Profiling: Analyze plasma, bile, and urine from your in vivo studies to identify and quantify this compound metabolites.[4]

    • Use of CYP Inhibitors: In your in vitro models, co-administer a selective CYP2D6 inhibitor, like quinidine, to determine if it mitigates the observed cytotoxicity.[3][4]

    • 3D Cell Culture Models: Consider using more complex in vitro models, such as 3D liver spheroids or organoids, which better mimic hepatic metabolism.[18]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound by CYP2D6 Metabolizer Status

ParameterPoor MetabolizersExtensive MetabolizersFold Difference (PM vs. EM)Reference
Dose 300 mg300 mg[7]
AUC (µg·h/mL) 15.92.4~6.6x[7]
Cmax (µg/mL) 1.100.098~11.2x[7]
t1/2 (hours) 12.82.7~4.7x[7]

AUC: Area under the curve, Cmax: Maximum concentration, t1/2: Half-life

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) of this compound in Plasma by HPLC

This protocol outlines a general method for quantifying this compound in plasma samples using high-performance liquid chromatography (HPLC).

  • Objective: To determine the plasma concentration of this compound for pharmacokinetic analysis and dose adjustments.

  • Materials:

    • HPLC system with UV or mass spectrometry (MS) detector

    • Reversed-phase C18 column

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphate (B84403) buffer

    • Internal standard (e.g., a structurally similar compound not present in the sample)

    • Plasma samples

    • This compound standard

  • Methodology:

    • Sample Preparation: a. To 200 µL of plasma, add 50 µL of the internal standard solution. b. Precipitate proteins by adding 600 µL of cold acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

    • Chromatographic Conditions: a. Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v), pH adjusted to 3.5. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30°C. d. Injection Volume: 20 µL. e. Detection: UV at 248 nm or MS/MS with appropriate transitions.

    • Quantification: a. Prepare a calibration curve using known concentrations of this compound standard. b. Plot the peak area ratio of this compound to the internal standard against the concentration. c. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Visualizations

propafenone_metabolism This compound This compound cyp2d6 CYP2D6 This compound->cyp2d6 Major Pathway cyp3a4_1a2 CYP3A4 / CYP1A2 This compound->cyp3a4_1a2 Minor Pathway metabolite_5oh 5-Hydroxythis compound (Active) cyp2d6->metabolite_5oh polymorphism Genetic Polymorphism (Poor, Intermediate, Extensive, Ultra-rapid metabolizers) cyp2d6->polymorphism northis compound Northis compound (Active) cyp3a4_1a2->northis compound further_metabolism Further Metabolism & Excretion metabolite_5oh->further_metabolism northis compound->further_metabolism nti_research_workflow start Start: this compound Research Project preclinical_design Preclinical Study Design start->preclinical_design genotyping Consider Genotyping of Animal Models preclinical_design->genotyping dose_finding Careful Dose-Finding Studies preclinical_design->dose_finding in_vitro_safety In Vitro Safety Screening (e.g., hERG, Cytotoxicity) preclinical_design->in_vitro_safety in_vivo_study In Vivo Experimentation genotyping->in_vivo_study dose_finding->in_vivo_study in_vitro_safety->in_vivo_study tdm Therapeutic Drug Monitoring (TDM) in_vivo_study->tdm toxicity_monitoring Monitor for Adverse Events (ECG, Hepatotoxicity) in_vivo_study->toxicity_monitoring data_analysis Data Analysis & Interpretation tdm->data_analysis toxicity_monitoring->data_analysis pk_pd_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling data_analysis->pk_pd_modeling results Results pk_pd_modeling->results

References

impact of CYP2D6 poor metabolizer status on propafenone dose selection in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of CYP2D6 poor metabolizer (PM) status on propafenone (B51707) dose selection in clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and how does CYP2D6 status influence it?

A1: this compound is a class 1C antiarrhythmic drug primarily metabolized in the liver. The main metabolic pathway involves the conversion of this compound to its active metabolite, 5-hydroxythis compound (B19502), a reaction catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] Individuals with normal CYP2D6 function (extensive metabolizers or EMs) efficiently convert this compound. However, in individuals who are CYP2D6 poor metabolizers (PMs) due to genetic variations, this pathway is significantly impaired. This leads to reduced formation of 5-hydroxythis compound and consequently, higher, potentially toxic, plasma concentrations of the parent drug, this compound.[4][5] Alternative, less efficient metabolic pathways for this compound exist via CYP3A4 and CYP1A2.[1][2]

Q2: Are there specific dose adjustment recommendations for CYP2D6 poor metabolizers in this compound studies?

A2: Yes, clinical guidelines from the Dutch Pharmacogenetics Working Group (DPWG) recommend a significant dose reduction for CYP2D6 poor metabolizers. The recommendation is to initiate this compound at 30% of the standard dose, which equates to a 70% dose reduction.[4][6][7] This recommendation is based on studies showing substantially elevated plasma concentrations of this compound in this patient population.[8] It is also recommended to accompany dose adjustments with electrocardiogram (ECG) and plasma concentration monitoring.[6][7] Of note, the US FDA-approved label for this compound does not mandate dose adjustments based on CYP2D6 status alone but does caution against the concurrent use of this compound with both a CYP2D6 inhibitor and a CYP3A4 inhibitor.[4][6]

Q3: What are the potential consequences of administering a standard this compound dose to a CYP2D6 poor metabolizer?

A3: Administering a standard dose of this compound to a CYP2D6 poor metabolizer can lead to significantly increased plasma concentrations of the drug.[4] This elevated exposure increases the risk of adverse events.[1] Studies have shown an association between CYP2D6 PM status and a higher incidence of systemic adverse effects such as dizziness, dysgeusia (altered taste), fatigue, and gastrointestinal intolerance.[1] Increased this compound levels can also lead to exaggerated beta-blocking activity and an increased risk of cardiac arrhythmias.[6]

Q4: How does CYP2D6 poor metabolizer status affect the pharmacokinetics of this compound?

A4: CYP2D6 PM status significantly alters the pharmacokinetic profile of this compound. A meta-analysis of studies at a 300 mg dose revealed that in PMs compared to extensive metabolizers (EMs), the total drug exposure (AUC) was 11.2-fold higher, the peak plasma concentration (Cmax) was 2.4-fold higher, and the elimination half-life (t1/2) was 4.7-fold longer.[2][9]

Q5: What is the clinical significance of the active metabolite, 5-hydroxythis compound?

A5: The major metabolite of this compound, 5-hydroxythis compound, is pharmacologically active and possesses equipotent sodium channel blocking capabilities to the parent drug.[1] In individuals with normal CYP2D6 function, this metabolite contributes to the overall therapeutic effect. In poor metabolizers, the formation of this active metabolite is substantially reduced.[4]

Troubleshooting Guides for Experimental Studies

Issue 1: High variability in subject response to a fixed dose of this compound.

  • Possible Cause: Underlying genetic variability in the CYP2D6 gene among study participants, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).

  • Troubleshooting Steps:

    • CYP2D6 Genotyping/Phenotyping: Implement pre-study or retrospective CYP2D6 genotyping to identify allelic variants associated with poor metabolizer status. Alternatively, phenotyping using a probe drug like dextromethorphan (B48470) can be performed.[10]

    • Stratify Data Analysis: Analyze pharmacokinetic and pharmacodynamic data based on CYP2D6 metabolizer status to understand the source of variability.

    • Dose Adjustment: For future studies, consider implementing genotype-guided dosing protocols, such as the recommendations from the DPWG for poor metabolizers.[4][7]

Issue 2: Unexpectedly high incidence of adverse events in a study arm.

  • Possible Cause: A higher than expected prevalence of CYP2D6 poor metabolizers in that particular study group.

  • Troubleshooting Steps:

    • Review Subject Genetics: If genotyping data is available, assess the distribution of CYP2D6 metabolizer statuses in the affected arm compared to the control or other arms.

    • Plasma Concentration Monitoring: If feasible with stored samples, measure this compound plasma concentrations to confirm if subjects experiencing adverse events have significantly higher drug levels.

    • Dose Reduction Protocol: Implement a protocol for dose reduction or discontinuation for subjects who experience adverse events, and correlate this with their CYP2D6 genotype.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (300 mg Dose) in CYP2D6 Poor Metabolizers (PM) vs. Extensive Metabolizers (EM)

Pharmacokinetic ParameterPoor Metabolizers (PM)Extensive Metabolizers (EM)Fold-Change (PM vs. EM)Reference
AUC (µg·h/mL) 15.91.4211.2-fold higher[2][9]
Cmax (µg/mL) 1.100.462.4-fold higher[2][9]
t1/2 (h) 12.82.74.7-fold longer[2][9]

Table 2: Dosing Recommendations for this compound Based on CYP2D6 Phenotype

CYP2D6 PhenotypeRecommended Dose AdjustmentRationaleSource
Poor Metabolizer (PM) Reduce standard starting dose by 70% (or to 30% of the standard dose).Significantly increased plasma concentrations and risk of adverse effects.[4][6][7]
Intermediate Metabolizer (IM) Insufficient data for specific dose adjustment. Monitor plasma concentrations and ECG.Potential for increased plasma concentrations, but the extent is less defined.[6][7]
Ultrarapid Metabolizer (UM) Insufficient data for specific dose adjustment. Monitor for reduced efficacy.Potential for sub-therapeutic plasma concentrations due to rapid metabolism.[6][7]

Experimental Protocols

Methodology for CYP2D6 Genotyping:

  • Objective: To determine the CYP2D6 genotype of study participants to classify them into metabolizer phenotypes.

  • Procedure:

    • Sample Collection: Collect a whole blood or saliva sample from each participant.

    • DNA Extraction: Isolate genomic DNA from the collected samples using a commercially available DNA extraction kit.

    • Genotyping Assay: Use a validated genotyping assay, such as TaqMan allele-specific PCR or microarray-based methods, to detect common CYP2D6 allelic variants known to cause reduced or no enzyme function (e.g., *3, *4, *5, *6).[1]

    • Copy Number Variation Analysis: Perform an analysis to detect gene deletions or duplications, which also impact metabolizer status.[1]

    • Phenotype Assignment: Based on the combination of alleles identified, assign a metabolizer phenotype (e.g., Poor Metabolizer: two non-functional alleles) to each participant.

Methodology for this compound Plasma Concentration Analysis:

  • Objective: To quantify the concentration of this compound and its major metabolite, 5-hydroxythis compound, in plasma samples.

  • Procedure:

    • Sample Collection: Collect blood samples at predetermined time points after this compound administration into tubes containing an appropriate anticoagulant.

    • Plasma Separation: Centrifuge the blood samples to separate the plasma.

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate the analytes of interest.

    • Chromatographic Analysis: Use a validated high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV or mass spectrometry) to separate and quantify this compound and 5-hydroxythis compound.[10]

    • Data Analysis: Construct a calibration curve to determine the concentrations of the analytes in the study samples.

Visualizations

CYP2D6_Propafenone_Metabolism cluster_EM Extensive Metabolizer (EM) cluster_PM Poor Metabolizer (PM) Propafenone_EM This compound (Standard Dose) CYP2D6_EM CYP2D6 (Normal Function) Propafenone_EM->CYP2D6_EM Metabolism Metabolite_EM 5-Hydroxythis compound (Active) CYP2D6_EM->Metabolite_EM Effect_EM Therapeutic Effect & Normal Clearance Metabolite_EM->Effect_EM Propafenone_PM This compound (Standard Dose) CYP2D6_PM CYP2D6 (Deficient) Propafenone_PM->CYP2D6_PM Impaired Metabolism Increased_this compound Increased this compound Concentration Propafenone_PM->Increased_this compound Accumulation Toxicity Increased Risk of Adverse Events Increased_this compound->Toxicity

Caption: this compound metabolism in extensive versus poor metabolizers.

Dose_Selection_Workflow Start Patient Requiring This compound Therapy Genotyping Perform CYP2D6 Genotyping Start->Genotyping Phenotype Determine Metabolizer Phenotype Genotyping->Phenotype PM_Dose Reduce Dose by 70% (to 30% of standard) Phenotype->PM_Dose Poor Metabolizer EM_Dose Administer Standard Dose Phenotype->EM_Dose Extensive Metabolizer IM_UM_Dose Consider Alternative or Monitor Closely Phenotype->IM_UM_Dose Intermediate or Ultrarapid Metabolizer Monitor Monitor ECG and Plasma Concentrations PM_Dose->Monitor EM_Dose->Monitor IM_UM_Dose->Monitor

Caption: Genotype-guided dose selection workflow for this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Reversed-Phase HPLC Analysis of Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the reversed-phase high-performance liquid chromatography (HPLC) analysis of propafenone (B51707), with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing for this compound in my reversed-phase HPLC analysis?

A1: Peak tailing for basic compounds like this compound is a frequent challenge in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[2] this compound is a basic compound with a pKa of approximately 9.0 to 9.27.[1][3] At mobile phase pH values below its pKa, this compound will be protonated and carry a positive charge. This can lead to strong interactions with negatively charged, deprotonated silanol (B1196071) groups present on the surface of silica-based stationary phases, resulting in peak tailing.[1][4]

Other potential causes for peak tailing include:

  • Mobile phase pH close to the analyte's pKa: This can lead to the presence of both ionized and unionized forms of this compound, resulting in distorted peak shapes.[5][6]

  • Column degradation or contamination: An old or contaminated column can lose its efficiency and contribute to poor peak shape.[7]

  • Extra-column volume: Excessive tubing length or diameter, as well as poorly made connections, can cause band broadening and peak tailing.[4][8]

  • Sample overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[7][9]

  • Inappropriate mobile phase composition: Incorrect buffer strength or solvent choice can also contribute to peak tailing.[7]

Q2: How can I minimize silanol interactions to improve this compound peak shape?

A2: Minimizing the interaction between the basic this compound molecule and acidic silanol groups is key to achieving symmetrical peaks. Here are several effective strategies:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[2][10] Using a high-purity, end-capped column is highly recommended for the analysis of basic compounds.[1]

  • Adjust Mobile Phase pH: Operating at a low mobile phase pH (typically between 2 and 4) will protonate the silanol groups, neutralizing their negative charge and reducing their interaction with the positively charged this compound.[2][8][10]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups, thereby improving peak shape.[2]

  • Use Mobile Phase Additives: In some cases, adding a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with this compound.[8] However, modern, high-quality columns often alleviate the need for such additives.[8]

Q3: What is the optimal mobile phase pH for this compound analysis?

A3: The ideal mobile phase pH for this compound analysis is one that is at least 2 pH units away from its pKa (~9.0-9.27).[1] This ensures that this compound exists predominantly in a single ionic form.

  • Low pH (2-4): At this pH, this compound will be fully protonated. This is a common approach to achieve good peak shape, provided a suitable end-capped column is used to minimize silanol interactions.[1]

  • High pH (9-11): At a pH above the pKa, this compound will be in its neutral, uncharged form. This can significantly improve peak shape by eliminating ionic interactions with silanol groups.[1] However, operating at high pH requires a column specifically designed for such conditions, as traditional silica-based columns can degrade rapidly at pH values above 8.[5][11]

It is generally advisable to avoid the mid-range pH (5-8) where the ionization of this compound may be incomplete or variable, leading to poor peak shapes and reproducibility issues.[1]

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, the HPLC system itself can be a source of peak tailing due to extra-column band broadening.[7] To minimize this, you should:

  • Use tubing with a small internal diameter: Minimize the length and internal diameter of all tubing, especially between the injector, column, and detector.[4]

  • Ensure proper connections: Poorly fitted connections can create dead volume where the sample can diffuse, leading to band broadening.

  • Check the detector cell volume: A large detector cell can also contribute to peak tailing.

Troubleshooting Guide for this compound Peak Tailing

The following table summarizes common causes of peak tailing during this compound analysis and provides recommended solutions.

Potential Cause Observation Recommended Solution(s)
Secondary Silanol Interactions Tailing is more pronounced for this compound compared to neutral compounds.- Use a modern, high-purity, end-capped C18 or C8 column. - Lower the mobile phase pH to 2-4 using a suitable buffer (e.g., phosphate (B84403) or formate). - Consider a column with a different stationary phase chemistry, such as a polar-embedded phase.[4]
Inappropriate Mobile Phase pH Peak shape is poor and may vary between runs.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (~9.0-9.27).[1] - Ensure the mobile phase is adequately buffered to maintain a stable pH.
Column Contamination/Degradation Peak tailing develops over time with continued use of the column.- Flush the column with a strong solvent to remove contaminants. - If flushing does not improve peak shape, replace the column. - Use a guard column to protect the analytical column from strongly retained impurities.[12]
Sample Overload Peak tailing worsens at higher sample concentrations.- Reduce the injection volume or dilute the sample.[9]
Extra-Column Effects All peaks in the chromatogram exhibit some degree of tailing.- Minimize tubing length and internal diameter. - Check and tighten all fittings to eliminate dead volume.
Improper Sample Solvent The sample is dissolved in a solvent much stronger than the mobile phase.- If possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Low pH Mobile Phase (e.g., pH 3.0):

    • Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the aqueous buffer through a 0.45 µm membrane filter.

    • Mix the aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio. For example, 70:30 (v/v) aqueous:organic.

    • Degas the final mobile phase before use.

  • Preparation of High pH Mobile Phase (e.g., pH 10.0):

    • Important: Use a pH-stable HPLC column for this procedure.

    • Prepare a 20 mM ammonium (B1175870) formate (B1220265) solution in HPLC-grade water.

    • Adjust the pH to 10.0 using ammonium hydroxide.

    • Filter and degas the mobile phase as described above.

Protocol 2: Column Flushing Procedure

  • Disconnect the column from the detector.

  • Flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 column volumes each:

    • HPLC-grade water (to remove buffer salts)

    • Isopropanol

    • Hexane (for highly non-polar contaminants, if compatible with the column)

    • Isopropanol

    • Mobile phase without the buffer salts

  • Equilibrate the column with the initial mobile phase conditions before resuming analysis.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_column Is a high-purity, end-capped column being used? start->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No check_ph Is the mobile phase pH at least 2 units away from this compound's pKa (~9.2)? check_column->check_ph Yes end Peak Shape Improved use_endcapped->end adjust_ph Adjust mobile phase pH to 2-4 or >10 (with a pH-stable column) check_ph->adjust_ph No check_overload Does peak tailing decrease upon sample dilution? check_ph->check_overload Yes adjust_ph->end reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Yes check_system Do all peaks in the chromatogram show tailing? check_overload->check_system No reduce_concentration->end minimize_dead_volume Inspect and optimize system connections and tubing check_system->minimize_dead_volume Yes check_column_health Has the column performance degraded over time? check_system->check_column_health No minimize_dead_volume->end flush_column Flush or replace the column check_column_health->flush_column Yes check_column_health->end No flush_column->end

A flowchart illustrating the decision-making process for troubleshooting this compound peak tailing.

References

Technical Support Center: Optimizing Propafenone Dosage in Preclinical Models with Hepatic Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing propafenone (B51707) dosage in preclinical models with hepatic impairment.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize this compound dosage in preclinical models of hepatic impairment?

A1: this compound is primarily metabolized and eliminated by the liver.[1] Hepatic impairment can significantly alter the drug's pharmacokinetics, leading to increased bioavailability and reduced clearance.[1] This can result in drug accumulation and an increased risk of adverse effects.[2] Therefore, optimizing the dosage in preclinical models with liver dysfunction is essential to establish a rational basis for dosage adjustments and ensure the safety and efficacy of the drug in this specific population.[1]

Q2: What are the expected pharmacokinetic changes of this compound in a preclinical model with hepatic impairment?

A2: In preclinical models with moderate to severe liver disease, you can expect a significant impact on the absorption and disposition of this compound.[1] Key pharmacokinetic parameters are likely to be altered, including an increase in bioavailability and a decrease in systemic clearance.[1] The elimination half-life of this compound is also expected to be prolonged.[2]

Q3: Which preclinical models are most suitable for studying the impact of hepatic impairment on this compound pharmacokinetics?

A3: Chemically-induced models of liver injury are commonly used in preclinical research. Agents like carbon tetrachloride (CCl4) and thioacetamide (B46855) (TAA) can be used to induce liver fibrosis and cirrhosis in rodents, which mimic the pathological changes seen in human liver disease.[3] The choice of model will depend on the specific research question, but both CCl4 and TAA have been shown to impair the hepatic clearance of drugs.[3]

Q4: How does this compound-induced hepatotoxicity influence the design of these studies?

A4: Although rare, this compound has been associated with hepatotoxicity, typically presenting as cholestatic or mixed hepatocellular injury.[4][5] While preclinical models are generally designed to study the effect of pre-existing liver disease on drug pharmacokinetics, it is crucial to monitor for any exacerbation of liver injury by this compound itself. Baseline and periodic monitoring of liver function tests (e.g., ALT, AST, bilirubin) throughout the study is recommended.[1]

Troubleshooting Guides

Issue 1: High variability in the extent of liver injury in the preclinical model.

  • Possible Cause: Inconsistent administration of the hepatotoxic agent (e.g., CCl4, TAA) or biological variability in the animal strain.

  • Troubleshooting Steps:

    • Ensure precise and consistent dosing of the inducing agent.

    • Use a well-characterized animal strain known to have a consistent response to the chosen hepatotoxic agent.

    • Increase the sample size to account for biological variability.

    • At the end of the study, histologically confirm the extent of liver damage in each animal and correlate it with the pharmacokinetic data.

Issue 2: Unexpected mortality in the hepatic impairment group after this compound administration.

  • Possible Cause: The initial dose of this compound, based on healthy animal data, is too high for animals with compromised liver function, leading to toxicity.

  • Troubleshooting Steps:

    • Start with a significantly reduced dose of this compound in the hepatic impairment group. A 2- to 3-fold reduction is a reasonable starting point based on clinical recommendations for similar drugs.[2]

    • Conduct a pilot dose-escalation study in a small number of animals with hepatic impairment to determine a safe dose range.

    • Closely monitor the animals for clinical signs of toxicity after dosing.

Issue 3: Pharmacokinetic data does not show a significant difference between healthy and hepatic impairment groups.

  • Possible Cause: The induced liver injury may not be severe enough to significantly impact this compound metabolism.

  • Troubleshooting Steps:

    • Increase the dose or duration of the hepatotoxic agent to induce a more severe level of hepatic impairment.

    • Verify the extent of liver damage through liver function tests and histopathology.

    • Consider using a different model of hepatic impairment that is known to have a greater impact on the specific metabolic pathways of this compound (primarily CYP2D6, CYP3A4, and CYP1A2).[4][6]

Data Presentation

Table 1: Expected Changes in this compound Pharmacokinetic Parameters in a Preclinical Model of Hepatic Impairment

Pharmacokinetic ParameterExpected Change in Hepatic Impairment ModelRationale
Bioavailability (F) IncreasedReduced first-pass metabolism in the liver.[1]
Systemic Clearance (CL) DecreasedImpaired hepatic metabolic capacity.[1]
Elimination Half-life (t½) ProlongedReduced clearance leads to a slower elimination rate.[2]
Area Under the Curve (AUC) IncreasedA direct consequence of decreased clearance and increased bioavailability.[2]
Maximum Concentration (Cmax) IncreasedIncreased absorption and reduced initial clearance.

Table 2: Hypothetical this compound Pharmacokinetic Data in a Rat Model of Hepatic Impairment

GroupDose (mg/kg)AUC (ng·h/mL)Cmax (ng/mL)t½ (h)CL (mL/min/kg)
Healthy Control 101500 ± 300450 ± 752.5 ± 0.5110 ± 20
Hepatic Impairment 104500 ± 900900 ± 1507.5 ± 1.535 ± 8
Hepatic Impairment 52300 ± 450470 ± 807.2 ± 1.336 ± 7

Note: This table presents hypothetical data based on expected trends and is for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Induction of Hepatic Fibrosis in Rats using Carbon Tetrachloride (CCl4)

  • Animal Model: Male Wistar rats (200-250 g).

  • Materials: Carbon tetrachloride (CCl4), corn oil.

  • Procedure:

    • Prepare a 50% (v/v) solution of CCl4 in corn oil.

    • Administer the CCl4 solution intraperitoneally (i.p.) at a dose of 1 mL/kg body weight, twice a week for 8 weeks.

    • A control group should receive an equivalent volume of corn oil.

  • Confirmation of Liver Injury:

    • Monitor animal health and body weight regularly.

    • At the end of the 8-week period, collect blood samples to measure serum levels of ALT, AST, and bilirubin.

    • Perform histopathological analysis of liver tissue to confirm the presence and extent of fibrosis.

Protocol 2: Pharmacokinetic Study of this compound in Rats with CCl4-Induced Hepatic Fibrosis

  • Animal Groups:

    • Group 1: Healthy control rats.

    • Group 2: Rats with CCl4-induced hepatic fibrosis.

  • Drug Administration:

    • Administer a single oral dose of this compound to both groups. A starting dose of 10 mg/kg for the control group and a reduced dose (e.g., 3-5 mg/kg) for the hepatic impairment group is recommended.

  • Blood Sampling:

    • Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing via the tail vein or a cannula.

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, t½, CL) for both groups using appropriate software.

    • Statistically compare the parameters between the healthy and hepatic impairment groups to determine the impact of liver fibrosis on this compound pharmacokinetics.

Mandatory Visualizations

experimental_workflow cluster_induction Phase 1: Induction of Hepatic Impairment cluster_pk_study Phase 2: this compound Pharmacokinetic Study cluster_optimization Phase 3: Dose Optimization start Select Preclinical Model (e.g., Wistar Rats) induce Induce Hepatic Impairment (e.g., CCl4 Administration) start->induce control Control Group (Vehicle Administration) start->control confirm Confirm Liver Injury (Biomarkers & Histopathology) induce->confirm control->confirm dose_healthy Administer this compound to Healthy Group confirm->dose_healthy dose_impaired Administer Reduced Dose of this compound to Hepatic Impairment Group confirm->dose_impaired sampling Serial Blood Sampling dose_healthy->sampling dose_impaired->sampling analysis LC-MS/MS Analysis of This compound Plasma Levels sampling->analysis pk_calc Calculate Pharmacokinetic Parameters (AUC, Cmax, t½, CL) analysis->pk_calc compare Compare PK Parameters between Groups pk_calc->compare adjust Adjust this compound Dose Based on PK Data compare->adjust recommend Recommend Optimized Dose for Preclinical Efficacy Studies adjust->recommend

Caption: Experimental workflow for optimizing this compound dosage.

propafenone_metabolism cluster_liver Hepatocyte cluster_impairment Hepatic Impairment This compound This compound cyp2d6 CYP2D6 This compound->cyp2d6 cyp3a4 CYP3A4 This compound->cyp3a4 cyp1a2 CYP1A2 This compound->cyp1a2 metabolite1 5-Hydroxythis compound (Active) cyp2d6->metabolite1 metabolite2 N-depropylthis compound cyp3a4->metabolite2 cyp1a2->metabolite2 conjugation Phase II Conjugation (e.g., Glucuronidation) metabolite1->conjugation metabolite2->conjugation excretion Excretion into Bile and Urine conjugation->excretion reduced_activity Reduced CYP450 Activity reduced_activity->cyp2d6 Inhibition reduced_activity->cyp3a4 Inhibition reduced_activity->cyp1a2 Inhibition

Caption: this compound metabolism pathway and the impact of hepatic impairment.

References

addressing common adverse effects of propafenone in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing common adverse effects of propafenone (B51707) in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects of long-term this compound administration in animal studies?

A1: Based on available data, the primary adverse effects of long-term this compound administration in animal models are cardiovascular and hepatic toxicities. Cardiovascular effects include proarrhythmia, conduction disturbances (such as PR and QRS prolongation), and bradycardia.[1][2] Hepatic effects typically manifest as cholestatic liver injury.[3][4][5]

Q2: Which animal models are most appropriate for studying the long-term toxicity of this compound?

A2: Dogs are a frequently used non-rodent species for cardiovascular safety pharmacology studies and are a suitable model for assessing proarrhythmic risk and hemodynamic changes.[6][7][8][9] Rodent models, such as rats, are commonly used for general chronic toxicity studies, which would include evaluation of liver toxicity.[10] The choice of model should consider the specific research question and the metabolic profile of this compound in the selected species.

Q3: What is the primary mechanism behind this compound-induced cardiotoxicity?

A3: this compound is a Class IC antiarrhythmic agent that primarily acts by blocking cardiac sodium channels.[2][11] This action reduces the upstroke velocity of the action potential (Phase 0), leading to slowed conduction and an increased risk of re-entrant arrhythmias, which is a potential mechanism for its proarrhythmic effects.[1][2] It also has some beta-adrenergic blocking activity, which can contribute to bradycardia and negative inotropic effects.[11]

Q4: What is the suspected mechanism of this compound-induced hepatotoxicity?

A4: The exact mechanism of this compound-induced liver injury is not fully elucidated, but it is thought to be related to the formation of reactive metabolites during its extensive hepatic metabolism via the cytochrome P450 system (primarily CYP2D6).[3][4] These metabolites may cause cellular damage.[3] Another proposed mechanism for cholestasis is the inhibition of the bile salt export pump (BSEP), leading to an accumulation of bile acids within hepatocytes.[12]

Troubleshooting Guides

Cardiovascular Adverse Effects

Q: We are observing significant bradycardia in our canine study group. How can we manage this?

A:

  • Immediate Steps:

    • Confirm the bradycardia with continuous ECG monitoring.

    • Temporarily reduce the dose of this compound and observe if the heart rate recovers.

    • Ensure the animal's well-being and monitor for any signs of distress.

  • Troubleshooting:

    • Dose-Response: The bradycardia may be a dose-dependent effect of this compound's beta-blocking activity.[11] A dose de-escalation study may be necessary to identify the maximum tolerated dose.

    • Autonomic Tone: Consider the influence of the animal's autonomic state. Ensure a consistent and low-stress environment for the animals, as stress can affect heart rate.

    • Concomitant Medications: If any other medications are being administered, review their potential for heart rate-lowering effects.

Q: Our ECG analysis shows a progressive prolongation of the QRS interval. What are the implications and what should we do?

A:

  • Implications: Progressive QRS prolongation is an expected pharmacodynamic effect of a Class IC antiarrhythmic, reflecting slowed intraventricular conduction.[2] However, excessive prolongation can be a sign of impending proarrhythmia, including ventricular tachycardia.

  • Action Plan:

    • Establish a clear threshold for acceptable QRS prolongation based on your study protocol and regulatory guidelines (e.g., ICH S7B).

    • Increase the frequency of ECG monitoring for animals approaching this threshold.

    • Consider dose reduction or discontinuation in animals with excessive QRS prolongation.

    • Correlate ECG findings with plasma concentrations of this compound to understand the exposure-response relationship.

Hepatic Adverse Effects

Q: We have noted a consistent elevation in serum alkaline phosphatase (ALP) and bilirubin (B190676) in our rodent study. What is the likely cause and how should we proceed?

A:

  • Likely Cause: Elevated ALP and bilirubin are indicative of cholestatic liver injury, a known, though rare, adverse effect of this compound.[3][4][5]

  • Procedural Steps:

    • Confirm Findings: Repeat the liver function tests to confirm the elevations.

    • Fractionate Bilirubin: Determine if the hyperbilirubinemia is conjugated or unconjugated to further support a cholestasis diagnosis.

    • Histopathology: At the end of the study, or if signs of severe toxicity are observed, perform a thorough histopathological examination of the liver. Look for evidence of bile duct proliferation, portal inflammation, and canalicular bile plugs.

    • Dose-Dependence: Analyze if the severity of the liver enzyme elevation correlates with the dose of this compound administered.

Q: How can we differentiate between adaptive liver enzyme changes and true hepatotoxicity?

A:

  • Differentiation Strategy:

    • Magnitude of Elevation: Mild and transient elevations in liver enzymes may represent an adaptive response. In contrast, significant and sustained increases, especially when accompanied by elevated bilirubin, are more indicative of true liver injury.[13]

    • Hy's Law: Be vigilant for cases that meet the criteria of "Hy's Law" (concurrent elevation of ALT or AST >3x the upper limit of normal and total bilirubin >2x the upper limit of normal, with no other explanation for the findings), as this is a strong predictor of severe drug-induced liver injury.[13]

    • Histopathology: Ultimately, histopathological evaluation is crucial to distinguish between adaptive changes (e.g., hypertrophy) and signs of cellular injury (e.g., necrosis, apoptosis, inflammation).

Data Presentation

Table 1: Common Cardiovascular Adverse Effects of this compound in Long-Term Animal Studies

ParameterAnimal ModelObservationPotential MechanismReference
Heart Rate DogDose-dependent decrease (bradycardia)Beta-adrenergic blockade[11]
PR Interval DogProlongationSlowed atrioventricular conduction[14]
QRS Duration DogWideningSlowed intraventricular conduction (Sodium channel blockade)[2]
Proarrhythmia N/AVentricular tachycardia, Atrial flutter with 1:1 conductionRe-entry due to slowed conduction[1][2]

Table 2: Common Hepatic Adverse Effects of this compound in Long-Term Animal Studies

ParameterAnimal ModelObservationPotential MechanismReference
Serum ALT/AST Rodent/DogMild to moderate elevationHepatocellular injury[4]
Serum ALP Rodent/DogElevationCholestasis[3][5]
Total Bilirubin Rodent/DogElevation (conjugated)Impaired bile excretion[3][5]
Histopathology Rodent/DogPortal inflammation, bile duct changesMetabolite-induced toxicity, BSEP inhibition[3][12]

Experimental Protocols

Protocol 1: Long-Term Cardiovascular Safety Study in Beagle Dogs
  • Objective: To assess the long-term cardiovascular effects of this compound, with a focus on ECG parameters and hemodynamics.

  • Animals: Purpose-bred male and female Beagle dogs, implanted with telemetry devices for continuous ECG and blood pressure monitoring.[6][8]

  • Study Design:

    • Groups: Vehicle control, low-dose, mid-dose, and high-dose this compound.

    • Dosing: Daily oral administration for a period of up to 9 months.

    • Monitoring:

      • Continuous Telemetry: 24-hour ECG and hemodynamic (blood pressure, heart rate) recordings at baseline and at multiple time points throughout the study (e.g., weekly for the first month, then monthly).

      • Clinical Observations: Daily checks for any signs of toxicity.

      • Plasma Sampling: Collection of blood samples for pharmacokinetic analysis at selected time points to correlate exposure with cardiovascular findings.

  • Key Parameters to Analyze:

    • ECG: Heart rate, PR interval, QRS duration, QT interval (corrected for heart rate, e.g., using Bazett's or Fridericia's formula).

    • Arrhythmia Analysis: Automated and manual review for proarrhythmic events.

    • Hemodynamics: Systolic, diastolic, and mean arterial pressure.

  • Troubleshooting:

    • Signal Artifacts: Ensure proper telemetry device function and animal acclimation to minimize motion artifacts.

    • Inter-animal Variability: Use a crossover design if feasible to reduce variability.

Protocol 2: Chronic Hepatic Toxicity Study in Rats
  • Objective: To evaluate the potential for this compound to induce hepatotoxicity following long-term administration.

  • Animals: Male and female Sprague-Dawley rats.

  • Study Design:

    • Groups: Vehicle control, low-dose, mid-dose, and high-dose this compound.

    • Dosing: Daily oral gavage for a period of up to 6 months.[10]

    • Monitoring:

      • Clinical Chemistry: Blood collection at baseline and at 1, 3, and 6 months for analysis of liver function markers (ALT, AST, ALP, total bilirubin, GGT, albumin).

      • Hematology: Complete blood counts at the same time points.

      • Body Weight and Food Consumption: Measured weekly.

      • Clinical Observations: Daily.

    • Terminal Procedures:

      • Necropsy: Gross pathological examination of all animals.

      • Organ Weights: Liver weight recorded.

      • Histopathology: Microscopic examination of the liver and other relevant organs.

  • Troubleshooting:

    • Gavage Stress: Ensure proper training of personnel to minimize stress during dosing, which can influence some clinical chemistry parameters.

    • Food Consumption Changes: A significant decrease in food consumption can be an early sign of toxicity and may require dose adjustment.

Mandatory Visualizations

Propafenone_Proarrhythmia_Pathway cluster_cardiomyocyte Cardiomyocyte Membrane This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Na_Influx Na+ Influx Phase0 Phase 0 Depolarization Na_Channel->Phase0 Reduced Na_Influx->Phase0 Conduction Slowed Conduction Velocity Phase0->Conduction Results in Reentry Increased Risk of Re-entrant Arrhythmia (e.g., Ventricular Tachycardia) Conduction->Reentry

Caption: Proposed signaling pathway for this compound-induced proarrhythmia.

Propafenone_Hepatotoxicity_Pathway cluster_hepatocyte Hepatocyte This compound This compound CYP450 CYP450 Enzymes (e.g., CYP2D6) This compound->CYP450 Metabolism BSEP Bile Salt Export Pump (BSEP) This compound->BSEP Inhibits Metabolites Reactive Metabolites CYP450->Metabolites Generates Cell_Stress Oxidative Stress & Covalent Binding Metabolites->Cell_Stress Induces Hepatocyte_Injury Hepatocyte Injury Cell_Stress->Hepatocyte_Injury Leads to Cholestasis Cholestasis Hepatocyte_Injury->Cholestasis Bile_Acids Bile Acids Bile_Acids->BSEP Transported by Canaliculus Bile Canaliculus BSEP->Canaliculus Exports to BSEP->Cholestasis Inhibition leads to

Caption: Hypothetical pathways of this compound-induced hepatotoxicity.

Experimental_Workflow cluster_monitoring Monitoring Activities start Start Long-Term Animal Study dosing Daily Dosing with This compound start->dosing monitoring In-life Monitoring dosing->monitoring clinical_obs Clinical Observations ecg_bp ECG & Blood Pressure (Telemetry) blood_sampling Blood Sampling (Clin Chem & PK) adverse_event Adverse Event Observed? monitoring->adverse_event troubleshoot Troubleshoot (e.g., Dose Adjustment) adverse_event->troubleshoot Yes end_study End of Study (Necropsy & Histopathology) adverse_event->end_study No troubleshoot->monitoring

Caption: General experimental workflow for long-term this compound toxicity studies.

References

challenges in developing a stable and reproducible oral suspension of propafenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on a stable and reproducible oral suspension of propafenone (B51707).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of a this compound oral suspension.

Problem Potential Cause Recommended Solution
Poor drug uniformity / Inconsistent dosage Inadequate dispersion of this compound hydrochloride powder in the vehicle.Ensure the this compound hydrochloride tablets are triturated to a fine, consistent powder before mixing. Utilize a high-shear mixer for a sufficient duration to achieve a homogenous suspension.
Sedimentation or "caking" of suspended particles Improper selection or concentration of suspending agents.A combination of suspending agents, such as Ora-Plus®, can provide a suitable viscosity to prevent rapid settling. A 1:1 mixture with a sweetening vehicle like Ora-Sweet® has been shown to be effective.[1][2][3]
Change in color or odor Chemical degradation of this compound or one of the excipients. Microbial contamination.Store the suspension in light-resistant containers, such as amber high-density polyethylene (B3416737) (HDPE) bottles.[2] Ensure appropriate preservatives are included in the formulation; vehicles like Ora-Plus® and Ora-Sweet® contain preservatives such as potassium sorbate (B1223678) and methylparaben.[2]
Significant drop in pH during storage Chemical degradation leading to acidic byproducts.Monitor the pH of the suspension over time. A stable formulation should maintain a relatively constant pH. A 10 mg/mL this compound hydrochloride suspension in a 1:1 mixture of Ora-Plus® and Ora-Sweet® has been shown to maintain a pH of approximately 4.2 for at least 90 days.[1][2]
Microbial growth in the suspension Inadequate preservation.Use a vehicle system containing appropriate preservatives. Conduct microbial limit tests at regular intervals during stability studies to ensure the formulation remains free from contamination.[2][3][4]
Inaccurate quantification of this compound content Interference from excipients in the analytical method.Develop and validate a specific and selective analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the this compound peak from any peaks originating from the suspension's matrix.[2]

Frequently Asked Questions (FAQs)

Formulation & Preparation

  • Q1: What is a reliable starting formulation for a stable this compound oral suspension? A1: A widely cited stable formulation involves preparing a 10 mg/mL suspension of this compound hydrochloride by mixing finely ground commercial tablets with a 1:1 mixture of Ora-Plus® and Ora-Sweet®.[1][2][3] This formulation has demonstrated both physicochemical and microbial stability for at least 90 days when stored at either refrigerated (2-8°C) or room temperature (approximately 25°C).[1][2][3]

  • Q2: Can I use a different suspending vehicle? A2: While other vehicles may be used, it is crucial to establish their compatibility and stability with this compound hydrochloride. The selection of a vehicle should consider its pH, preservative system, and viscosity. This compound hydrochloride is weakly acidic, and an acidic syrup base is preferable for stability.[5] Any new formulation will require a full stability study.

  • Q3: Is it necessary to use commercially available tablets, or can I use pure this compound HCl powder? A3: Published stability studies have successfully used finely ground commercial tablets.[2][3] If using pure this compound HCl powder, the formulation may require different excipients to ensure proper wetting and dispersion of the active pharmaceutical ingredient (API). The absence of binders and other tablet excipients could alter the physical properties of the suspension.

Stability & Storage

  • Q4: What are the recommended storage conditions for an extemporaneously compounded this compound oral suspension? A4: Studies have shown that a 10 mg/mL this compound hydrochloride suspension in a 1:1 mixture of Ora-Plus® and Ora-Sweet® is stable for at least 90 days at both refrigerated (2-8°C) and room temperature (approximately 25°C) conditions when stored in high-density polyethylene (HDPE) bottles.[1][2][3] Another study of a 1.5 mg/mL suspension in a syrup vehicle also demonstrated stability for 90 days at both 3-5°C and 15 ± 5°C.[6]

  • Q5: What are the key stability-indicating parameters to monitor? A5: The key parameters to monitor during a stability study include:

    • Appearance: Visual inspection for any changes in color, odor, or evidence of significant precipitation.[2][3]

    • pH: The pH of the suspension should remain relatively constant.[2][3]

    • Drug Content: The concentration of this compound hydrochloride should be determined using a validated HPLC method and should remain within 90-110% of the initial concentration.[2][4]

    • Microbial Limits: The suspension should be tested for the absence of microbial contamination at specified time points.[2][3]

Quantitative Data Summary

Table 1: Stability of 10 mg/mL this compound HCl Oral Suspension (Data compiled from a study utilizing a 1:1 mixture of Ora-Plus® and Ora-Sweet®)

Timepoint (Days)Storage ConditionMean this compound HCl Concentration (% of Initial)pH
0N/A100% (Initial concentration: 9.37 mg/mL ± 0.36 mg/mL)~4.2
7Refrigerated (2-8°C)>95%No significant change
7Room Temperature (~25°C)>95%No significant change
14Refrigerated (2-8°C)>95%No significant change
14Room Temperature (~25°C)>95%No significant change
28Refrigerated (2-8°C)>95%No significant change
28Room Temperature (~25°C)>95%No significant change
56Refrigerated (2-8°C)>95%No significant change
56Room Temperature (~25°C)>95%No significant change
90Refrigerated (2-8°C)>95%No significant change
90Room Temperature (~25°C)>95%No significant change

Note: The study concluded that all tested samples were above 95% of the initial concentration after 90 days, irrespective of storage conditions.[1]

Experimental Protocols

1. Preparation of 10 mg/mL this compound Hydrochloride Oral Suspension

  • Objective: To prepare a 10 mg/mL oral suspension of this compound hydrochloride from commercially available tablets.

  • Materials:

    • This compound hydrochloride tablets (e.g., 150 mg)

    • Ora-Plus® suspending vehicle

    • Ora-Sweet® syrup vehicle

    • Mortar and pestle

    • Graduated cylinders

    • Amber high-density polyethylene (HDPE) bottles with child-resistant caps

  • Methodology:

    • Calculate the required number of this compound hydrochloride tablets and the volume of each vehicle needed for the final desired volume of the suspension.

    • Triturate the this compound hydrochloride tablets in a mortar to a fine, uniform powder.

    • In a separate container, mix equal volumes of Ora-Plus® and Ora-Sweet®.

    • Gradually add a small amount of the vehicle mixture to the this compound powder in the mortar and triturate to form a smooth paste.

    • Continue to add the vehicle mixture in portions, mixing well after each addition, until a uniform suspension is formed.

    • Transfer the suspension to a calibrated graduated cylinder and add the remaining vehicle mixture to reach the final volume.

    • Transfer the final suspension into an amber HDPE bottle and secure the cap.

    • Shake the bottle well before dispensing.

2. Stability Testing Protocol

  • Objective: To assess the physicochemical and microbial stability of the prepared this compound oral suspension.

  • Methodology:

    • Prepare a batch of the this compound oral suspension as described above.

    • Divide the batch into multiple aliquots in amber HDPE bottles.

    • Store half of the bottles at refrigerated conditions (2-8°C) and the other half at controlled room temperature (e.g., 25°C/60% RH).

    • At predetermined time points (e.g., 0, 7, 14, 28, 56, and 90 days), remove a bottle from each storage condition for analysis.[2][3]

    • Visual Inspection: Record any changes in color, odor, or physical appearance.

    • pH Measurement: Measure and record the pH of the suspension using a calibrated pH meter.[2][3]

    • Drug Content Analysis (HPLC):

      • Prepare a sample by accurately diluting a known volume of the suspension in a suitable solvent to a final concentration within the validated range of the HPLC method.

      • Analyze the sample using a validated stability-indicating HPLC method for this compound.[2]

      • Calculate the percentage of the initial this compound concentration remaining. A stable suspension should typically retain ≥90% of the initial concentration.[4]

    • Microbial Limit Testing: At specified intervals (e.g., 0, 28, 56, and 90 days), perform microbial limit tests to ensure the absence of bacterial and fungal contamination according to pharmacopeial standards.[2]

Visualizations

Experimental_Workflow_for_Propafenone_Suspension_Development cluster_prep Formulation Preparation cluster_stability Stability Testing start Start calc Calculate Materials start->calc triturate Triturate Tablets calc->triturate mix_vehicles Mix Vehicles (1:1) calc->mix_vehicles paste Form Paste triturate->paste mix_vehicles->paste suspend Complete Suspension paste->suspend package Package in HDPE Bottles suspend->package storage Store at 2 Conditions (Refrigerated & Room Temp) package->storage sampling Sample at Timepoints (0, 7, 14, 28, 56, 90 days) storage->sampling analysis Perform Analyses: - Appearance - pH - HPLC Assay - Microbial Limits sampling->analysis analysis->sampling Repeat for each timepoint data_eval Evaluate Data analysis->data_eval end End data_eval->end

Caption: Workflow for this compound Suspension Preparation and Stability Testing.

Troubleshooting_Logic cluster_physical Physical Instability cluster_chemical Chemical Instability issue Instability Observed (e.g., Caking, Degradation) caking Caking / Sedimentation issue->caking Physical non_uniform Non-uniformity issue->non_uniform Physical degradation Degradation (>10%) issue->degradation Chemical ph_shift pH Shift issue->ph_shift Chemical check_suspending Check Suspending Agent (Type & Concentration) caking->check_suspending check_mixing Review Mixing Process (Shear & Duration) non_uniform->check_mixing check_storage Verify Storage Conditions (Light & Temperature) degradation->check_storage check_vehicle_ph Assess Vehicle pH ph_shift->check_vehicle_ph

Caption: Troubleshooting Logic for this compound Suspension Instability Issues.

References

Technical Support Center: Propafenone-Induced Brugada Syndrome in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propafenone (B51707) and encountering potential Brugada syndrome-related phenomena in their clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced Brugada syndrome?

A1: this compound-induced Brugada syndrome refers to the unmasking or exaggeration of the characteristic electrocardiogram (ECG) pattern of Brugada syndrome following the administration of this compound.[1][2][3] this compound is a Class IC antiarrhythmic agent that works by blocking cardiac sodium channels.[4] In susceptible individuals, this sodium channel blockade can lead to the typical ECG findings of Brugada syndrome, which may have been concealed at baseline.[4][5] It's important to distinguish between a true underlying (congenital) Brugada syndrome unmasked by the drug and a "Brugada phenocopy," where the ECG pattern is a transient effect of the drug in an individual without the congenital syndrome.[6]

Q2: How does this compound cause a Brugada pattern on an ECG?

A2: this compound is a potent sodium channel blocker.[4] Brugada syndrome is often associated with mutations in the SCN5A gene, which encodes the cardiac sodium channel.[5][7] These mutations can lead to a loss of function in the sodium current. This compound's blocking action can further reduce this current, creating an electrical imbalance in the heart muscle, particularly in the right ventricle. This imbalance manifests as the characteristic coved ST-segment elevation in the right precordial leads (V1-V3) on the ECG.[5]

Q3: What are the typical ECG changes to look for?

A3: The hallmark of a this compound-induced Brugada pattern is the Type 1 "coved" ST-segment elevation of ≥2 mm in one or more right precordial leads (V1-V3), followed by a negative T-wave.[7][8] This specific pattern is the only one considered diagnostic.[9] Other patterns, like the Type 2 "saddle-back" ST elevation, are considered suspicious but not diagnostic on their own.[8] Researchers should also monitor for QRS complex widening and PR interval prolongation.[4][6]

Q4: Is a this compound-induced Brugada pattern dangerous for the research participant?

A4: Yes, it can be. The appearance of a Brugada pattern, especially the Type 1 pattern, can indicate an increased risk of life-threatening ventricular arrhythmias, such as ventricular fibrillation, which can lead to sudden cardiac death.[2][7] Therefore, any research participant who develops a Brugada-like ECG pattern after this compound administration requires immediate medical attention and discontinuation of the drug.

Q5: Are there any known risk factors for developing this condition?

A5: Yes, several factors can increase the risk of unmasking Brugada syndrome with sodium channel blockers like this compound. These include a personal or family history of syncope (fainting), documented ventricular arrhythmias, or sudden cardiac death at a young age.[7] Genetic predisposition, particularly mutations in the SCN5A gene, plays a significant role.[8][10] The SCN5A R1193Q polymorphism, for instance, has been shown to enhance sensitivity to this compound.[10]

Troubleshooting Guide

Issue 1: A research participant develops ST-segment elevation in V1-V2 after receiving this compound. How do I differentiate it from an acute myocardial infarction?

  • Question: The ECG shows ST elevation, which is concerning for a heart attack. What are the key differentiating features?

  • Answer: This is a critical and common diagnostic challenge.[3][5][11]

    • Morphology: In Brugada syndrome, the ST elevation is typically "coved" and descends into a negative T-wave. In contrast, the ST elevation in an anteroseptal myocardial infarction is usually horizontal or upsloping.[5]

    • Clinical Context: A patient with this compound-induced Brugada syndrome may not have typical cardiac chest pain, and cardiac biomarkers (like troponin) would be normal.[2][3]

    • Resolution: The ECG changes in drug-induced Brugada syndrome should resolve after discontinuing this compound.[5][11] If there is any doubt, immediate cardiology consultation and further diagnostic workup, such as an echocardiogram, are warranted.

Issue 2: A participant in our study has a non-diagnostic (Type 2 or 3) Brugada pattern at baseline. Is it safe to administer this compound?

  • Question: We are unsure if the baseline ECG is a normal variant or a sign of underlying Brugada syndrome. What is the risk of administering this compound?

  • Answer: Administering this compound to such a participant carries a significant risk of converting a non-diagnostic pattern into a diagnostic and potentially life-threatening Type 1 pattern. This compound is contraindicated in patients with known Brugada syndrome.[12] In a research setting, if there is any suspicion of Brugada syndrome, a formal provocative drug challenge under controlled conditions should be considered, though agents like ajmaline (B190527) or flecainide (B1672765) are often preferred due to higher sensitivity.[13][14] Proceeding with this compound administration without a clear understanding of the baseline ECG abnormality is not recommended.

Issue 3: We performed a this compound challenge test, and the results were negative. Can we definitively rule out Brugada syndrome?

  • Question: The this compound challenge did not induce a Type 1 Brugada pattern. Is the participant cleared of having Brugada syndrome?

  • Answer: Not necessarily. This compound may not be the most sensitive agent for unmasking Brugada syndrome.[13] There are case reports where a this compound challenge was negative, but a subsequent challenge with ajmaline was positive, revealing the underlying condition.[13] Therefore, a negative this compound challenge does not completely exclude the diagnosis of Brugada syndrome, especially if there is a high clinical suspicion based on symptoms or family history.

Quantitative Data Summary

ParameterValueSource
Incidence of Drug-Induced Brugada Pattern 10.7% of a cohort of patients with Type 1 Brugada pattern had a drug-induced cause.[15]
Genetic Testing Yield (SCN5A gene) A pathogenic/likely pathogenic variant is found in approximately 20.8% of adult Brugada syndrome patients.[16]
ECG Changes During Drug Challenge QRS Prolongation: From a mean of 96 ms (B15284909) to 117 ms.[17]
ST-Segment Amplitude Increase (Lead V2): From a mean of 107 µV to 345 µV.[17]

Experimental Protocols

Protocol 1: Intravenous this compound Provocation Test

Disclaimer: This protocol is synthesized from general guidelines for sodium channel blocker challenges and specific dosage information for this compound. It should only be performed by experienced personnel in a setting with full resuscitation capabilities.

  • Objective: To unmask a Type 1 Brugada ECG pattern in a patient with a suspected but not definitive diagnosis.

  • Participant Selection: Patients with a clinical suspicion of Brugada syndrome (e.g., unexplained syncope, family history of sudden death) but a non-diagnostic baseline ECG.

  • Contraindications: Baseline Type 1 Brugada pattern, known structural heart disease, severe conduction abnormalities (e.g., second or third-degree AV block).[18]

  • Materials:

    • Intravenous this compound (3.5 mg/mL injection)

    • D5W for dilution

    • Infusion pump

    • Continuous 12-lead ECG monitoring system

    • Standard resuscitation equipment (defibrillator, advanced airway management tools)

    • Isoproterenol for emergency reversal

  • Procedure:

    • Obtain informed consent.

    • Establish intravenous access.

    • Record a baseline 12-lead ECG, including high precordial leads (V1 and V2 placed in the 2nd and 3rd intercostal spaces).

    • Administer a loading dose of this compound at 2 mg/kg intravenously over 10-30 minutes .[11]

    • Continuously monitor the 12-lead ECG throughout the infusion and for at least 30 minutes post-infusion.[7]

    • Record full 12-lead ECGs every 2-3 minutes during the infusion and every 5-10 minutes during the post-infusion monitoring period.

  • Termination Criteria (Stop infusion immediately if any occur):

    • Development of a diagnostic Type 1 Brugada ECG pattern.

    • QRS duration increases by >30% from baseline.[4]

    • Development of frequent premature ventricular contractions (PVCs) or ventricular tachycardia.

    • Development of significant AV block (second or third-degree).

    • Completion of the full dose without diagnostic changes.

  • Data Analysis: Compare all recorded ECGs to the baseline. A positive test is the induction of a coved-type ST-segment elevation of ≥2 mm in at least one right precordial lead (V1-V3).

Protocol 2: ECG Analysis for Brugada Pattern
  • Objective: To systematically analyze a 12-lead ECG for the presence of a Brugada pattern.

  • Methodology:

    • Lead Placement: Ensure standard 12-lead ECG placement. Additionally, record leads V1 and V2 in higher positions (3rd and 2nd intercostal spaces) to increase sensitivity.[7]

    • Rhythm and Intervals: Determine the heart rhythm and measure the PR, QRS, and QT intervals.

    • Right Precordial Lead Analysis (V1-V3):

      • J-point identification: Locate the J-point (the junction between the end of the QRS complex and the beginning of the ST segment).

      • ST-segment elevation: Measure the amplitude of the J-point elevation relative to the isoelectric baseline.

      • Morphology Assessment:

        • Type 1 (Coved): Look for a J-point elevation of ≥2 mm, a gradually descending ST segment, and a negative T-wave.[8]

        • Type 2 (Saddle-back): Identify a J-point elevation of ≥2 mm, a trough of the ST segment elevated ≥1 mm, followed by a positive or biphasic T-wave.[8]

    • Interpretation:

      • A spontaneous Type 1 pattern is diagnostic of a Brugada ECG pattern.

      • Type 2 or 3 patterns are considered non-diagnostic but suspicious.

      • The presence of a Brugada pattern in a symptomatic patient (syncope, aborted cardiac arrest) suggests Brugada Syndrome.

Protocol 3: SCN5A Genetic Testing
  • Objective: To identify pathogenic or likely pathogenic variants in the SCN5A gene, which are associated with Brugada syndrome.

  • Methodology:

    • Patient Counseling and Consent: Provide pre-test genetic counseling to the research participant regarding the implications of the test for themselves and their family members. Obtain informed consent.

    • Sample Collection: Collect a whole blood sample in an EDTA (lavender top) or ACD (yellow top) tube.[10] A minimum volume of 3 mL is typically required.[10]

    • DNA Extraction: Isolate genomic DNA from the collected blood sample using standard laboratory procedures.

    • Sequencing: Perform next-generation sequencing (NGS) to analyze the entire coding region of the SCN5A gene. This method can detect single nucleotide variants and copy number variants.

    • Data Analysis and Variant Interpretation:

      • Align sequencing reads to the human reference genome.

      • Identify genetic variants within the SCN5A gene.

      • Classify identified variants as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign, following established guidelines (e.g., American College of Medical Genetics and Genomics - ACMG).

    • Reporting and Post-test Counseling: Report the findings to the participant in the context of post-test genetic counseling. A positive result (pathogenic/likely pathogenic variant) can confirm a genetic predisposition to Brugada syndrome.[16]

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Mechanism of this compound Action This compound This compound NaV15 NaV1.5 Sodium Channel (α-subunit) This compound->NaV15 Blocks SCN5A SCN5A Gene SCN5A->NaV15 Encodes SodiumInflux Inward Sodium Current (I-Na) NaV15->SodiumInflux Mediates ReducedCurrent Reduced I-Na NaV15->ReducedCurrent ActionPotential Cardiac Action Potential (Phase 0 Depolarization) SodiumInflux->ActionPotential Initiates BrugadaECG Brugada ECG Pattern (ST Elevation in V1-V3) ReducedCurrent->BrugadaECG Leads to

Caption: Mechanism of this compound-induced Brugada pattern.

cluster_1 Clinical Trial Workflow: Suspected this compound-Induced Brugada Syndrome Start Participant Receives This compound in Study ECGMonitoring Routine ECG Monitoring Start->ECGMonitoring ST_Elevation ST Elevation in V1-V3 Detected? ECGMonitoring->ST_Elevation StopDrug IMMEDIATELY Stop this compound ST_Elevation->StopDrug Yes NoChanges No Significant ECG Changes ST_Elevation->NoChanges No AssessStability Assess Hemodynamic Stability & Symptoms StopDrug->AssessStability CardiologyConsult Urgent Cardiology Consultation AssessStability->CardiologyConsult ECG_Resolution ECG Normalizes Post-Discontinuation? CardiologyConsult->ECG_Resolution FurtherWorkup Further Workup: - Provocative Testing (Ajmaline) - Genetic Testing (SCN5A) - Electrophysiology Study ECG_Resolution->FurtherWorkup Yes ContinueMonitoring Continue Close Monitoring ECG_Resolution->ContinueMonitoring No ReportAE Report as Serious Adverse Event (SAE) FurtherWorkup->ReportAE ContinueMonitoring->ReportAE ContinueProtocol Continue Study Protocol NoChanges->ContinueProtocol

Caption: Management workflow for suspected this compound-induced Brugada.

References

Technical Support Center: Managing Recordings in Electrophysiology Studies of Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of Propafenone (B51707) in Electrophysiology: this compound is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias such as atrial fibrillation and ventricular tachycardia.[1][2][3] Its primary mechanism of action is the blockade of fast inward sodium channels, which slows the upstroke velocity of the cardiac action potential (Phase 0) and reduces the excitability of myocardial cells.[1][2][4] In a research setting, this compound is a compound to be studied for its electrophysiological effects, not a tool to minimize electrical artifacts. In fact, as a potent electroactive drug, it is expected to significantly alter the biological signals of interest.

This guide is designed for researchers and scientists investigating the electrophysiological effects of this compound. It provides troubleshooting advice and answers to frequently asked questions to help distinguish true pharmacological effects from experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should be aware of in my experiments?

A1: this compound is primarily a potent blocker of fast sodium channels (Nav).[2][5] This action reduces the maximum rate of depolarization (Vmax) of the action potential.[4][6] It also possesses secondary beta-adrenergic blocking properties and can affect potassium channels to a lesser extent.[2] These actions will fundamentally alter the action potentials and ionic currents you are recording.

Q2: After applying this compound, I see a significant change in my baseline current in voltage-clamp mode. Is this an artifact?

A2: Not necessarily. A shift in the holding current can be a genuine drug effect, especially if this compound affects resting membrane potential or leak currents in your preparation. However, it's crucial to rule out common causes of baseline drift, such as:

  • Seal Instability: The drug or its vehicle (e.g., DMSO) may be destabilizing the gigaohm seal.[7] Monitor the seal resistance throughout the experiment.

  • Perfusion System Issues: Air bubbles or an unstable flow rate in the perfusion system can cause both mechanical and electrical artifacts.[7]

  • Liquid Junction Potential: Ensure there is no significant difference in the liquid junction potential between your control and this compound-containing solutions.[7]

Q3: The amplitude of my recorded action potentials or currents is decreasing. Is this the expected effect of this compound or a sign of rundown?

A3: A decrease in amplitude, particularly of sodium-dependent parameters like the action potential upstroke, is an expected consequence of this compound's sodium channel blocking activity.[2][4] However, "rundown," a gradual and often irreversible decline in current amplitude over the course of a long experiment, can be a confounding factor. To distinguish between the two:

  • Time Course: A true pharmacological effect should have a relatively rapid onset after drug application and should be at least partially reversible upon washout. Rundown is typically a slow, continuous decline.

  • Intracellular Solution: Ensure your intracellular solution contains ATP and GTP to support cell metabolism and minimize rundown.[8]

  • Seal Integrity: A deteriorating seal can also manifest as a decrease in signal amplitude.[8]

Q4: I'm observing what looks like high-frequency noise after drug application. How can I be sure it's not a real physiological response?

A4: While this compound can have complex effects, high-frequency noise is almost always an artifact. Check for:

  • Grounding Issues: Ensure all components of your rig are connected to a single, common ground.[7]

  • Perfusion Contamination: Precipitate in the drug solution can create electrical artifacts as it flows past the pipette tip.[7] Ensure this compound is fully dissolved.

  • External Interference: Check for nearby equipment (centrifuges, pumps) that may have been activated.

Troubleshooting Guides

Guide 1: Distinguishing this compound Effects from Common Artifacts

This guide helps differentiate the expected pharmacological effects of this compound from common experimental artifacts.

Observation Possible Pharmacological Effect (this compound) Possible Artifact Troubleshooting Steps
Reduced AP Upstroke (Vmax) Expected primary effect due to sodium channel blockade.[4][6]Poor voltage clamp control; high series resistance.Improve series resistance compensation; monitor voltage clamp quality.
Baseline Current Shift Modulation of leak or resting currents.Unstable GΩ seal; liquid junction potential changes; perfusion instability.[7]Monitor seal resistance; check perfusion for bubbles; measure junction potentials.
Prolonged AP Duration Can occur due to effects on potassium channels.[2]Changes in temperature; rundown of repolarizing currents.Maintain constant temperature; use fresh cells; ensure adequate intracellular ATP/GTP.[8]
Increased High-Frequency Noise Unlikely to be a direct physiological effect.Poor grounding; perfusion line precipitate; external electrical interference.[7]Check all ground connections; filter solutions; turn off non-essential nearby equipment.
Inconsistent Drug Effect Complex use-dependent block.Incomplete solution exchange in the chamber; drug adsorption to tubing.[8]Allow sufficient time for solution exchange; use low-adsorption tubing.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol outlines a typical experiment to characterize the effect of this compound on Nav channels expressed in a cell line (e.g., HEK293).

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Include 4 mM Mg-ATP and 0.4 mM Na-GTP.

    • This compound Stock: Prepare a 10 mM stock solution in DMSO. This compound hydrochloride is slightly soluble in water.[1][4] Store at -20°C.

  • Recording Procedure:

    • Establish a stable whole-cell configuration with a seal resistance >1 GΩ and a low series resistance (<10 MΩ).

    • Record baseline sodium currents using a voltage-step protocol (e.g., holding at -100 mV, stepping to various potentials from -80 mV to +40 mV).

    • Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 0.5-10 µM).[6] Ensure the final DMSO concentration is low (<0.1%).

    • Allow 3-5 minutes for the drug effect to reach steady state before recording the post-drug currents using the same protocol.

    • Perform a washout by perfusing with the control external solution to check for reversibility.

Quantitative Data

Table 1: Electrophysiological Effects of this compound

Parameter Effect Typical Concentration Notes
Fast Sodium Current (INa) Inhibition / BlockIC50 ~3.8 µMPotent, use-dependent block.[9]
HERG K+ Current (IKr) Inhibition / BlockIC50 values range from 0.77 to 5.04 µM for derivatives.[9]Contributes to changes in action potential duration.
Action Potential Vmax Significant Reduction0.5 µMA direct consequence of INa block.[6]
QRS Interval (ECG) ProlongationDose-dependentClinical correlate of slowed ventricular conduction.[4][10]
PR Interval (ECG) ProlongationDose-dependentReflects slowed AV nodal conduction.[4][10]

Visualizations

cluster_Membrane Cell Membrane cluster_Currents Nav Voltage-Gated Sodium Channel (Nav) Na_Influx Na+ Influx Nav->Na_Influx Allows Depolarization Phase 0 Depolarization Na_Influx->Depolarization Causes This compound This compound This compound->Nav

Caption: this compound's primary mechanism of action.

start Start Experiment establish Establish Stable Whole-Cell Recording start->establish baseline Record Baseline Activity (5-10 min) establish->baseline apply_drug Apply this compound (at desired concentration) baseline->apply_drug record_effect Record Drug Effect (at steady state) apply_drug->record_effect washout Washout with Control Solution record_effect->washout record_wash Record Post-Washout Activity washout->record_wash end End Experiment record_wash->end

Caption: Workflow for a this compound electrophysiology experiment.

Caption: Troubleshooting logic for observed signal changes.

References

adjusting for propafenone's use-dependent sodium channel block in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the use-dependent sodium channel blocking properties of propafenone (B51707).

Frequently Asked Questions (FAQs)

Q1: What is use-dependent sodium channel block and why is it important for this compound?

A1: Use-dependent block, also known as phasic block, is a phenomenon where the inhibitory effect of a drug on an ion channel increases with the frequency of channel activation. For this compound, a Class 1C antiarrhythmic agent, this means its blockage of sodium channels is more pronounced at higher heart rates. This property is crucial to its therapeutic action in suppressing tachyarrhythmias, as the drug will have a greater effect on rapidly firing cardiac cells compared to those with a normal rhythm.[1][2][3] this compound binds more readily to open and inactivated sodium channels than to channels in the resting state.[4] Therefore, with more frequent depolarization (use), more channels enter these states, leading to an accumulation of block.

Q2: What is the difference between tonic and phasic (use-dependent) block with this compound?

A2: Tonic block refers to the baseline level of sodium channel inhibition that occurs when the channel is at rest or activated infrequently. In contrast, phasic or use-dependent block is the additional inhibition that develops during repetitive stimulation.[1] These two forms of block are not considered manifestations of the same molecular event.[1] Factors such as a more depolarized (positive) resting membrane potential can enhance the tonic block of this compound.[1][5][6]

Q3: Besides sodium channels, what other ion channels does this compound affect?

A3: this compound is not exclusively a sodium channel blocker. It also exhibits beta-adrenergic blocking properties and can affect potassium channels, including the transient outward current (Ito), the delayed rectifier current (Ikr), and the ATP-sensitive potassium current (IKATP).[7][8][9][10][11][12][13][14][15][16] It is crucial to consider these off-target effects when designing experiments and interpreting data, as they can influence the overall electrophysiological profile of the drug.

Q4: How do this compound's metabolites affect its electrophysiological profile?

A4: this compound is metabolized in the liver to active metabolites, primarily 5-hydroxythis compound (B19502) (5-OHP) and N-depropylthis compound (NDPP). These metabolites also possess sodium channel blocking activity and can contribute to the overall therapeutic and proarrhythmic effects of the drug.[17][18] The potency of these metabolites may differ from the parent compound, and their plasma concentrations can be significant.[18]

Troubleshooting Guide

Issue 1: I am not observing significant use-dependent block with this compound in my voltage-clamp experiment.

  • Possible Cause 1: Inappropriate Holding Potential. The resting membrane potential significantly influences this compound's efficacy. A more depolarized holding potential can enhance the tonic block, potentially masking the use-dependent component.[5][6]

    • Solution: Ensure your holding potential is sufficiently negative (e.g., -100 mV to -120 mV) to minimize tonic block and allow for a clearer observation of use-dependent effects.

  • Possible Cause 2: Stimulation frequency is too low. Use-dependence is, by definition, frequency-dependent.

    • Solution: Apply a train of depolarizing pulses at a sufficiently high frequency (e.g., 1-10 Hz) to induce the accumulation of block. The degree of block should increase with each pulse in the train.

  • Possible Cause 3: Incorrect drug concentration. The concentration of this compound will dictate the magnitude of the block.

    • Solution: Refer to established literature for appropriate concentration ranges. The IC50 for this compound's block can vary depending on the specific channel subtype and experimental conditions.[10][11][12]

  • Possible Cause 4: Issues with the internal or external solutions. The pH and ionic composition of your solutions can affect this compound's activity.

    • Solution: Acidification of the extracellular solution can decrease the blocking effect of this compound.[7] Ensure your solutions are correctly prepared and buffered.

Issue 2: The tonic block of this compound is much higher than expected.

  • Possible Cause 1: Depolarized holding potential. As mentioned, a more positive holding potential increases tonic block.[1][5][6]

    • Solution: Use a more negative holding potential to reduce the proportion of channels in the inactivated state at rest.

  • Possible Cause 2: Long inter-pulse interval. Even at "resting" potential, if the time between pulses is very long, the drug may reach a steady-state block that appears as high tonic block.

    • Solution: To measure pure tonic block, apply pulses at a very low frequency (e.g., 0.033 Hz or one pulse every 30 seconds).

Issue 3: My results are inconsistent between experiments.

  • Possible Cause 1: Cell health and variability. The health and properties of the cells used can vary.

    • Solution: Ensure consistent cell culture or isolation procedures. Monitor cell health throughout the experiment.

  • Possible Cause 2: Pipette drift or unstable recording. Mechanical instability can lead to inconsistent measurements.

    • Solution: Ensure your patch-clamp setup is stable and free from vibrations. Check for pipette drift during recordings.[19]

  • Possible Cause 3: Inaccurate drug concentration. Errors in drug dilution can lead to variability.

    • Solution: Prepare fresh drug solutions and verify concentrations carefully.

Experimental Protocols & Data

Protocol for Assessing Use-Dependent Block

This protocol outlines a typical voltage-clamp experiment to measure the use-dependent block of sodium channels by this compound.

  • Cell Preparation: Use a suitable cell line expressing the sodium channel of interest (e.g., HEK293 cells stably expressing NaV1.5) or isolated cardiomyocytes.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use appropriate internal and external solutions.

    • Set the holding potential to a negative value (e.g., -120 mV) to ensure most channels are in the resting state.

  • Tonic Block Measurement:

    • Apply single depolarizing pulses to elicit sodium currents at a low frequency (e.g., 0.1 Hz).

    • After obtaining a stable baseline, perfuse the cell with the desired concentration of this compound.

    • Continue applying low-frequency pulses until a steady-state block is achieved. The reduction in peak current amplitude represents the tonic block.

  • Use-Dependent Block Measurement:

    • From the holding potential, apply a train of depolarizing pulses (e.g., 20 pulses) at a higher frequency (e.g., 5 Hz or 10 Hz).

    • Measure the peak current amplitude for each pulse in the train.

    • The progressive decrease in current amplitude during the pulse train demonstrates use-dependent block.

  • Data Analysis:

    • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

    • Plot the normalized current against the pulse number to visualize the development of use-dependent block.

Protocol for Measuring Recovery from Use-Dependent Block
  • Induce Use-Dependent Block: Follow steps 1-4 of the protocol above to establish use-dependent block with a high-frequency pulse train.

  • Recovery Interval: After the pulse train, hold the membrane potential at a negative value (e.g., -120 mV) for varying durations (the recovery interval).

  • Test Pulse: Following the recovery interval, apply a single test pulse to measure the fraction of channels that have recovered from the block.

  • Data Analysis:

    • Normalize the peak current of the test pulse to the pre-train current amplitude.

    • Plot the normalized current against the duration of the recovery interval.

    • Fit the data with an exponential function to determine the time constant of recovery from block.

Quantitative Data Summary
ParameterValueChannel/PreparationConditions
Tonic Block
% Inhibition (300 nM)34%NaV1.5 in HEK293Holding Potential: -100 mV
% Inhibition (300 nM)50%NaV1.5 in HEK293Holding Potential: -80 mV
Use-Dependent Block
Onset Rate Constant (2 Hz)0.44 pulse⁻¹Delayed Rectifier K+ CurrentGuinea Pig Ventricular Myocytes
Recovery from Block
Time Constant2.5 sDelayed Rectifier K+ CurrentGuinea Pig Ventricular Myocytes
IC50 Values
Kv Channels5.04 µMRabbit Coronary Artery Smooth Muscle Cells
hKv1.54.4 µMLtk- cells
HERG K+ Channels13-15 µMXenopus Oocytes
IKATP (atrial)1.26 µMRabbit Atrial Cardiomyocytes
IKATP (ventricular)4.94 µMRabbit Ventricular Cardiomyocytes

Visualizations

G cluster_0 Experimental Workflow for Assessing Use-Dependent Block A Establish Whole-Cell Patch-Clamp B Measure Baseline Current (Low Frequency Stimulation) A->B C Apply this compound B->C D Measure Tonic Block (Low Frequency Stimulation) C->D E Apply High Frequency Pulse Train D->E F Measure Phasic (Use-Dependent) Block E->F G Measure Recovery from Block F->G

Caption: A typical experimental workflow for characterizing this compound's use-dependent sodium channel block.

G cluster_1 State-Dependent Binding of this compound Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization This compound This compound This compound->Resting Low Affinity This compound->Open High Affinity This compound->Inactivated High Affinity

Caption: this compound exhibits higher affinity for the open and inactivated states of the sodium channel.

References

Technical Support Center: Overcoming Solubility Challenges of Propafenone in Aqueous Buffers for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of propafenone (B51707) in aqueous buffers commonly encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound hydrochloride?

This compound hydrochloride is described as slightly soluble in water.[1][2] Its aqueous solubility is limited, which can lead to precipitation when preparing stock solutions or adding it to aqueous buffers and cell culture media for in vitro experiments.

Q2: Why does my this compound solution precipitate when added to my aqueous assay buffer or cell culture medium?

This compound is a weakly basic drug with a pKa of approximately 9.27.[3] Its solubility in aqueous solutions is highly dependent on the pH. In neutral or alkaline solutions (pH > pKa), the un-ionized form of this compound predominates, which is less soluble and prone to precipitation. Precipitation can also occur if the final concentration of this compound in the aqueous medium exceeds its solubility limit, or if a concentrated stock solution in an organic solvent is improperly diluted.

Q3: What is the recommended solvent for preparing a concentrated stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound hydrochloride.[4] It has a reported solubility of up to 68 mg/mL in fresh DMSO.[5] Ethanol can also be used, but the solubility is significantly lower.[4]

Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?

To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the cell culture medium or assay buffer should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v). It is crucial to include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guides

Problem 1: this compound precipitates immediately upon addition to the aqueous buffer.
Potential Cause Troubleshooting Recommendation
High Final Concentration: The final concentration of this compound exceeds its solubility at the buffer's pH.Lower the final working concentration of this compound. Perform a serial dilution to determine the maximum concentration that remains soluble.
pH of the Buffer: The pH of your aqueous buffer is neutral or alkaline, favoring the less soluble, un-ionized form of this compound.Adjust the pH of the buffer to a more acidic range (e.g., pH 5.0-6.2) where this compound hydrochloride is more soluble.[6] However, ensure the pH is compatible with your assay system.
Improper Dilution of DMSO Stock: Adding a large volume of concentrated DMSO stock directly to the aqueous buffer can cause localized high concentrations and rapid precipitation.Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform dispersion.
Temperature Shock: Adding a cold stock solution to a warm buffer can decrease solubility.Allow both the this compound stock solution and the aqueous buffer to equilibrate to the same temperature before mixing.
Problem 2: this compound precipitates over time during incubation.
Potential Cause Troubleshooting Recommendation
Compound Instability: this compound may not be stable in the aqueous buffer over the duration of the experiment.Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. It is not recommended to store aqueous solutions for more than one day.[4]
Change in pH during Incubation: For cell-based assays, cellular metabolism can alter the pH of the culture medium over time, potentially leading to precipitation.Ensure the cell culture medium is adequately buffered. Monitor the pH of the medium during the experiment.
Interaction with Media Components: Components in complex media, such as proteins and salts, can interact with this compound and reduce its solubility.Test the solubility of this compound in different types of buffers or media to identify a more suitable formulation for your assay.

Quantitative Data Summary

The following tables summarize the solubility of this compound hydrochloride in various solvents.

Table 1: Solubility of this compound Hydrochloride in Organic Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4]
Ethanol~0.3 mg/mL[4]
Dimethylformamide (DMF)~20 mg/mL[4]

Table 2: Solubility of this compound Hydrochloride in an Aqueous Buffer System

Solvent SystempHSolubilityReference
1:3 solution of DMSO:PBS7.2~0.25 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound Hydrochloride (MW: 377.9 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound hydrochloride needed:

    • Mass (mg) = 10 mmol/L * 0.001 L * 377.9 g/mol * 1000 mg/g = 3.78 mg

  • Weighing: Accurately weigh 3.78 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of DMSO to the tube.

  • Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for preparing a this compound-HP-β-CD inclusion complex to improve its aqueous solubility. The optimal molar ratio may need to be determined empirically.

Materials:

  • This compound Hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the desired final concentration of this compound and the molar ratio. A common starting point is a 1:1 molar ratio.

  • Add this compound: Slowly add the this compound hydrochloride powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Allow the mixture to stir at room temperature for at least 1-2 hours to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter before use in sterile in vitro assays.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock Solution (Dropwise with Vortexing) dissolve->dilute 10 mM Stock buffer Aqueous Buffer buffer->dilute add Add to Assay System (e.g., Cell Culture) dilute->add Final Concentration incubate Incubate add->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions for in vitro assays.

troubleshooting_logic start Precipitation Observed? immediate Immediate Precipitation? start->immediate over_time Precipitation Over Time? start->over_time conc High Final Concentration? immediate->conc Yes instability Compound Instability? over_time->instability Yes ph Buffer pH Neutral/Alkaline? conc->ph No sol_conc Lower Concentration conc->sol_conc Yes dilution Improper Dilution? ph->dilution No sol_ph Adjust Buffer pH ph->sol_ph Yes sol_dilution Use Proper Dilution Technique dilution->sol_dilution Yes ph_change pH Change During Incubation? instability->ph_change No sol_instability Prepare Fresh Solutions instability->sol_instability Yes sol_ph_change Ensure Adequate Buffering ph_change->sol_ph_change Yes

Caption: Troubleshooting logic for this compound precipitation issues.

signaling_pathway cluster_solubilization Solubilization Strategies This compound This compound HCl (Poorly Soluble) dmso Co-solvent (e.g., DMSO) This compound->dmso Dissolution ph_adjust pH Adjustment (Acidic Buffer) This compound->ph_adjust Protonation cyclodextrin Inclusion Complexation (e.g., HP-β-CD) This compound->cyclodextrin Encapsulation soluble_this compound Solubilized this compound for In Vitro Assay dmso->soluble_this compound ph_adjust->soluble_this compound cyclodextrin->soluble_this compound

Caption: Strategies to enhance the aqueous solubility of this compound.

References

Technical Support Center: Enhancing Propafenone Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of propafenone (B51707) in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low and variable?

A1: The low and variable oral bioavailability of this compound is primarily due to extensive first-pass metabolism in the liver. After oral administration, this compound is rapidly absorbed but then significantly metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP1A2, before it can reach systemic circulation.[1][2] This metabolic process is saturable, meaning that bioavailability can increase with higher doses.[3][4][5] Furthermore, the metabolism is stereoselective and subject to genetic polymorphism, leading to significant inter-subject variability in pharmacokinetic parameters.[1]

Q2: What are the main strategies to improve the oral bioavailability of this compound in animal models?

A2: The primary strategies focus on protecting the drug from first-pass metabolism and enhancing its absorption. These include:

  • Sustained-Release Formulations: By slowing down the release of this compound, the metabolic pathways can be saturated, allowing more of the drug to bypass first-pass metabolism.[1][6]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Solid Lipid Nanoparticles (SLNs) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can enhance absorption through the lymphatic system, thereby reducing hepatic first-pass metabolism.[7][8][9]

  • Co-administration with Food: Studies in humans have shown that administering this compound with food can significantly increase its bioavailability, likely by altering splanchnic blood flow and delaying gastric emptying.[10]

Q3: Which animal models are commonly used for pharmacokinetic studies of this compound?

A3: Rats and dogs are the most frequently reported animal models for this compound pharmacokinetic studies. Rats are often used for initial screening and mechanistic studies due to their well-characterized physiology and ease of handling. Dogs, particularly Beagles, are used in later-stage preclinical studies as their gastrointestinal physiology and metabolic pathways can be more predictive of human pharmacokinetics.[1][6]

Q4: What are Solid Lipid Nanoparticles (SLNs) and how can they improve this compound bioavailability?

A4: SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[9] They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract. The small size of SLNs allows for enhanced absorption through the intestinal mucosa and potential uptake into the lymphatic system, which bypasses the liver and reduces first-pass metabolism.[9]

Q5: What are Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and what is their mechanism of action?

A5: SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8] For a poorly water-soluble drug like this compound, being dissolved in a SNEDDS formulation keeps the drug in a solubilized state in the gut, which is favorable for absorption. The resulting nano-sized droplets provide a large interfacial area for drug release and absorption.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. Genetic polymorphism in metabolizing enzymes (e.g., CYP2D6). Differences in food intake before or during the study. Inconsistent dosing technique.1. Use a well-characterized and homogeneous strain of animals. 2. Ensure a consistent feeding schedule and diet for all animals. 3. Standardize the oral gavage technique to ensure accurate and consistent dosing.
Low Cmax and AUC despite using a nanoformulation. Poor formulation stability leading to drug precipitation. Inefficient emulsification of SNEDDS in vivo. Aggregation of SLNs.1. Conduct thorough in vitro stability tests of the formulation under simulated gastric and intestinal conditions. 2. Optimize the surfactant-to-oil ratio in SNEDDS to ensure rapid and complete emulsification. 3. Measure the particle size and zeta potential of SLNs to ensure they are within the optimal range for stability and absorption.
Unexpectedly rapid clearance of the nanoformulation. Rapid uptake of nanoparticles by the reticuloendothelial system (RES), particularly in the liver and spleen.1. Consider surface modification of the nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and reduce RES uptake. 2. Investigate the role of particle size; smaller nanoparticles may have longer circulation times.
Inconsistent drug release from sustained-release pellets. Issues with the pellet formulation, such as inconsistent coating thickness or pellet size.1. Characterize the physical properties of the pellets, including size distribution and morphology, using techniques like scanning electron microscopy. 2. Perform in vitro dissolution studies under various pH conditions to ensure a consistent and predictable release profile.

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Animal Models

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound TabletsBeagle DogsN/A>1800 (initial 2h)N/AN/A100[1]
Sustained-Release PelletsBeagle DogsN/ALower than tabletsN/A1.2-fold higher than tablets120[1][6]

Note: Specific Cmax and Tmax values for the sustained-release pellets were not provided in the source material, but the study indicated a sustained-release profile.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methodologies for other lipophilic drugs and should be optimized for this compound.

Materials:

  • This compound HCl

  • Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO

  • Surfactant: Poloxamer 188 or Tween® 80

  • Deionized water

Method: Hot Homogenization followed by Ultrasonication

  • Melt the solid lipid (e.g., GMS) at a temperature approximately 5-10°C above its melting point.

  • Disperse the this compound HCl in the molten lipid.

  • Heat the surfactant solution (e.g., Poloxamer 188 in deionized water) to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is a general guideline and requires optimization for this compound.

Materials:

  • This compound HCl

  • Oil: Capryol® 90, Labrafil® M 1944 CS, or similar

  • Surfactant: Cremophor® RH 40 or Tween® 20

  • Co-surfactant/Co-solvent: Transcutol® HP or PEG 400

Method: Formulation and Characterization

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams: To identify the nanoemulsion region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.

  • Preparation of this compound SNEDDS: Based on the phase diagrams, select an optimal ratio of excipients. Dissolve the required amount of this compound in the oil phase. Add the surfactant and co-surfactant and mix thoroughly until a clear solution is formed.

  • Characterization:

    • Self-Emulsification Time: Add a small volume of the SNEDDS formulation to a larger volume of simulated gastric or intestinal fluid with gentle agitation and measure the time taken to form a nanoemulsion.

    • Droplet Size Analysis: Determine the globule size and PDI of the nanoemulsion formed upon dilution using a dynamic light scattering instrument.

    • Thermodynamic Stability: Subject the SNEDDS formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Fast the rats overnight (12-18 hours) with free access to water.

  • Divide the animals into groups (e.g., control group receiving this compound suspension, and test groups receiving the new formulations).

  • Administer the respective formulations orally via gavage at a predetermined dose of this compound.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or lower until analysis.

  • Analyze the plasma concentrations of this compound using a validated analytical method, such as HPLC or LC-MS/MS.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

  • Calculate the relative bioavailability of the test formulations compared to the control suspension.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Excipient Selection (Solubility Studies) F2 Formulation Optimization (e.g., Ternary Phase Diagrams for SNEDDS) F1->F2 F3 Preparation of this compound Formulation (SLN or SNEDDS) F2->F3 C1 Particle Size & Zeta Potential F3->C1 C2 Entrapment Efficiency F3->C2 I1 Animal Dosing (Oral Gavage) C1->I1 C2->I1 C3 In Vitro Drug Release C3->I1 C4 Stability Studies C4->I1 I2 Blood Sampling I1->I2 I3 Plasma Analysis (HPLC/LC-MS) I2->I3 I4 Pharmacokinetic Analysis (AUC, Cmax, Tmax) I3->I4

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.

Bioavailability_Improvement_Logic Prop This compound Formulation Lipid-Based Nanoformulation (SLN or SNEDDS) Prop->Formulation Absorption Enhanced Absorption in GIT Formulation->Absorption Lymphatic Increased Lymphatic Uptake Absorption->Lymphatic Bypasses Portal Vein Metabolism Reduced First-Pass Metabolism Absorption->Metabolism Reduces direct liver exposure Lymphatic->Metabolism Bioavailability Improved Bioavailability Metabolism->Bioavailability

Caption: Mechanism of bioavailability enhancement for this compound using lipid-based nanoformulations.

References

Technical Support Center: Accounting for 5-Hydroxypropafenone in Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on accounting for the effects of 5-hydroxypropafenone (B19502), the primary active metabolite of This compound (B51707), in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 5-hydroxythis compound and how is it formed?

A1: 5-hydroxythis compound is the major active metabolite of the antiarrhythmic drug this compound. It is formed in the liver primarily through a process called 5-hydroxylation, which is catalyzed by the cytochrome P450 enzyme, CYP2D6.[1] this compound is also metabolized to a lesser extent by CYP3A4 and CYP1A2 to form another active metabolite, N-depropylthis compound (northis compound).[2][3]

Q2: Why is it crucial to consider 5-hydroxythis compound in my experiments with this compound?

A2: 5-hydroxythis compound is not an inactive byproduct; it is a pharmacologically active compound with significant antiarrhythmic properties.[4] Its potency in blocking cardiac sodium channels is comparable to, and in some cases greater than, this compound itself.[5] Therefore, the overall observed effect of this compound administration is a combination of the parent drug and its active metabolites. Failing to account for 5-hydroxythis compound can lead to misinterpretation of experimental data.

Q3: How does the genetic polymorphism of CYP2D6 affect experimental outcomes?

A3: The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions (alleles) in the population.[6][7] This genetic variability leads to different metabolizer phenotypes:

  • Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity. In these individuals, the formation of 5-hydroxythis compound is significantly reduced, leading to higher plasma concentrations of the parent drug, this compound.[1]

  • Intermediate Metabolizers (IMs): Exhibit reduced CYP2D6 activity.

  • Extensive Metabolizers (EMs): Have normal CYP2D6 function.

  • Ultrarapid Metabolizers (UMs): Possess multiple copies of the CYP2D6 gene, leading to increased enzyme activity and faster metabolism of this compound to 5-hydroxythis compound.[1]

This variability can cause significant inter-individual differences in the plasma concentrations of both this compound and 5-hydroxythis compound, impacting the observed pharmacological effects.[1][8]

Q4: What are the main pharmacological differences between this compound and 5-hydroxythis compound?

A4: Both this compound and 5-hydroxythis compound are potent sodium channel blockers, which is their primary antiarrhythmic mechanism. However, they differ in their effects on other channels and receptors. Notably, 5-hydroxythis compound has significantly weaker beta-blocking activity compared to this compound.[9] The S-enantiomer of this compound is a more potent β-antagonist than the R-enantiomer. Both compounds also exhibit effects on potassium channels, such as the hERG channel.[10][11]

Q5: Can drug-drug interactions influence the levels of 5-hydroxythis compound?

A5: Yes. Co-administration of drugs that are inhibitors or inducers of CYP2D6 can significantly alter the metabolism of this compound and consequently the plasma concentrations of 5-hydroxythis compound.[1] Strong inhibitors of CYP2D6 will decrease the formation of 5-hydroxythis compound and increase the levels of this compound, mimicking the metabolic profile of a poor metabolizer. Conversely, inducers of CYP2D6 can increase the rate of metabolism.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results Between Subjects or Animals

  • Possible Cause: Undetermined CYP2D6 genetic background of the subjects or animal models.

  • Troubleshooting Steps:

    • CYP2D6 Genotyping: If ethically and practically feasible, genotype your subjects or animal models for common CYP2D6 alleles to stratify them into metabolizer phenotypes (PM, IM, EM, UM).[6][12][13]

    • Phenotyping: Alternatively, use a probe drug for CYP2D6 (e.g., debrisoquine) to determine the metabolic phenotype.[8]

    • Data Stratification: Analyze the data separately for each metabolizer group to understand the influence of metabolism on the observed effects.

    • Consider Interspecies Differences: Be aware that the expression and activity of CYP2D6 can vary significantly between different animal species, which can impact the translation of results to humans.[14]

Issue 2: Unexpectedly Low or High Pharmacological Effect of this compound

  • Possible Cause: The contribution of 5-hydroxythis compound was not anticipated, or there are confounding drug-drug interactions.

  • Troubleshooting Steps:

    • Quantify Metabolite Levels: Use a validated analytical method, such as LC-MS/MS, to measure the plasma concentrations of both this compound and 5-hydroxythis compound.[2][15][16][17] This will provide a clearer picture of the pharmacologically active species present.

    • Review Concomitant Medications: In clinical or in vivo studies, carefully review all co-administered drugs for potential inhibitors or inducers of CYP2D6, CYP3A4, and CYP1A2.[4][18]

    • Evaluate In Vitro vs. In Vivo Potency: Recognize that the relative potency of this compound and 5-hydroxythis compound can differ between in vitro and in vivo models due to pharmacokinetic factors.[5]

Issue 3: Inconsistent Results in In Vitro Assays

  • Possible Cause: Issues with compound stability, solubility, or the experimental setup.

  • Troubleshooting Steps:

    • Compound Quality: Ensure the purity and stability of your this compound and 5-hydroxythis compound standards.

    • Solubility: this compound hydrochloride is slightly soluble in water.[19] Ensure complete dissolution in your assay buffer. The use of DMSO as a solvent is common, but the final concentration should be carefully controlled to avoid solvent effects.[20]

    • Assay Validation: For ion channel assays, use appropriate positive and negative controls to validate your experimental system.[21] For example, use a known potent hERG blocker like dofetilide (B1670870) in a hERG assay.

    • Protein Binding: In assays containing serum or albumin, be aware that protein binding can reduce the free concentration of the drug available to interact with the target.[22]

Data Presentation

Table 1: Pharmacological Activity of this compound and its Metabolites

CompoundPrimary TargetIC50 / KD (µM)Secondary Target(s)Notes
This compound Cardiac Sodium Channels (Nav1.5)~0.7Beta-adrenergic receptors, hERG, hKv1.5S-enantiomer is a more potent beta-blocker.
5-Hydroxythis compound Cardiac Sodium Channels (Nav1.5)~0.4hERG, hKv1.5Significantly weaker beta-blocking activity (approx. 10-fold less potent than this compound).[9]
N-Depropylthis compound Beta-adrenergic receptors-Weaker Sodium Channel BlockerBeta-blocking potency is equivalent to this compound.

Table 2: Pharmacokinetic Parameters of this compound and 5-Hydroxythis compound in Humans (Extensive Metabolizers)

ParameterThis compound5-Hydroxythis compoundReference
Tmax (hours) ~6~7[15][17]
Cmax (ng/mL) ~211~130[15][17]
AUC0–36 (ng·h/mL) ~1610~1446[15][17]
t1/2 (hours) ~4.6~7.6[15][17]

Experimental Protocols

1. Quantification of this compound and 5-Hydroxythis compound in Plasma by LC-MS/MS

  • Objective: To simultaneously measure the concentrations of this compound and 5-hydroxythis compound in plasma samples.

  • Methodology:

    • Sample Preparation (Protein Precipitation):

      • To 200 µL of plasma, add 800 µL of methanol (B129727) (containing an appropriate internal standard, e.g., deuterated this compound).[17][23]

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase.

    • Chromatographic Separation:

      • Column: C18 analytical column (e.g., Hedera ODS-2 C18).[15][23]

      • Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid).[17][23]

      • Flow Rate: 0.4 mL/min.[17][23]

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: m/z 342.3 → 116.2[2]

        • 5-Hydroxythis compound: m/z 358.3 → 116.2[2]

2. Assessment of hERG Potassium Channel Blockade using Patch-Clamp Electrophysiology

  • Objective: To determine the inhibitory effect of 5-hydroxythis compound on the hERG potassium channel.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[10][24]

    • Electrophysiology:

      • Perform whole-cell patch-clamp recordings at room temperature.

      • Use an appropriate internal (pipette) and external solution to isolate the hERG current.

    • Voltage Protocol:

      • Hold the cell at a resting potential of -80 mV.

      • Apply a depolarizing pulse to +20 mV for 2-5 seconds to activate and inactivate the channels.

      • Repolarize to -50 to -60 mV to record the peak tail current, which is a measure of the hERG current.[10][24][25]

    • Drug Application:

      • Record baseline currents in the drug-free external solution.

      • Perfuse the cell with increasing concentrations of 5-hydroxythis compound.

      • Record the steady-state block at each concentration.

    • Data Analysis:

      • Measure the peak tail current amplitude in the presence and absence of the drug.

      • Calculate the percentage of inhibition for each concentration.

      • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mandatory Visualization

propafenone_metabolism cluster_metabolism Hepatic Metabolism cluster_factors Influencing Factors This compound This compound hydroxythis compound 5-Hydroxythis compound (Active Metabolite) This compound->hydroxythis compound CYP2D6 (Major Pathway) northis compound N-Depropylthis compound (Active Metabolite) This compound->northis compound CYP3A4, CYP1A2 (Minor Pathway) genetics CYP2D6 Genetic Polymorphism propafenone_metabolism propafenone_metabolism genetics->propafenone_metabolism ddi Drug-Drug Interactions (Inhibitors/Inducers) ddi->propafenone_metabolism

Caption: Metabolic pathway of this compound and influencing factors.

experimental_workflow start Start Experiment with This compound problem Inconsistent or Unexpected Results? start->problem genotype CYP2D6 Genotyping/ Phenotyping problem->genotype Yes end Interpret Results Accurately problem->end No quantify Quantify this compound & 5-OH-Propafenone (LC-MS/MS) genotype->quantify review_ddi Review for Drug-Drug Interactions quantify->review_ddi analyze Stratify and Analyze Data Based on Metabolizer Status and Metabolite Levels review_ddi->analyze analyze->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

signaling_pathway cluster_drug Administered Drug cluster_metabolite Active Metabolite cluster_targets Molecular Targets cluster_effects Electrophysiological Effects This compound This compound hydroxythis compound 5-Hydroxythis compound This compound->hydroxythis compound Metabolism (CYP2D6) na_channel Cardiac Na+ Channels (Nav1.5) This compound->na_channel Blocks beta_receptor Beta-Adrenergic Receptors This compound->beta_receptor Blocks k_channel K+ Channels (e.g., hERG) This compound->k_channel Blocks hydroxythis compound->na_channel Strongly Blocks hydroxythis compound->k_channel Blocks conduction_slowing Slowing of Conduction Velocity na_channel->conduction_slowing beta_blockade Beta-Blockade beta_receptor->beta_blockade apd_prolongation APD Prolongation k_channel->apd_prolongation

Caption: Signaling pathway of this compound and 5-hydroxythis compound.

References

optimizing storage conditions to prevent degradation of propafenone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing storage conditions to prevent the degradation of propafenone (B51707) stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide: this compound Solution Instability

If you are experiencing issues such as precipitation, discoloration, or loss of potency with your this compound stock solutions, consult the following guide.

Common Issues and Troubleshooting Steps

IssuePotential CauseRecommended Action
Precipitation in Aqueous Solution Low aqueous solubility of this compound hydrochloride.[1]This compound hydrochloride is sparingly soluble in aqueous buffers. For maximum solubility, first dissolve it in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Precipitation at High Concentration in Saline/Dextrose This compound hydrochloride at a concentration of 2 mg/mL in 5% dextrose and 0.2% sodium chloride injection has been observed to precipitate when stored in PVC bags and then thawed.[2]For concentrations of 2 mg/mL in this specific diluent, storage in polypropylene (B1209903) syringes is recommended.[2] Lower concentrations (0.5 and 1 mg/mL) were found to be stable in both PVC bags and syringes for 48 hours at room temperature.[2]
Solution Discoloration or Degradation Exposure to light, inappropriate temperature, or oxidative conditions. This compound is susceptible to oxidative and thermal degradation.[3]Store stock solutions in light-resistant containers.[4] For long-term storage of solutions in organic solvents, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.[5] Avoid repeated freeze-thaw cycles.
Inconsistent Experimental Results Degradation of this compound in the stock solution, leading to a lower effective concentration.Prepare fresh stock solutions, especially aqueous solutions which should not be stored for more than a day.[1] Verify the concentration of your stock solution using a validated analytical method like HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on your experimental design and downstream applications. For preparing aqueous solutions, it is recommended to first dissolve this compound hydrochloride in DMSO to a high concentration and then dilute it with the aqueous buffer.[1]

Q2: What are the optimal storage conditions for this compound hydrochloride as a solid?

A2: Commercially available this compound hydrochloride should be stored in tight, light-resistant containers at a controlled room temperature of 25°C, with excursions permitted to temperatures ranging from 15-30°C.[4] For laboratory use, this compound hydrochloride as a crystalline solid can be stored at -20°C for at least four years.[1]

Q3: How long can I store this compound stock solutions?

A3: The stability of this compound stock solutions depends on the solvent and storage temperature.

  • In organic solvents (e.g., DMSO): Stable for up to 6 months at -80°C or 1 month at -20°C when stored in sealed containers, protected from moisture.[5]

  • In aqueous buffers: It is not recommended to store aqueous solutions for more than one day due to limited stability.[1]

  • In 5% Dextrose: Solutions of 0.5 mg/mL and 1 mg/mL are stable for up to 48 hours at room temperature (20.5-22.5°C) in both polypropylene syringes and PVC bags.[2] A 2 mg/mL solution is also stable under these conditions.[2]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to store this compound hydrochloride in light-resistant containers.[4]

Q5: My this compound solution appears to have degraded. What are the likely degradation products?

A5: this compound is known to be susceptible to oxidative and thermal degradation.[3] Forced degradation studies have identified several potential degradation products under stress conditions (acidic, basic, oxidative, thermal, and photolytic). Characterization of these products typically requires advanced analytical techniques like LC-MS.[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO
  • Materials: this compound hydrochloride (solid), Dimethyl Sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), sterile microcentrifuge tubes or vials.

  • Procedure:

    • Equilibrate the this compound hydrochloride solid to room temperature before opening the container.

    • Weigh the desired amount of this compound hydrochloride in a sterile container.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound hydrochloride).[1]

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[5]

Protocol for Stability Testing of this compound Solutions by HPLC-UV

This is a general protocol and should be adapted based on the specific equipment and columns available.

  • Preparation of Standards:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Prepare this compound solutions under the storage conditions to be tested (e.g., different solvents, temperatures, light exposures).

    • At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot of each solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration standards.

  • HPLC-UV Analysis:

    • Column: A C18 reverse-phase column is commonly used.[6][7]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typical.[6][7]

    • Flow Rate: A flow rate of around 1.0 mL/min is often used.[7]

    • Detection Wavelength: Set the UV detector to one of this compound's maximum absorbance wavelengths, such as 247 nm.[1]

    • Injection Volume: Inject a consistent volume (e.g., 20 µL) of each standard and sample.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas on the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0) to assess stability.

Visualizations

TroubleshootingWorkflow Start Issue: this compound Solution Instability CheckPrecipitation Is there precipitation in the solution? Start->CheckPrecipitation CheckSolvent Is the solvent aqueous? CheckPrecipitation->CheckSolvent Yes CheckDegradation Is there discoloration or loss of potency? CheckPrecipitation->CheckDegradation No Action_UseDMSO Action: Prepare by first dissolving in DMSO, then diluting. Use freshly prepared. CheckSolvent->Action_UseDMSO Yes CheckConcentration Is the concentration > 1 mg/mL in dextrose/saline? CheckSolvent->CheckConcentration No End Problem Resolved Action_UseDMSO->End Action_UseSyringe Action: Use polypropylene syringes for storage. CheckConcentration->Action_UseSyringe Yes CheckConcentration->End No Action_UseSyringe->End CheckStorage Are storage conditions optimal? (Light-resistant, correct temperature) CheckDegradation->CheckStorage Yes CheckDegradation->End No Action_OptimizeStorage Action: Store in light-resistant containers at recommended temperature (-20°C or -80°C for long-term). CheckStorage->Action_OptimizeStorage No Action_FreshSolution Action: Prepare fresh solution and verify concentration via HPLC. CheckStorage->Action_FreshSolution Yes Action_OptimizeStorage->End Action_FreshSolution->End

Caption: Troubleshooting workflow for this compound solution instability.

DegradationPathway This compound This compound DegradationProducts Degradation Products This compound->DegradationProducts Stressors Stress Conditions (e.g., Oxidation, Heat) Stressors->DegradationProducts

Caption: Simplified this compound degradation pathway under stress.

References

Validation & Comparative

Propafenone vs. Flecainide: A Comparative Guide for the Suppression of Ventricular Ectopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of propafenone (B51707) and flecainide (B1672765), two Class IC antiarrhythmic agents, for the suppression of ventricular ectopy, including premature ventricular complexes (PVCs). The information presented is based on available clinical data to assist researchers and drug development professionals in their understanding and evaluation of these therapeutic agents.

Efficacy in Suppressing Ventricular Ectopy

Both this compound and flecainide have demonstrated efficacy in reducing the burden of ventricular ectopy. However, recent comparative data suggests a potential superiority of flecainide in certain patient populations.

A retrospective, single-center study by Kojic et al. (2023) compared the effectiveness of flecainide, this compound, and sotalol (B1662669) for the treatment of symptomatic idiopathic PVCs. The study found that flecainide was the most effective in achieving a complete or near-complete reduction in PVC burden.[1] Specifically, a greater than 99% reduction in PVCs was achieved in 56% of patients treated with flecainide, compared to 11% of patients on this compound.[1] Furthermore, a significant reduction of ≥80% in PVC burden was observed in 64% of patients receiving flecainide, versus 30% of those on this compound.[1]

Another comparative study by Paperini et al. (1995) evaluated the efficacy of these drugs in patients with and without organic heart disease. In patients without organic heart disease (Group A), both drugs showed high efficacy in reducing PVCs after 10 months of treatment, with a 91% reduction for both flecainide and this compound.[2] However, in patients with organic heart disease and a left ventricular ejection fraction (LVEF) >35% (Group 1B), this compound appeared more effective in reducing complex ventricular events (CVEs) than flecainide after 10 months (73% vs. 53% reduction, respectively).[2] In patients with LVEF <35% (Group 2B), this compound also showed a greater reduction in CVEs compared to flecainide after 10 months (52% vs. 36% reduction).[2]

Table 1: Comparative Efficacy in PVC Burden Reduction (Idiopathic PVCs)

OutcomeFlecainideThis compoundp-value
>99% PVC Reduction56%11%0.002
≥80% PVC Reduction64%30%0.009

Data from Kojic D, et al. Clin Cardiol. 2023.[1]

Table 2: Comparative Efficacy in PVC and CVE Reduction by Patient Group

Patient GroupOutcomeFlecainideThis compound
Group A (No Organic Heart Disease) % PVC Reduction (10 months)91%91%
Group 1B (Organic Heart Disease, LVEF >35%) % CVE Reduction (10 months)53%73%
Group 2B (Organic Heart Disease, LVEF <35%) % CVE Reduction (10 months)36%52%

Data from Paperini L, et al. Minerva Cardioangiol. 1995.[2]

Safety and Tolerability Profile

The safety profiles of this compound and flecainide are a critical consideration, particularly in light of the findings from the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality in post-myocardial infarction patients with asymptomatic or mildly symptomatic ventricular arrhythmias treated with flecainide or encainide. Therefore, both drugs are generally contraindicated in patients with structural heart disease.

A long-term safety study comparing flecainide and this compound in patients with paroxysmal supraventricular tachyarrhythmias and no history of heart disease found no statistically significant difference in safety or efficacy between the two drugs.[3] Proarrhythmic events were infrequent, with one case of ventricular tachycardia reported in the this compound group and two cases of atrial fibrillation with rapid ventricular response in the flecainide group.[3] Another study in a similar patient population also concluded that both drugs were safe for long-term treatment.[4]

User-reported side effects from a large patient database provide additional insights into the tolerability of these drugs.

Table 3: Common User-Reported Side Effects

Side EffectFlecainide (% reporting)This compound (% reporting)
Dizziness11.6%9.9%
Shortness of breath9.9%7.0%
Tiredness9.9%5.6%
Fatigue8.3%5.6%
Weakness6.6%Not reported in top
Headaches6.1%Not reported in top
Tremors4.4%Not reported in top
Metallic tasteNot reported in top8.5%
ConstipationNot reported in top5.6%
AnxietyNot reported in top4.2%

Data from Drugs.com user reviews. This data is not from a controlled clinical trial and should be interpreted with caution.

Experimental Protocols

Kojic D, et al. (2023): Idiopathic premature ventricular complexes treatment: Comparison of flecainide, this compound, and sotalol[1]
  • Study Design: Single-center retrospective study.

  • Patient Population: 104 consecutive patients with 130 medication episodes for frequent idiopathic PVCs.

  • Inclusion Criteria: Patients with symptomatic idiopathic PVCs.

  • Exclusion Criteria: Not detailed in the abstract.

  • Treatment: Patients were treated with flecainide, this compound, or sotalol.

  • Primary Outcome: Complete or near-complete reduction of PVCs, defined as a >99% reduction in PVC burden as assessed by Holter monitoring.

  • Secondary Outcome: Significant PVC burden reduction, defined as a ≥80% reduction.

  • Monitoring: PVC burden was assessed using Holter monitoring.

Paperini L, et al. (1995): [this compound and flecainide in the therapy of ventricular arrhythmias][2]
  • Study Design: Comparative study.

  • Patient Population: 170 consecutive patients with ventricular arrhythmias, divided into three groups: Group A (no organic heart disease), Group 1B (organic heart disease with LVEF >35%), and Group 2B (organic heart disease with LVEF <35%).

  • Treatment: Patients in Group A were randomly assigned to flecainide (150-300 mg/day) or this compound (450-900 mg/day). Treatment for patients in Groups 1B and 2B was based on clinical and instrumental data.

  • Monitoring: Ventricular arrhythmias were evaluated with 48-hour Holter monitoring at baseline and 24-hour Holter monitoring at 15 days, 5 months, and 10 months.

  • Outcomes: Mean percentage reduction in PVCs and complex ventricular events (CVEs).

Mechanism of Action: Class IC Antiarrhythmics

This compound and flecainide are classified as Class IC antiarrhythmic agents. Their primary mechanism of action is the potent blockade of fast-acting sodium channels (INa) in the cardiac myocytes. This blockade slows the upstroke (Phase 0) of the cardiac action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.

G cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Phase0 Phase 0 Depolarization (Reduced slope) Na_channel->Phase0 Mediates This compound This compound Blockade Blockade This compound->Blockade Flecainide Flecainide Flecainide->Blockade Blockade->Na_channel Inhibits Conduction Decreased Conduction Velocity Phase0->Conduction Leads to Suppression Suppression of Ventricular Ectopy Conduction->Suppression Results in

Caption: Mechanism of action of this compound and Flecainide.

Experimental Workflow

The following diagram illustrates a general workflow for a clinical trial comparing this compound and flecainide for the suppression of ventricular ectopy, based on the methodologies of the cited studies.

G Start Start Patient_Screening Patient Screening (Symptomatic PVCs) Start->Patient_Screening Baseline Baseline Assessment (24/48h Holter, Echo) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Propafenone_Arm This compound Treatment Arm Randomization->Propafenone_Arm Flecainide_Arm Flecainide Treatment Arm Randomization->Flecainide_Arm Dose_Titration Dose Titration (if necessary) Propafenone_Arm->Dose_Titration Flecainide_Arm->Dose_Titration Follow_up Follow-up Assessments (e.g., 1, 3, 6, 12 months) Dose_Titration->Follow_up Holter_Monitoring Repeat Holter Monitoring Follow_up->Holter_Monitoring Adverse_Events Adverse Event Monitoring Follow_up->Adverse_Events Data_Analysis Data Analysis Holter_Monitoring->Data_Analysis Adverse_Events->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow for a comparative clinical trial.

References

Head-to-Head Clinical Trial of Propafenone and Sotalol in Preventing Atrial Fibrillation Recurrence

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides a detailed analysis of the efficacy and safety of propafenone (B51707) and sotalol (B1662669) in the prevention of atrial fibrillation (AF) recurrence, based on data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these two antiarrhythmic agents.

Efficacy in Maintaining Sinus Rhythm

This compound and sotalol have been directly compared in several randomized controlled trials to evaluate their effectiveness in preventing the recurrence of atrial fibrillation. While some studies suggest comparable efficacy, others indicate a potential superiority of this compound in the long-term.

One randomized, double-blind, placebo-controlled study involving 300 patients with recurrent symptomatic AF found that after a one-year follow-up, the proportion of patients remaining in sinus rhythm was comparable between the this compound and sotalol groups.[1] Specifically, 63% of patients on this compound and 73% of those on sotalol maintained sinus rhythm, both significantly better than the 35% observed in the placebo group.[1] Another study with 100 patients who had previously failed other antiarrhythmic therapies also found this compound and sotalol to be equally effective in maintaining sinus rhythm at 3, 6, and 12 months of follow-up.[2]

However, a longer-term prospective, randomized, single-blinded, placebo-controlled study with a follow-up of up to 48 months demonstrated a different outcome. In this trial with 254 patients, treatment with this compound was associated with a lower rate of AF relapse or side effects compared to sotalol.[3][4] The mean time to an event (AF relapse or side effects) was 26 months for the this compound group, compared to 18 months for the sotalol group.[3]

A separate randomized study comparing amiodarone (B1667116), this compound, and sotalol in 214 patients found that both amiodarone and this compound were superior to sotalol in maintaining long-term normal sinus rhythm.[5] In this trial, recurrent AF occurred in 51 of the 75 patients treated with sotalol, compared to 24 of the 64 patients treated with this compound.[5]

The following table summarizes the key efficacy data from these head-to-head clinical trials.

Study Follow-up Duration This compound Group (Sinus Rhythm Maintained) Sotalol Group (Sinus Rhythm Maintained) Key Findings
Bellandi et al. (2001)[1]1 Year63%73%This compound and sotalol were not significantly different and were superior to placebo.
US Cardiology Review (1993)[2]12 Months30%37%This compound and sotalol were equally effective.
Kochiadakis et al. (2004)[3]Up to 48 MonthsLonger time to AF relapse or side effects (mean 26 months)Shorter time to AF relapse or side effects (mean 18 months)This compound was associated with a reduction in AF relapse and side effects compared with sotalol.[3]
Hohnloser et al. (1995)[5]Not Specified62.5% (30/64 had no recurrence)32% (24/75 had no recurrence)This compound was superior to sotalol in maintaining long-term normal sinus rhythm.[5]

Safety and Tolerability

The safety profiles of this compound and sotalol are critical considerations in their clinical use. Adverse effects can lead to discontinuation of therapy and, in some cases, serious proarrhythmic events.

In the one-year follow-up study by Bellandi and colleagues, 9% of patients in the this compound group and 10% in the sotalol group discontinued (B1498344) therapy due to adverse effects.[1] Notably, malignant nonfatal arrhythmias due to proarrhythmic effects were documented only in the sotalol group, occurring in 4% of patients within the first 72 hours of therapy.[1][6]

The study by Kochiadakis and colleagues reported that the study drug was discontinued due to significant side effects in 5 of 69 patients receiving sotalol and 5 of 45 patients receiving this compound.[3] In the trial comparing amiodarone, this compound, and sotalol, adverse effects necessitating discontinuation of treatment were experienced by one patient on this compound and five patients on sotalol.[5]

The table below provides a comparative summary of the safety data.

Study This compound Group (Adverse Events) Sotalol Group (Adverse Events) Key Safety Findings
Bellandi et al. (2001)[1]9% discontinued due to adverse effects.10% discontinued due to adverse effects; 4% experienced malignant nonfatal arrhythmias.Proarrhythmic effects were observed only with sotalol.[1]
Kochiadakis et al. (2004)[3]5 patients discontinued due to significant side effects.5 patients discontinued due to significant side effects.Similar rates of discontinuation due to side effects.
Hohnloser et al. (1995)[5]1 patient discontinued due to adverse effects.5 patients discontinued due to adverse effects.Fewer discontinuations due to adverse effects with this compound.[5]

Experimental Protocols

The methodologies of the key clinical trials cited are summarized below to provide context for the presented data.

  • Patient Population: 300 patients with recurrent symptomatic AF (≥ 4 episodes in the last year) and AF at enrollment lasting < 48 hours.[1]

  • Randomization: Patients were randomized to receive this compound (102 patients), sotalol (106 patients), or placebo (92 patients).[1]

  • Dosing:

    • This compound: Mean daily dose of 13 ± 1.5 mg/kg.[1]

    • Sotalol: Mean daily dose of 3 ± 0.4 mg/kg.[1]

  • Follow-up: 1 year.[1]

  • Primary Endpoint: Proportion of patients remaining in sinus rhythm.

  • Patient Population: 254 patients with recurrent symptomatic AF who had successful cardioversion to sinus rhythm.[3] Exclusion criteria included recent myocardial infarction, cardiogenic shock, and ejection fraction <40%.[3]

  • Randomization: Patients were randomized to sotalol (85 patients), this compound (86 patients), or placebo (83 patients).[3]

  • Dosing:

    • Sotalol: 80 mg twice daily initially, titrated up to 480 mg daily.[3]

    • This compound: 150-300 mg orally initially, followed by a maintenance dose of 150 mg three times per day.[3]

  • Follow-up: Up to 48 months.[3]

  • Primary Endpoint: AF relapse or side effects.[3]

  • Patient Population: 214 consecutive patients with recurrent symptomatic AF.[5]

  • Randomization: After restoration of sinus rhythm, patients were randomized to amiodarone (75 patients), this compound (64 patients), or sotalol (75 patients).[5]

  • Dosing:

    • This compound: 450 mg/day.[5]

    • Sotalol: 320 ± 20 mg/day.[5]

  • Follow-up: Evaluations at 1, 2, 4, and 6 months, and then at 3-month intervals.[5]

  • Primary Endpoint: Proportion of patients developing recurrent AF and/or experiencing unacceptable adverse effects.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for a head-to-head clinical trial comparing this compound and sotalol for the prevention of AF recurrence, based on the methodologies of the cited studies.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_followup Follow-up cluster_outcome Outcome Assessment Patient_Screening Patient Screening (Recurrent Symptomatic AF) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Cardioversion Cardioversion to Sinus Rhythm Informed_Consent->Cardioversion Randomization Randomization Cardioversion->Randomization This compound This compound Arm Randomization->this compound Group A Sotalol Sotalol Arm Randomization->Sotalol Group B Follow_up_Visits Regular Follow-up Visits (e.g., 1, 3, 6, 12 months) This compound->Follow_up_Visits Sotalol->Follow_up_Visits ECG_Monitoring ECG Monitoring for AF Recurrence Follow_up_Visits->ECG_Monitoring Adverse_Event_Monitoring Adverse Event Monitoring Follow_up_Visits->Adverse_Event_Monitoring Efficacy_Analysis Efficacy Analysis (Time to AF Recurrence) ECG_Monitoring->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events, Proarrhythmia) Adverse_Event_Monitoring->Safety_Analysis

Caption: Generalized workflow of a clinical trial comparing this compound and sotalol.

References

A Comparative Analysis of Proarrhythmic Risk: Propafenone vs. Other Class IC Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proarrhythmic risk associated with propafenone (B51707) and other class IC antiarrhythmic drugs, primarily flecainide (B1672765) and moricizine (B1676744). The information presented is collated from a range of clinical and preclinical studies to support research and development in cardiovascular therapeutics.

Executive Summary

Class IC antiarrhythmic agents are potent sodium channel blockers used in the management of cardiac arrhythmias.[1] However, their use is associated with a significant risk of proarrhythmia, the potential to induce new or worsened arrhythmias. This risk is particularly pronounced in patients with structural heart disease. This guide synthesizes key experimental data to deliniate the comparative proarrhythmic risk profile of this compound against its class counterparts.

Comparative Proarrhythmic Risk: Quantitative Data

The following table summarizes quantitative data from key comparative studies on the proarrhythmic events observed with this compound, flecainide, and moricizine.

Study Drug(s) Patient Population Dosage Proarrhythmic Events Key Findings
FAPIS Group Study[2] Flecainide vs. This compound335 patients with paroxysmal atrial fibrillation or supraventricular tachycardia, no history of heart disease.Flecainide: 100-300 mg/day; this compound: 450-900 mg/dayThis compound: 1 case of ventricular tachycardia. Flecainide: 2 cases of atrial fibrillation with rapid ventricular response.No statistically significant difference in safety or efficacy between flecainide and this compound in this patient population.[2][3]
Kovacs et al. (2022)[4][5] Flecainide vs. This compound361 patients with atrial fibrillation (mostly paroxysmal)Not specifiedProarrhythmic effects were the most common reason for discontinuation: Flecainide: 48% of discontinuations. This compound: 33% of discontinuations.Long-term therapy showed clinical efficacy in about half of the patients, but was associated with a high rate of adverse events, particularly proarrhythmia, leading to discontinuation.[4][5]
CAST (Cardiac Arrhythmia Suppression Trial)[6][7][8][9] Encainide, Flecainide, Moricizine vs. Placebo3549 patients with a recent myocardial infarction and ventricular premature depolarizations.Not specifiedIncreased mortality and arrhythmic death in patients receiving active drug therapy compared to placebo.Suppression of asymptomatic ventricular arrhythmias in post-myocardial infarction patients with these drugs increases mortality.[6][7][8][9]
In Vitro Rabbit Heart Study[10][11] This compound, Flecainide, and othersIsolated perfused rabbit heartsIncreasing concentrationsDisturbance of epicardial activation (BTP and VEC reduction): this compound = Flecainide. ARI dispersion was greatly enhanced by flecainide.Proposed rank order of arrhythmogenic risk: Flecainide > this compound.[10][11]

ARI: Activation-Recovery Interval; BTP: Breakthrough Points; VEC: Activation Vector

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of protocols from key cited studies.

Flecainide and this compound Italian Study (FAPIS)
  • Study Design: A randomized, open-label, comparative, parallel, multicenter trial.[2][3]

  • Participants: 335 patients with paroxysmal atrial fibrillation (n=200) or paroxysmal supraventricular tachycardia (n=135) and no history of heart disease.[2]

  • Intervention: Patients were randomized to receive either flecainide or this compound. Initial daily doses were 100 mg for flecainide and 450 mg for this compound for supraventricular tachycardia, and 200 mg for flecainide and 450 mg for this compound for atrial fibrillation. Dose escalations were permitted up to a maximum of 300 mg/day for flecainide and 900 mg/day for this compound.[2]

  • Assessment: Patients were monitored for safety and drug tolerance at designated intervals over a 12-month period. Discontinuation occurred due to adverse experiences or inadequate response.[3]

  • Primary Outcome: The probability of safe and effective treatment after 12 months, based on an intention-to-treat analysis.[3]

Cardiac Arrhythmia Suppression Trial (CAST)
  • Study Design: An international, prospective, multicenter, randomized, placebo-controlled trial.[8]

  • Participants: 3549 patients who had a recent myocardial infarction and left ventricular dysfunction with asymptomatic or mildly symptomatic ventricular arrhythmias.[8][12]

  • Intervention: Patients who demonstrated suppression of ventricular premature depolarizations with encainide, flecainide, or moricizine were then randomized to receive either the active drug or a placebo.[8][9]

  • Assessment: The primary endpoints were overall survival and survival free of cardiac arrest or arrhythmic death.[8]

  • Key Feature: The trial was terminated prematurely due to excessive mortality in the active treatment arms (encainide and flecainide in CAST-I, and moricizine in CAST-II).[6][9]

In Vitro Epicardial Mapping in Rabbit Hearts
  • Model: Isolated perfused rabbit hearts.[10][11]

  • Intervention: Hearts were treated with increasing concentrations of various antiarrhythmic drugs, including this compound and flecainide, corresponding to low, medium, and high therapeutic concentrations.[11]

  • Data Acquisition: Epicardial mapping was performed using an array of 256 unipolar leads to analyze the epicardial activation process. Activation time was determined for each electrode.[11]

  • Analysis:

    • Breakthrough Points (BTPs): Origins of epicardial activation were identified.

    • Activation Vector (VEC): Direction and velocity of the local excitation wave were calculated at each electrode.

    • Beat Similarity: The percentage of identical BTPs and similar VECs between baseline and drug-treated beats was determined to quantify the disturbance of the activation process.

    • Activation-Recovery Interval (ARI): A surrogate for action potential duration, was also measured.[10][11]

Mechanistic Insights and Signaling Pathways

The proarrhythmic effects of class IC antiarrhythmics are intrinsically linked to their mechanism of action at the cellular level.

Mechanism of Action of Class IC Antiarrhythmics

Class IC drugs, including this compound and flecainide, are potent blockers of the fast inward sodium channels (NaV1.5) in cardiomyocytes. This action markedly slows the upstroke (Phase 0) of the cardiac action potential, leading to a significant decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[13] A defining characteristic of this class is their slow dissociation from the sodium channels, which contributes to their potent, and potentially dangerous, effects.[1][14]

cluster_membrane Cardiomyocyte Membrane cluster_drugs Class IC Antiarrhythmics Na_channel Voltage-Gated Na+ Channel (Nav1.5) Na_in Na+ Influx Na_channel->Na_in Phase0 Phase 0 Depolarization Na_in->Phase0 Na_out Extracellular Na+ This compound This compound This compound->Na_channel Blockade Flecainide Flecainide Flecainide->Na_channel Blockade Moricizine Moricizine Moricizine->Na_channel Blockade Conduction Slowed Conduction Velocity Phase0->Conduction Proarrhythmia Proarrhythmic Risk Conduction->Proarrhythmia

Caption: Mechanism of proarrhythmia for Class IC antiarrhythmics.

Experimental Workflow for In Vitro Comparison

The following diagram illustrates a typical workflow for the in vitro comparison of the proarrhythmic potential of class IC antiarrhythmic drugs.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A1 Isolated Heart Preparation (e.g., Langendorff) B1 Baseline Electrophysiological Recording A1->B1 B2 Drug Perfusion (Increasing Concentrations) B1->B2 B3 Post-Drug Electrophysiological Recording B2->B3 C1 Epicardial Mapping Analysis (Activation Time, BTP, VEC) B3->C1 C2 Action Potential Duration Analysis (ARI) B3->C2 C3 Arrhythmia Incidence Quantification B3->C3 D1 Comparative Proarrhythmic Risk Assessment C1->D1 C2->D1 C3->D1

Caption: Workflow for in vitro antiarrhythmic drug comparison.

Conclusion

The proarrhythmic risk of class IC antiarrhythmics, including this compound, is a critical consideration in their clinical use and a key focus for drug development. While this compound and flecainide show comparable proarrhythmic risk in patients without structural heart disease, the landmark CAST trial underscores the significant danger these drugs pose to patients with a history of myocardial infarction. In vitro studies suggest subtle differences, with flecainide potentially having a higher arrhythmogenic risk profile than this compound due to its effects on repolarization dispersion. This compound also possesses some beta-blocking properties which may offer a slight mitigating effect on proarrhythmia compared to the purer sodium channel blockade of flecainide.[15] The choice of a specific class IC agent and the assessment of its proarrhythmic potential must be carefully weighed against the clinical context and the underlying cardiac health of the patient. Further research into the nuanced electrophysiological effects of these agents is essential for the development of safer and more effective antiarrhythmic therapies.

References

A Comprehensive Guide to the Validation of a Novel HPLC Method for Propafenone by Cross-Referencing with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography (HPLC) method with a well-established Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of propafenone (B51707) in human plasma. The objective is to validate the new HPLC method by ensuring its performance is comparable to the highly sensitive and specific LC-MS/MS technique. This cross-referencing is crucial for laboratories that may not have routine access to mass spectrometry and require a robust and reliable HPLC method for therapeutic drug monitoring, pharmacokinetic studies, or quality control.

The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure an analytical procedure is fit for its intended purpose.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

The performance of the novel HPLC-UV method is benchmarked against a validated LC-MS/MS method. The following tables summarize the key validation parameters, providing a clear comparison of the two techniques.

Table 1: Chromatographic Conditions and Sample Preparation

ParameterNovel HPLC-UV MethodReference LC-MS/MS Method
Column C18 reverse-phase (250 x 4.6 mm, 5 µm)[6]C18 reverse-phase (50 x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (gradient)[6]Methanol (B129727):5 mM Ammonium (B1175870) Acetate (B1210297) with 0.2% Formic Acid (68:32, v/v)[8]
Flow Rate 1.7 mL/min[6]0.4 mL/min[8]
Detection UV at 210 nm[6]Positive Ion Electrospray (ESI+)[7]
MRM Transition Not Applicable342.3 > 116.2 (m/z)
Internal Standard Not specified in all studiesCarbamazepine[7]
Sample Preparation Protein precipitation with ZnSO4 and methanol[6]Protein precipitation with methanol[8]
Injection Volume 20 µL20 µL
Run Time ~10 min~5 min

Table 2: Method Validation Parameters

Validation ParameterNovel HPLC-UV MethodReference LC-MS/MS MethodICH Acceptance Criteria
Linearity Range 10 - 750 ng/mL[6]1 - 500 ng/mL[7]Correlation coefficient (r²) > 0.99
Correlation Coefficient (r²) > 0.999[6]> 0.99As specified
Lower Limit of Quantification (LLOQ) 10 ng/mL[6]1.0 ng/mL[7]Signal-to-noise ratio ≥ 10
Accuracy (% Recovery) 95 - 105%90 - 110%[7]±15% of nominal value (±20% at LLOQ)
Precision (RSD%) - Intra-day 1.4 - 8.1%[6]< 10%[7]≤ 15% (≤ 20% at LLOQ)
Precision (RSD%) - Inter-day 4.2 - 11.5%[6]< 5%[7]≤ 15% (≤ 20% at LLOQ)
Selectivity/Specificity No interference from endogenous componentsNo interference from endogenous components or metabolitesNo significant interfering peaks at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the novel HPLC-UV and the reference LC-MS/MS methods are provided below.

Novel HPLC-UV Method Protocol
  • Sample Preparation:

    • To 200 µL of human plasma, add 400 µL of a mixture of zinc sulfate (B86663) and methanol for protein precipitation.[6]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II HPLC system or equivalent.[9]

    • Column: Eclipse XDB–C18 (150 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer.[6]

    • Flow Rate: 1.7 mL/min.[6]

    • Detection Wavelength: 210 nm.[6]

    • Column Temperature: 40°C.[9]

Reference LC-MS/MS Method Protocol
  • Sample Preparation:

    • To 200 µL of human plasma, add 800 µL of methanol containing the internal standard.[8]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: ACE-5 C8 (50 × 4.6 mm).[7]

    • Mobile Phase: Methanol and 5 mM ammonium acetate solution containing 0.2% formic acid (68:32, v/v).[8]

    • Flow Rate: 0.4 mL/min.[8]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).[7]

    • MRM Transition: For this compound, monitor the transition of m/z 342.30 to m/z 116.20.[7]

Visualizing the Validation and Cross-Referencing Workflow

The following diagrams illustrate the logical flow of the method validation and the cross-referencing process.

G cluster_0 Method Validation Workflow A Define Analytical Method Requirements B Develop HPLC-UV Method A->B C Perform Method Validation (ICH Q2(R1)) B->C D Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) C->D E Method Deemed Valid D->E G cluster_1 Cross-Referencing Logic F Validated HPLC-UV Method H Analyze Identical Set of Samples (e.g., patient samples, spiked QC samples) F->H G Established LC-MS/MS Method G->H I Compare Quantitative Results H->I J Statistical Analysis (e.g., Bland-Altman plot, correlation) I->J K Demonstrate Method Equivalence J->K G cluster_2 ICH Validation Parameters Signaling Pathway Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

References

Correlating In Vitro Ion Channel Data with In Vivo Cardiac Effects of Propafenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of propafenone's in vitro effects on key cardiac ion channels with its observed in vivo cardiac effects. The following sections present quantitative data in structured tables, detailed experimental methodologies for key cited experiments, and visualizations to illustrate signaling pathways and experimental workflows. This information is intended to aid in the understanding and prediction of the clinical cardiac effects of This compound (B51707) based on its preclinical ion channel profile.

Data Presentation: In Vitro vs. In Vivo Effects of this compound

The following tables summarize the quantitative effects of this compound on key cardiac ion channels in vitro and the corresponding electrocardiogram (ECG) changes observed in vivo.

Table 1: In Vitro Effects of this compound on Cardiac Ion Channels

Ion ChannelChannel SubtypeAssay SystemKey ParameterValue (μM)
Potassium Channel hERG (Kv11.1)CHO cellsIC500.77 - 5.04[1]
Sodium Channel Nav1.5HEK293 cellsIC50Not explicitly found
Calcium Channel Cav1.2Guinea-pig ventricular myocytesIC501.5[2]

IC50 values represent the concentration of this compound required to inhibit 50% of the ion channel current.

Table 2: In Vivo Cardiac Effects of this compound

SpeciesDose/ConcentrationPR IntervalQRS DurationQTc Interval
Human >100 ng/mLSignificant increase[1][3]Significant increase[1][3]Slight but significant increase at 900 mg/day[4]
Human 300-900 mg/dayDose-dependent increase (9% to 22%)[4]Dose-dependent increase (up to 15.7 msec at 900 mg/day)[4]-
Dog 2-4 mg/kg (IV)-22-24% prolongation[5]No significant effect on APD90[5]

Changes in ECG intervals are indicative of alterations in cardiac conduction and repolarization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

In Vitro Ion Channel Analysis: Whole-Cell Patch Clamp

The inhibitory effects of this compound on cardiac ion channels are typically assessed using the whole-cell patch-clamp technique.

Objective: To measure the effect of this compound on the ionic currents flowing through specific channels (hERG, Nav1.5, Cav1.2) expressed in a stable cell line.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding the human ion channel of interest (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2).[6]

  • Recording Pipettes: Borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with internal solution.

  • Internal Solution (Pipette Solution): Typically contains (in mM): K-aspartate 80, KCl 50, phosphocreatine (B42189) 3, KH2PO4 10, MgATP 3, HEPES-K 10, and EGTA 5, with pH adjusted to 7.25 with KOH.[6]

  • External Solution (Bath Solution): Typically contains (in mM): NaCl 130, KCl 4, CaCl2 1.8, MgCl2 1, HEPES-Na 10, and glucose 10, with pH adjusted to 7.4 with NaOH.[6]

  • This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.

Procedure:

  • Cell Preparation: Cells are cultured to 70-80% confluency and then dissociated into a single-cell suspension.

  • Giga-seal Formation: A recording pipette is brought into close proximity to a single cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. The holding potential and voltage steps are tailored to the specific ion channel being studied.

  • Drug Application: After a stable baseline recording is established, this compound-containing external solution is perfused into the recording chamber at increasing concentrations.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the concentration-dependent inhibition by this compound and to calculate the IC50 value.

In Vivo Cardiac Effects: Electrocardiogram (ECG) Recording in Dogs

The in vivo cardiac effects of this compound are commonly evaluated by monitoring ECG changes in animal models, such as dogs.

Objective: To assess the effects of this compound administration on cardiac conduction and repolarization by measuring ECG intervals.

Materials:

  • Animal Model: Anesthetized, closed-chest dogs.[7]

  • ECG Recording System: A multi-lead ECG machine capable of recording standard limb and augmented leads.

  • This compound Formulation: A sterile solution of this compound for intravenous administration.

Procedure:

  • Animal Preparation: Dogs are anesthetized, and ECG electrodes are placed in a standard configuration to obtain clear and stable recordings.

  • Baseline ECG Recording: A baseline ECG is recorded for a sufficient duration to establish normal values for heart rate, PR interval, QRS duration, and QT interval.

  • This compound Administration: this compound is administered intravenously, often as a bolus followed by a continuous infusion to achieve and maintain target plasma concentrations.[8]

  • Continuous ECG Monitoring: The ECG is continuously monitored throughout the drug administration period and for a specified time afterward.

  • Data Analysis: ECG intervals (PR, QRS, QT) are measured at various time points after this compound administration and compared to baseline values. The QT interval is often corrected for heart rate (QTc) using a standard formula (e.g., Bazett's or Fridericia's).

Mandatory Visualizations

Signaling Pathway of this compound's Cardiac Effects

G cluster_membrane Cardiomyocyte Membrane cluster_AP Action Potential cluster_ECG ECG Nav15 Nav1.5 (Sodium Channel) Phase0 Phase 0 (Depolarization) Nav15->Phase0 Decreases slope Cav12 Cav1.2 (Calcium Channel) Phase2 Phase 2 (Plateau) Cav12->Phase2 Shortens hERG hERG (Potassium Channel) Phase3 Phase 3 (Repolarization) hERG->Phase3 Prolongs This compound This compound This compound->Nav15 Blocks This compound->Cav12 Blocks This compound->hERG Blocks PR PR Interval This compound->PR Prolongs AV Conduction QRS QRS Duration Phase0->QRS Widens QT QT Interval Phase3->QT Prolongs

Caption: this compound's mechanism of action on cardiac ion channels and the resulting ECG effects.

Experimental Workflow: From In Vitro to In Vivo Correlation

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Cell Culture (e.g., HEK293, CHO) PatchClamp Whole-Cell Patch Clamp CellCulture->PatchClamp IC50 IC50 Determination (hERG, Nav1.5, Cav1.2) PatchClamp->IC50 Correlation Correlation Analysis IC50->Correlation AnimalModel Animal Model (e.g., Dog) ECG ECG Recording AnimalModel->ECG ECGChanges ECG Interval Analysis (PR, QRS, QT) ECG->ECGChanges ECGChanges->Correlation

Caption: Workflow for correlating in vitro ion channel data with in vivo cardiac effects.

Logical Relationship: Comparing In Vitro and In Vivo Findings

G cluster_invitro In Vitro Observations cluster_invivo In Vivo Manifestations This compound This compound NavBlock Nav1.5 Blockade This compound->NavBlock hERGBlock hERG Blockade This compound->hERGBlock CavBlock Cav1.2 Blockade This compound->CavBlock QRSWiden QRS Widening NavBlock->QRSWiden Correlates to PRProlong PR Prolongation NavBlock->PRProlong Contributes to QTProlong QT Prolongation hERGBlock->QTProlong Correlates to CavBlock->PRProlong Contributes to

Caption: Logical comparison of in vitro ion channel blockade with in vivo ECG changes for this compound.

References

A Comparative Analysis of the Binding Kinetics of Propafenone Enantiomers to the Cardiac Sodium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of the two enantiomers of propafenone (B51707), (S)-propafenone and (R)-propafenone, to the cardiac sodium channel (Nav1.5). This compound is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] It is administered clinically as a racemic mixture of both enantiomers.[3] While both enantiomers are recognized as potent sodium channel blockers, their stereospecific properties, particularly concerning beta-adrenergic receptor blockade, necessitate a clear understanding of their individual interactions with the primary antiarrhythmic target, the cardiac sodium channel.

The primary mechanism of action for this compound involves the blockade of the fast inward sodium current in cardiomyocytes, which leads to a reduction in the upstroke velocity of the action potential (Phase 0), thereby slowing conduction.[2][4][5] This interaction is state-dependent, with this compound showing preferential binding to the open and inactivated states of the sodium channel over the resting state.[6][7]

While numerous studies have established the sodium channel blocking effects of this compound, a key finding is the general consensus that both the (S)- and (R)-enantiomers exhibit equivalent or comparable potency in this regard.[3][4][8][9][10][11][12] This is in stark contrast to their beta-blocking activity, where the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[3][10]

Quantitative Comparison of Binding Kinetics

Table 1: Comparative Electrophysiological Effects of this compound Enantiomers on Cardiac Sodium Channels

Parameter(R)-Propafenone (10 µM)(S)-Propafenone (10 µM)Reference
Shift in Steady-State Inactivation (E_0.5) -85.0 ± 3.1 mV-91.9 ± 1.7 mV[13]
Time Constant for Recovery from Inactivation 46.5 ± 14.3 s74.2 ± 37.9 s[13]
Time Constant for Development of Inactivated Channel Block 15.9 ± 3.9 s19.7 ± 7.3 s[13]

Data presented as mean ± standard deviation. The control value for E_0.5 was -70.8 ± 2.9 mV, and the control time constant for recovery from inactivation was 38 ± 15 ms (B15284909).[13]

These data indicate that while S-propafenone is slightly more effective at shifting the steady-state inactivation to more negative potentials, both enantiomers profoundly prolong the recovery from inactivation and exhibit similar rates of block development on the inactivated channels.[13]

Experimental Protocols

The investigation of the binding kinetics of this compound enantiomers on cardiac sodium channels predominantly employs the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Experiments are typically conducted on isolated cardiomyocytes (e.g., from guinea pig ventricles) or in cell lines (e.g., HEK-293 or CHO cells) stably expressing the human cardiac sodium channel isoform, hNav1.5.[7][13]

  • Recording Solutions:

    • External (Bath) Solution: Contains a physiological concentration of ions, such as (in mM): 145 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.35.[8] To isolate the sodium current, other channel currents may be blocked pharmacologically.

    • Internal (Pipette) Solution: Designed to mimic the intracellular environment and may contain (in mM): 10 NaF, 110 CsF, 20 CsCl, 2 EGTA, and 10 HEPES, with the pH adjusted to 7.35.[8] Cesium and fluoride (B91410) ions are often used to block potassium currents.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell membrane to control the state of the sodium channels (resting, open, inactivated) and measure the drug's effect.

    • Tonic Block Assessment: A depolarizing step (e.g., to -10 mV from a holding potential of -120 mV) is applied at a low frequency (e.g., 0.2 Hz) to measure the block of channels in the resting state.[8]

    • Use-Dependent (Phasic) Block Assessment: A train of depolarizing pulses (e.g., to 0 mV for 5 ms at 5 Hz from a holding potential of -120 mV) is used to assess the cumulative block of channels that open frequently.[8]

    • Recovery from Inactivation: A two-pulse protocol is used. A long conditioning pulse inactivates the channels, followed by a variable recovery interval at a negative holding potential, and then a test pulse to measure the fraction of recovered channels.

  • Data Analysis: The recorded sodium currents in the presence of the drug are compared to control recordings. Parameters such as the reduction in peak current, and the time constants for the onset of and recovery from block are calculated to determine the binding kinetics.

Visualizing the Experimental Workflow and Binding Mechanism

The following diagrams illustrate the typical experimental workflow for comparing the binding kinetics of this compound enantiomers and the conceptual model of their state-dependent interaction with the cardiac sodium channel.

G cluster_prep Cell Preparation cluster_electro Electrophysiological Recording cluster_drug Drug Application cluster_analysis Data Analysis cell_culture Isolation of Cardiomyocytes or Culture of Nav1.5-expressing Cell Lines patch_clamp Whole-Cell Patch-Clamp Configuration cell_culture->patch_clamp control Control Recording (No Drug) patch_clamp->control protocol_app Application of Specific Voltage-Clamp Protocols data_acq Data Acquisition: Sodium Current Measurement protocol_app->data_acq param_ext Extraction of Kinetic Parameters (e.g., Time Constants, % Block) data_acq->param_ext enantiomer_s Application of (S)-Propafenone control->enantiomer_s enantiomer_s->protocol_app enantiomer_r Application of (R)-Propafenone enantiomer_r->protocol_app comparison Comparative Analysis of Enantiomer Effects param_ext->comparison

Caption: Experimental workflow for comparing this compound enantiomers.

G cluster_channel Cardiac Sodium Channel States cluster_drug This compound Enantiomers Resting Resting Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound (S)-Propafenone (R)-Propafenone This compound->Resting Low Affinity This compound->Open High Affinity (Rapid Binding) This compound->Inactivated High Affinity (Slower Binding)

Caption: State-dependent binding of this compound enantiomers.

References

A Comparative Potency Analysis of 5-Hydroxypropafenone and its Parent Drug, Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of the Class IC antiarrhythmic drug, propafenone (B51707), and its primary active metabolite, 5-hydroxythis compound (B19502). The clinical efficacy and safety profile of this compound are influenced by the combined actions of the parent drug and its metabolites.[1] Understanding the distinct pharmacological properties of 5-hydroxythis compound is crucial for a comprehensive assessment of this compound's therapeutic action and potential for adverse effects. This compound is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form 5-hydroxythis compound.[2][3] In individuals who are extensive metabolizers, the plasma concentrations of 5-hydroxythis compound can be similar to those of this compound itself.[4]

Quantitative Comparison of Pharmacological Activities

The following table summarizes the available quantitative data on the relative potency of this compound and 5-hydroxythis compound at their principal molecular targets.

Target/EffectThis compound5-Hydroxythis compoundRelative PotencySource
Sodium Channel Blockade Potent BlockerMore Potent Blocker5-OHP > this compound[3][4]
Beta-Adrenergic Receptor Blockade Non-selective Blocker~10 times weakerThis compound >> 5-OHP[3][5][6]
hKv1.5 Potassium Channel Blockade (KD) 4.4 ± 0.3 µM9.2 ± 1.6 µMThis compound > 5-OHP[7]
HERG Potassium Channel Blockade (EC50) 0.6 µM0.9 µMSimilar[4]
Antiarrhythmic Efficacy (in vivo dog model) Less EffectiveMore Effective5-OHP > this compound[8]
Calcium Channel Activity Similar to 5-OHPSimilar to this compoundSimilar[5][6]

Signaling Pathways and Metabolism

The metabolic conversion of this compound to its active metabolites is a key determinant of its overall pharmacological effect. The following diagram illustrates this pathway and the primary targets of the parent drug and its 5-hydroxy metabolite.

cluster_metabolism Hepatic Metabolism cluster_targets Pharmacological Targets This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 5-hydroxylation NaChannel Sodium Channels (Nav1.5) This compound->NaChannel Potent Blockade BetaReceptor Beta-Adrenergic Receptors This compound->BetaReceptor Potent Blockade KChannel Potassium Channels (hKv1.5, HERG) This compound->KChannel Blockade M5OHP 5-Hydroxythis compound CYP2D6->M5OHP M5OHP->NaChannel More Potent Blockade M5OHP->BetaReceptor Weak Blockade M5OHP->KChannel Blockade cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data_analysis Data Analysis and Comparison A1 Ion Channel Studies (Patch-Clamp) C1 Determine IC50 / KD / Ki A1->C1 A2 Receptor Binding Assays A2->C1 B1 Animal Models of Arrhythmia C2 Assess Antiarrhythmic Efficacy B1->C2 D1 Comparative Potency Assessment C1->D1 C2->D1

References

Navigating Propafenone Therapy: A Comparative Guide to CYP2D6 Genotyping Reproducibility and Clinical Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone (B51707), a class IC antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias. However, its therapeutic window is narrow, and its metabolism is highly dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Genetic variations in the CYP2D6 gene can significantly alter enzyme activity, leading to unpredictable drug exposure and increased risk of adverse events.[1][3] This guide provides a comprehensive comparison of the reproducibility of various CYP2D6 genotyping methods and delves into the clinical utility of this testing for optimizing this compound therapy, supported by experimental data and detailed protocols.

Reproducibility of CYP2D6 Genotyping Methods

The accurate and reproducible genotyping of CYP2D6 is paramount for its clinical application. A variety of methods are available, each with its own set of strengths and limitations. The choice of method often depends on the specific variants being tested, sample throughput, and available resources.

Below is a summary of the performance of commonly used CYP2D6 genotyping methods. The data highlights a high degree of concordance between several techniques, reinforcing their reliability in a clinical research setting.

Genotyping MethodAlleles/Variants TargetedConcordance RateReference
TaqMan® SNP Genotyping AssayCYP2D62, *3, *4, *6, *10, *17, *35, *41>99% with other methods[4]
Allele-Specific PCR (AS-PCR)CYP2D63, *4, *6, *7, *9>99% with GeneChip microarray[2]
Oligonucleotide Microarray (GeneChip)CYP2D62, *3, *4, *6, *7, *8, *9, *10, *11>99% with AS-PCR[2]
Long-Range PCR (XL-PCR)Full gene amplification for complex variantsUsed for confirmation and characterization[5]
Sanger SequencingFull gene or specific exonsGold standard for variant discovery and confirmation[6]
Digital PCR (dPCR)Allele-specific copy number variationsHigh precision for copy number determination[7]

Clinical Utility of CYP2D6 Genotyping for this compound Therapy

The clinical utility of CYP2D6 genotyping lies in its ability to predict a patient's metabolic phenotype, allowing for personalized dosing strategies to maximize efficacy and minimize toxicity. Patients are typically categorized into one of four metabolizer groups based on their genotype: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs, formerly extensive metabolizers), and Ultrarapid Metabolizers (UMs).[2]

Impact on this compound Pharmacokinetics

CYP2D6 genotype has a profound impact on this compound plasma concentrations. Poor metabolizers exhibit significantly higher drug levels compared to normal metabolizers, increasing the risk of concentration-dependent adverse effects.[3][8]

CYP2D6 Metabolizer PhenotypeRelative this compound Exposure (Compared to Normal Metabolizers)Clinical Recommendations
Poor Metabolizer (PM) ~2-fold higher peak plasma concentrationsReduce initial dose by 70% or to 30% of the standard dose, monitor with ECG and plasma concentrations.[3][9]
Intermediate Metabolizer (IM) Increased plasma concentrations (variable)Adjust dose based on plasma concentrations and ECG monitoring, or consider an alternative drug.[9]
Normal Metabolizer (NM) StandardStandard dosing.
Ultrarapid Metabolizer (UM) Decreased plasma concentrationsMonitor for reduced efficacy; consider alternative drug not metabolized by CYP2D6.[9]
Association with Adverse Drug Reactions

CYP2D6 genotype is a significant predictor of this compound-induced adverse events. A retrospective study in a pediatric and young adult population found that lower CYP2D6 activity scores were associated with a higher incidence of systemic adverse events.[10] In this cohort, 38% of individuals experienced adverse events, with 18% requiring discontinuation of the drug.[10] The most common adverse events were QRS and QTc prolongation.[10] The FDA label for this compound warns that the combination of CYP3A4 inhibition in a CYP2D6 poor metabolizer can significantly increase the risk of proarrhythmia and other adverse events.[11]

Experimental Protocols

Protocol 1: CYP2D6 Genotyping using TaqMan® Drug Metabolism Genotyping Assay

This protocol outlines the general steps for determining CYP2D6 genotypes using a TaqMan® assay, a widely used real-time PCR method.

1. DNA Extraction and Quantification:

  • Extract genomic DNA from whole blood or saliva samples using a validated method.

  • Quantify the extracted DNA using a spectrophotometer to ensure a concentration of approximately 20 ng/µL.[12]

2. PCR Reaction Setup:

  • Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific CYP2D6 Genotyping Assay mix (which includes primers and fluorescently labeled probes), and nuclease-free water.[12]

  • Dispense the reaction mix into a 96-well PCR plate.

  • Add the normalized genomic DNA samples to the respective wells. Include positive and negative controls.[12]

  • Seal the plate with an optical adhesive film.[12]

3. Real-Time PCR Amplification:

  • Place the reaction plate in a real-time PCR instrument.

  • The thermal cycling protocol typically consists of an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.[13] A common protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[13]

4. Data Analysis:

  • The real-time PCR software measures the fluorescence generated during amplification.

  • The software automatically plots the fluorescence data and, based on the allelic discrimination plot, assigns a genotype to each sample.

Protocol 2: In Vitro this compound Metabolism Assay

This protocol describes a typical in vitro experiment to assess the metabolism of this compound using human liver microsomes.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a 100 mM phosphate (B84403) buffer (pH 7.4).

  • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Thaw pooled human liver microsomes on ice.

2. Incubation:

  • In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Add the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to pellet the protein.

  • Analyze the supernatant for the presence of this compound and its metabolites (5-hydroxythis compound and northis compound) using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Quantification:

  • Construct a calibration curve using known concentrations of this compound and its metabolites.

  • Quantify the concentrations of the parent drug and metabolites in the samples by comparing their peak areas to the calibration curve.

Visualizations

Propafenone_Metabolism_Pathway This compound This compound 5-Hydroxythis compound (Active) 5-Hydroxythis compound (Active) This compound->5-Hydroxythis compound (Active) CYP2D6 Northis compound (Active) Northis compound (Active) This compound->Northis compound (Active) CYP3A4, CYP1A2 Further Metabolites Further Metabolites 5-Hydroxythis compound (Active)->Further Metabolites Phase II Conjugation Northis compound (Active)->Further Metabolites Phase II Conjugation

This compound Metabolic Pathway

CYP2D6_Genotyping_Workflow cluster_sample_prep Sample Preparation cluster_genotyping Genotyping cluster_analysis Data Analysis & Interpretation Sample Collection (Blood/Saliva) Sample Collection (Blood/Saliva) DNA Extraction DNA Extraction Sample Collection (Blood/Saliva)->DNA Extraction DNA Quantification DNA Quantification DNA Extraction->DNA Quantification PCR Amplification (TaqMan Assay) PCR Amplification (TaqMan Assay) DNA Quantification->PCR Amplification (TaqMan Assay) Real-time Data Acquisition Real-time Data Acquisition PCR Amplification (TaqMan Assay)->Real-time Data Acquisition Allelic Discrimination Allelic Discrimination Real-time Data Acquisition->Allelic Discrimination Genotype Calling Genotype Calling Allelic Discrimination->Genotype Calling Phenotype Assignment Phenotype Assignment Genotype Calling->Phenotype Assignment

CYP2D6 Genotyping Workflow

References

Benchmarking the Antiarrhythmic Activity of New Propafenone Analogs Against Propafenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a class Ic antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias. Its primary mechanism of action involves the blockade of cardiac sodium channels, leading to a decrease in the excitability of cardiac cells. Additionally, this compound exhibits beta-adrenergic and potassium channel blocking properties. Despite its efficacy, the clinical use of this compound can be limited by its potential for proarrhythmic effects and variable patient response. This has spurred the development of new this compound analogs with the aim of improving safety and efficacy. This guide provides a comparative analysis of the antiarrhythmic activity of recently developed this compound analogs against the parent compound, supported by experimental data.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies comparing this compound with its novel analogs.

Table 1: In Vivo Antiarrhythmic Activity in Aconitine-Induced Arrhythmia Model (Rats)

CompoundDose (mg/kg)Heart Rate (beats/min)Onset of Ventricular Tachycardia (min)Occurrence of Ventricular Fibrillation (%)
Control (Aconitine)-425 ± 201.5 ± 0.3100
This compound2350 ± 154.2 ± 0.533
5OCl-PF2410 ± 181.2 ± 0.2100
5OF-PF2365 ± 122.8 ± 0.467

*Data adapted from a study on aconitine-induced arrhythmia in rats.[1]

Table 2: Electrophysiological Effects on Canine Purkinje Fibers

CompoundConcentrationAction Potential Duration (APD90, ms)Maximum Upstroke Velocity (Vmax, V/s)
Control-320 ± 10550 ± 25
This compound1 µM295 ± 8380 ± 20
5-hydroxythis compound1 µM305 ± 9410 ± 18
N-depropylthis compound1 µM315 ± 11480 ± 22

Table 3: Inhibitory Activity (IC50) on Cardiac Potassium Channels

CompoundIKr (µM)Ito (µM)
This compound0.80 ± 0.147.27 ± 0.53
5-hydroxythis compound1.88 ± 0.2140.29 ± 7.55
N-depropylthis compound5.78 ± 1.2444.26 ± 5.73

*IC50 values for the rapidly activating delayed rectifier potassium current (IKr) and the transient outward potassium current (Ito) were determined in rabbit ventricular myocytes.[2]

Experimental Protocols

Aconitine-Induced Arrhythmia in Rats

This in vivo model is used to assess the antiarrhythmic potential of compounds.

  • Animal Preparation: Male Wistar rats are anesthetized, and their femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. Needle electrodes are inserted subcutaneously for electrocardiogram (ECG) recording.

  • Arrhythmia Induction: A continuous intravenous infusion of aconitine (B1665448) (e.g., 10 µg/kg/min) is initiated to induce cardiac arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[3]

  • Drug Administration: Test compounds (this compound and its analogs) or vehicle are administered intravenously as a bolus or infusion prior to the aconitine infusion.

  • Data Analysis: The time of onset of various arrhythmias and the incidence of lethal arrhythmias are recorded and compared between the control and drug-treated groups.

Electrophysiological Studies on Isolated Cardiac Preparations

These in vitro experiments are crucial for elucidating the cellular electrophysiological effects of antiarrhythmic drugs.

  • Tissue Preparation: Canine hearts are excised, and Purkinje fibers or ventricular muscle strips are dissected and placed in a tissue bath perfused with oxygenated Tyrode's solution.

  • Microelectrode Recording: Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells and record transmembrane action potentials.

  • Parameter Measurement: Various action potential parameters are measured, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (e.g., APD50 and APD90).

  • Drug Application: this compound and its analogs are added to the perfusate at various concentrations to determine their effects on the action potential characteristics.

In Vitro Ion Channel Assays

These assays are performed to determine the specific effects of compounds on various cardiac ion channels.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used and are transiently or stably transfected with the gene encoding the specific ion channel of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG).

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the specific channels in response to voltage-clamp protocols.

  • Data Analysis: The concentration-response relationship for the inhibition of the ionic current by the test compound is determined, and the IC50 value is calculated. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative provides a framework for evaluating the effects of drugs on multiple cardiac ion channels to better predict proarrhythmic risk.

Visualizations

Signaling Pathway of this compound and its Analogs

Propafenone_Signaling_Pathway Na_channel Voltage-gated Na+ Channel (Nav1.5) node_depolarization Decreased Conduction Velocity Na_channel->node_depolarization Na+ Influx (Depolarization) K_channel Voltage-gated K+ Channel (e.g., hERG) node_repolarization Prolonged Repolarization K_channel->node_repolarization K+ Efflux (Repolarization) Ca_channel L-type Ca2+ Channel (Cav1.2) node_plateau Shortened Plateau Ca_channel->node_plateau Ca2+ Influx (Plateau Phase) Beta_receptor β-Adrenergic Receptor node_cAMP Reduced Heart Rate & Contractility Beta_receptor->node_cAMP Gs -> AC -> cAMP This compound This compound & Analogs This compound->Na_channel Blockade (Primary) This compound->K_channel Blockade This compound->Ca_channel Weak Blockade This compound->Beta_receptor Antagonism

Caption: Mechanism of action of this compound and its analogs.

Experimental Workflow for In Vivo Antiarrhythmic Activity

experimental_workflow_in_vivo start Start animal_prep Animal Preparation (Anesthesia, Cannulation, ECG) start->animal_prep drug_admin Drug Administration (this compound/Analog or Vehicle) animal_prep->drug_admin arrhythmia_induction Arrhythmia Induction (Aconitine Infusion) drug_admin->arrhythmia_induction ecg_monitoring Continuous ECG Monitoring arrhythmia_induction->ecg_monitoring data_analysis Data Analysis (Onset & Incidence of Arrhythmias) ecg_monitoring->data_analysis end End data_analysis->end

Caption: Workflow for aconitine-induced arrhythmia model.

Workflow for In Vitro Electrophysiological Studies

experimental_workflow_in_vitro start Start tissue_prep Cardiac Tissue Preparation (e.g., Purkinje Fibers) start->tissue_prep mounting Mounting in Tissue Bath tissue_prep->mounting recording Microelectrode Recording of Action Potentials mounting->recording drug_app Application of this compound or Analogs recording->drug_app data_acq Data Acquisition (APD, Vmax, etc.) drug_app->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

Caption: Workflow for isolated cardiac tissue electrophysiology.

Conclusion

The development of novel this compound analogs is a promising avenue for identifying safer and more effective antiarrhythmic agents. The comparative data presented in this guide highlight the distinct pharmacological profiles of these new chemical entities. While some analogs, such as 5OCl-PF, did not demonstrate an improved antiarrhythmic profile compared to this compound, others, like the metabolite 5-hydroxythis compound, show interesting variations in their electrophysiological effects and potency on different ion channels. Further comprehensive preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these new this compound derivatives. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers in the field of antiarrhythmic drug discovery.

References

A Comparative Guide: Propafenone Versus Quinidine for Symptomatic Paroxysmal Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of propafenone (B51707) and quinidine (B1679956), two antiarrhythmic drugs used in the management of symptomatic paroxysmal atrial fibrillation (AF). The information presented is based on available clinical trial data and pharmacological research, aimed at informing research and development in the field of cardiac arrhythmia.

Mechanism of Action

Both this compound and quinidine are classified as Class I antiarrhythmic agents, primarily functioning by blocking sodium channels in the cardiac myocytes. However, their specific electrophysiological effects and secondary channel interactions differ, leading to distinct clinical profiles.

This compound: As a Class IC antiarrhythmic, this compound is a potent blocker of the fast inward sodium current (INa). This action markedly slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity within the atria, ventricles, and His-Purkinje system. This compound also exhibits weak beta-adrenergic blocking and calcium channel blocking activities. Its effect on potassium channels is less pronounced than its sodium channel blockade.

Quinidine: A Class IA antiarrhythmic, quinidine also blocks the fast inward sodium current, but to a lesser extent than Class IC agents. A key distinguishing feature of quinidine is its ability to block several potassium currents, which prolongs the repolarization phase (Phase 3) of the action potential and, consequently, the effective refractory period. Quinidine also possesses anticholinergic (vagolytic) properties, which can increase heart rate and atrioventricular (AV) conduction.

Signaling Pathways

The following diagrams illustrate the primary mechanisms of action of this compound and quinidine at the level of the cardiac myocyte.

propafenone_mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (Nav1.5) AP_Phase0 Action Potential Phase 0 (Depolarization) Na_channel->AP_Phase0 Na+ Influx Beta_receptor Beta-Adrenergic Receptor cAMP Increased cAMP Beta_receptor->cAMP Adrenergic Stimulation Ca_channel L-type Ca2+ Channel AP_Phase2 Action Potential Phase 2 (Plateau) Ca_channel->AP_Phase2 Ca2+ Influx Decreased Conduction\nVelocity Decreased Conduction Velocity AP_Phase0->Decreased Conduction\nVelocity Increased Heart Rate\n& Contractility Increased Heart Rate & Contractility cAMP->Increased Heart Rate\n& Contractility Myocyte Contraction Myocyte Contraction AP_Phase2->Myocyte Contraction This compound This compound This compound->Na_channel Blocks (Potent) This compound->Beta_receptor Blocks (Weak) This compound->Ca_channel Blocks (Weak)

This compound's primary mechanism of action.

quinidine_mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (Nav1.5) AP_Phase0 Action Potential Phase 0 (Depolarization) Na_channel->AP_Phase0 Na+ Influx K_channel K+ Channels (e.g., IKr, IKs) AP_Phase3 Action Potential Phase 3 (Repolarization) K_channel->AP_Phase3 K+ Efflux M2_receptor Muscarinic M2 Receptor Decreased cAMP Decreased cAMP M2_receptor->Decreased cAMP Vagal Stimulation Decreased Conduction\nVelocity Decreased Conduction Velocity AP_Phase0->Decreased Conduction\nVelocity Prolonged Action\nPotential Duration Prolonged Action Potential Duration AP_Phase3->Prolonged Action\nPotential Duration Decreased Heart Rate Decreased Heart Rate Decreased cAMP->Decreased Heart Rate Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks Quinidine->M2_receptor Blocks (Anticholinergic)

Quinidine's multi-channel blocking effects.

Comparative Efficacy

Head-to-head clinical trials have provided insights into the relative efficacy of this compound and quinidine in managing paroxysmal atrial fibrillation.

Table 1: Efficacy in Suppression of Paroxysmal Atrial Fibrillation

OutcomeThis compoundQuinidinep-valueCitation
Reduction in Attack Frequency
   Baseline (attacks/week)11 ± 311 ± 4-[1]
   After 3 months (attacks/week)1 ± 13 ± 2< 0.01[1]
Effective Response (>75% reduction in attacks) 87% (40/46)46% (21/46)< 0.01[1][2]
Freedom from Recurrence (at 3 months) 50% (23/46)22% (10/46)< 0.01[1]
Symptom Score Reduction Significant reductionNo significant reduction< 0.01[1][2]
Ventricular Rate Decrease during AF -25 ± 4%-8 ± 3%< 0.01[1][2]

Table 2: Efficacy in Conversion of Recent Onset Atrial Fibrillation

OutcomeThis compoundQuinidinep-valueCitation
Conversion Rate at 8 hours 83.3%54.3%0.01[3]
Conversion Rate at 24 hours 90.7%91.4%NS[3]
Median Time to Conversion (minutes) 165 (95% CI: 120-278)360 (95% CI: 298-650)< 0.05[3]

Safety and Tolerability

The adverse effect profiles of this compound and quinidine are distinct and are a critical consideration in their clinical use.

Table 3: Comparative Adverse Effects

Adverse EffectThis compoundQuinidineCitation
Common Dizziness, unusual taste, nausea, vomiting, constipation, headache, fatigue, blurred vision.Diarrhea, nausea, vomiting, heartburn, headache, dizziness, lightheadedness.[1][3]
Serious Proarrhythmia (including ventricular tachycardia), new or worsened heart failure, bradycardia, AV block, agranulocytosis.Torsades de pointes, cinchonism (tinnitus, headache, visual disturbances), thrombocytopenia, hepatitis, increased mortality in some patient populations.[1][3]
Discontinuation due to Adverse Events 4% (dizziness)4% (gastrointestinal discomfort)[1]
Mild Side Effects (in recent onset AF conversion) 37.2%45.7%[3]

Experimental Protocols

The following are summaries of the methodologies from key comparative clinical trials. Due to limitations in accessing full-text articles, these protocols are based on the information provided in the study abstracts.

Study 1: Suppression of Symptomatic Paroxysmal Atrial Fibrillation (Lee SH, et al. 1996)
  • Design: A double-blind, randomized clinical trial.[1]

  • Participants: 96 patients with frequent, symptomatic paroxysmal atrial fibrillation and no history of congestive heart failure or cardiac conduction disorders.[4]

  • Intervention: Patients were randomized to receive either oral this compound (mean dose 615 mg/day) or oral quinidine sulphate (mean dose 1067 mg/day) for 3 months.[1][4]

  • Primary Outcome Measures:

    • Frequency of atrial fibrillation attacks.[1]

    • Symptom scores.[1]

    • Average ventricular rate during atrial fibrillation.[1]

  • Workflow:

    Lee_workflow Start Patient Screening (Symptomatic Paroxysmal AF, No Structural Heart Disease) Randomization Randomization (Double-Blind) Start->Randomization Group_P This compound Group (n=48) Mean Dose: 615 mg/day Randomization->Group_P Group_Q Quinidine Group (n=48) Mean Dose: 1067 mg/day Randomization->Group_Q FollowUp 3-Month Treatment Period Group_P->FollowUp Group_Q->FollowUp Outcome Outcome Assessment: - Attack Frequency - Symptom Scores - Ventricular Rate FollowUp->Outcome

    Workflow for the Lee SH, et al. (1996) study.

Study 2: Conversion of Recent Onset Atrial Fibrillation (Kosior DA, et al. 2009)
  • Design: A prospective, randomized study.[3]

  • Participants: 81 consecutive patients admitted to the hospital with atrial fibrillation lasting no longer than 48 hours.[3]

  • Intervention:

    • Group I (n=43): Received an initial oral dose of this compound 600 mg. An additional 300 mg was given after 8 hours if sinus rhythm was not restored.[3]

    • Group II (n=38): Received 1 mg of digoxin (B3395198) intravenously, followed by an oral loading of quinidine (400 mg initially, then 200 mg every two hours).[3]

  • Primary Outcome Measures:

    • Conversion rate to sinus rhythm at 24 hours.[3]

    • Time to conversion to sinus rhythm.[3]

    • Incidence of adverse events.[3]

  • Workflow:

    Kosior_workflow Start Patient Admission (AF < 48 hours) Randomization Randomization Start->Randomization Group_P This compound Group (n=43) 600mg oral load (+300mg at 8h if needed) Randomization->Group_P Group_Q Quinidine Group (n=38) IV Digoxin + Oral Quinidine Load Randomization->Group_Q FollowUp 24-Hour Monitoring Group_P->FollowUp Group_Q->FollowUp Outcome Outcome Assessment: - Conversion Rate - Time to Conversion - Adverse Events FollowUp->Outcome

    Workflow for the Kosior DA, et al. (2009) study.

Conclusion

Based on the available head-to-head clinical trial data, oral this compound appears to be more effective than oral quinidine in suppressing the frequency of attacks and alleviating symptoms in patients with symptomatic paroxysmal atrial fibrillation.[1][2] For the acute conversion of recent-onset atrial fibrillation, this compound demonstrates a more rapid onset of action, achieving a higher conversion rate within the first 8 hours, although the overall conversion rates at 24 hours are comparable.[3]

The safety profiles of the two drugs are a significant differentiating factor. While both carry a risk of proarrhythmia, quinidine is associated with the specific risk of Torsades de Pointes and has been linked to increased mortality in certain patient populations. The incidence of intolerable side effects leading to discontinuation was similar in at least one comparative study.[1]

For drug development professionals, the data suggests that the potent and more specific sodium channel blockade of this compound may offer a more favorable efficacy and safety profile for the management of paroxysmal atrial fibrillation in patients without structural heart disease. The multi-channel effects of quinidine, while contributing to its antiarrhythmic properties, also introduce a broader range of potential adverse effects. Future research may focus on developing agents with the efficacy of Class IC drugs like this compound but with an even more favorable safety profile.

References

Propafenone Demonstrates Efficacy in Atrial Fibrillation Prophylaxis Compared to Placebo, Meta-Analyses Show

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Multiple meta-analyses of randomized controlled trials have consistently shown that the Class IC antiarrhythmic drug propafenone (B51707) is significantly more effective than placebo in preventing the recurrence of atrial fibrillation (AF).[1] The data indicates that this compound prolongs the time to arrhythmia recurrence and increases the arrhythmia-free period in patients with paroxysmal AF.[2][3][4] However, its use is associated with a higher incidence of adverse events compared to placebo.[3][5]

A comprehensive review of placebo-controlled trials confirms the consistent benefit of this compound in the long-term suppression of AF.[1] One major study, the European Rythmol/Rytmonorm Atrial Fibrillation Trial (ERAFT), found that the median arrhythmia-free time was significantly longer in patients receiving this compound sustained-release (SR) formulations (35 days for 325 mg twice daily and 44 days for 425 mg twice daily) compared to the placebo group (9 days).[3] Similarly, another trial showed the median time to recurrence was 41 days for placebo, while it was extended to 112 days, 291 days, and over 300 days for this compound SR doses of 225 mg, 325 mg, and 425 mg twice daily, respectively.[2][4]

Efficacy of this compound in AF Prophylaxis

Study/AnalysisThis compound DosageKey Efficacy OutcomeResult
ERAFT Study [3]SR 325 mg BIDMedian arrhythmia-free time35 days
SR 425 mg BID44 days
Placebo9 days
RAFT Study [2][4]SR 225 mg BIDMedian time to recurrence112 days
SR 325 mg BID291 days
SR 425 mg BID>300 days
Placebo41 days
UK this compound PSVT Study Group [5]300 mg BIDRelative risk of treatment failure (arrhythmia or adverse events) for placebo vs. This compound6.0 (95% CI: 1.8 to 20.0, P = .004)

Adverse Events and Tolerability

While effective, this compound is associated with a higher rate of adverse effects compared to placebo. The UK this compound PSVT Study Group trial noted a greater incidence of adverse events with a higher dose of 300 mg three times a day.[5] The ERAFT study also reported a higher percentage of patients with at least one serious adverse event in the this compound SR treatment groups (10.0% for 325 mg BID and 11.2% for 425 mg BID) compared to the placebo group (1.1%).[3] Common adverse effects can be dose-dependent and may include dizziness, nausea, vomiting, unusual taste, and constipation.[6] Proarrhythmia, the worsening of existing arrhythmias or the development of new ones, is a potential side effect, though some analyses suggest that the risk of proarrhythmic effects with this compound did not significantly differ from placebo.[2][6]

Experimental Protocols: A Look at the Methodology

The clinical trials included in these meta-analyses generally followed a double-blind, placebo-controlled, randomized design.

ERAFT Study Methodology:

  • Objective: To demonstrate the superiority of this compound SR over placebo in preventing symptomatic paroxysmal AF.

  • Design: Double-blind, multicenter, multinational, placebo-controlled trial.

  • Patient Population: 293 patients with symptomatic paroxysmal AF were randomized across 53 centers.

  • Intervention: Patients were randomized to receive either this compound SR (325 mg twice daily or 425 mg twice daily) or a placebo.

  • Primary Endpoint: Time from day 5 of randomization to the first recurrence of symptomatic atrial arrhythmia.[3]

UK this compound PSVT Study Group Methodology:

  • Objective: To assess the efficacy and tolerability of this compound in the prophylaxis of paroxysmal supraventricular tachycardia and paroxysmal AF.

  • Design: Double-blind, placebo-controlled, crossover trial.

  • Patient Population: 100 patients with a history of two or more symptomatic arrhythmia recurrences during a 3-month observation period.

  • Intervention: Patients underwent two consecutive crossover periods comparing this compound (300 mg twice daily) versus placebo, followed by this compound (300 mg three times a day) versus placebo.

  • Primary Endpoint: Time to treatment failure, defined as either a documented arrhythmia recurrence or an intolerable adverse event.[5]

Logical Workflow of a Meta-Analysis

MetaAnalysisWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis and Synthesis Phase cluster_conclusion Conclusion Phase A Formulate Research Question: This compound vs. Placebo for AF Prophylaxis B Define Inclusion and Exclusion Criteria A->B C Develop Search Strategy B->C D Conduct Systematic Literature Search (e.g., PubMed, Cochrane Library) C->D E Screen Titles and Abstracts D->E F Full-Text Review of Potentially Eligible Studies E->F G Data Extraction from Included Studies F->G H Assess Risk of Bias in Individual Studies G->H I Quantitative Data Synthesis (Meta-Analysis) - Efficacy (e.g., AF Recurrence) - Safety (e.g., Adverse Events) H->I J Statistical Analysis (e.g., Odds Ratios, Hazard Ratios) I->J K Generate Forest Plots and Funnel Plots J->K L Interpret Results and Draw Conclusions K->L M Publish Comparison Guide L->M

Caption: Logical workflow of a meta-analysis comparing this compound to placebo.

References

A Comparative Analysis of the Negative Inotropic Effects of Propafenone and Other Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the negative inotropic effects of propafenone (B51707) with other commonly used antiarrhythmic agents. The information is supported by experimental data to assist researchers and drug development professionals in understanding the comparative cardiodepressant profiles of these drugs.

Quantitative Comparison of Negative Inotropic Effects

The negative inotropic effect, a depression of myocardial contractility, is a critical consideration in the clinical use of antiarrhythmic drugs, particularly in patients with pre-existing cardiac dysfunction. The following table summarizes quantitative data from various studies, comparing the negative inotropic potency of this compound and other antiarrhythmics. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.

Antiarrhythmic DrugClass (Vaughan Williams)Experimental ModelKey Findings on Negative Inotropic EffectsReference(s)
This compound IcGuinea Pig Papillary MuscleDose-dependent decrease in contractile force. At 1 x 10-6 M, a significant negative inotropic effect was observed.[1]
Rat HeartDose-dependent decrease in heart rate and myocardial oxygen consumption, with a rise in left ventricular diastolic pressure and diastolic [Ca2+]i.[2]
Human PatientsA mean daily dosage of 879 mg resulted in a decrease in resting LVEF from 52% to 48%.[3]
Flecainide (B1672765) IcRat Open-ChestAt 8 mg/kg, reduced peak isovolumic LVSP to 85% and dp/dt max to 45% of control.[4]
Calf Ventricular FibresAt 10 mg/l, reduced peak contraction by 40-50%.[5]
Disopyramide (B23233) IaRat Open-ChestAt 4 mg/kg, reduced peak LVSP to 88% and peak dp/dt max to 64% of control. At 8 mg/kg, further reduced peak LVSP to 81% and peak dp/dt max to 50%.[4]
Human PatientsShowed a greater decrease in ejection fraction in patients with abnormal left ventricular function compared to those with normal function.[6]
Quinidine (B1679956) IaRat Open-ChestAt 5 mg/kg and 10 mg/kg, decreased peak LVSP to 91% and 92%, and peak dp/dt max to 80% and 74% of control, respectively.[4]
Dog Isolated AtriumProduced negative chronotropic and inotropic effects.[7]
Amiodarone (B1667116) IIIIsolated Perfused Rat HeartMaximal decrease in left ventricular developed pressure of 37.7% with an EC50 of 0.53 µM.[8]
Langendorff Rabbit HeartHigh dose (20 mg/kg/day) decreased contractility by an average of 14%.[9]
Sotalol (B1662669) IIILangendorff Rabbit HeartDecreased contractility by an average of 24%.[9]
Lidocaine IbPig Open-ChestInfusion sufficient to depress regional myocardial function led to a 30% decrease in percentage segment length shortening.[10]
Human PatientsProduced a significant prolongation of the preejection period (PEP) corrected for heart rate.[2]
Procainamide (B1213733) IaDog Isolated AtriumObserved to have negative chronotropic and inotropic effects.[7]

Experimental Protocols

The assessment of negative inotropic effects relies on a variety of experimental models and techniques. Below are detailed methodologies for key experiments cited in the comparative data.

Isolated Papillary Muscle/Trabeculae Preparation

This in vitro model allows for the direct measurement of myocardial contractility in a controlled environment, free from systemic influences.

  • Tissue Preparation:

    • The heart is rapidly excised from a euthanized animal (e.g., guinea pig, rat, rabbit) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • The right ventricle is opened, and a thin papillary muscle or trabecula is carefully dissected.

    • The ends of the muscle are attached to a force transducer and a fixed point within a tissue bath.

  • Experimental Setup:

    • The tissue bath is filled with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at a physiological temperature (e.g., 37°C).

    • The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

    • The muscle is stretched to the length at which it develops maximum isometric tension (Lmax).

  • Data Acquisition:

    • Isometric contractile force is recorded using a force transducer.

    • Parameters such as peak tension, time to peak tension, and the maximum rate of tension development (+dT/dtmax) are analyzed.

    • The antiarrhythmic drug is added to the bath in increasing concentrations, and the dose-dependent effects on contractile parameters are recorded.

Langendorff-Perfused Isolated Heart

This ex vivo model allows for the study of the whole heart in a controlled setting, preserving its three-dimensional structure and providing a more integrated assessment of cardiac function.

  • Heart Preparation:

    • The heart is rapidly excised and the aorta is cannulated.

    • The heart is mounted on a Langendorff apparatus and retrogradely perfused through the aorta with an oxygenated physiological salt solution. This perfusion maintains the viability of the heart muscle.

  • Experimental Setup:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumic pressure.

    • The heart is allowed to stabilize, and baseline measurements of left ventricular developed pressure (LVDP), the maximum rate of pressure rise (+dP/dtmax), and heart rate are recorded.

  • Data Acquisition:

    • The antiarrhythmic drug is infused into the perfusate at various concentrations.

    • Changes in LVDP, +dP/dtmax, and heart rate are continuously monitored to assess the drug's inotropic and chronotropic effects.

Signaling Pathways and Experimental Workflow

This compound's Interference with Beta-Adrenergic Signaling

This compound exhibits beta-adrenergic blocking properties in addition to its primary sodium channel blockade.[11] This beta-blockade contributes to its negative inotropic effect by interfering with the beta-adrenergic signaling pathway, which is a key regulator of myocardial contractility. The following diagram illustrates this pathway and the point of inhibition by this compound.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Norepinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Myocardial Contractility Ca_Influx->Contraction This compound This compound This compound->Beta_Receptor Blocks

Beta-adrenergic signaling pathway and this compound's point of inhibition.
Experimental Workflow for Assessing Negative Inotropic Effects

The following diagram outlines a typical experimental workflow for evaluating the negative inotropic effects of a compound using an in vitro model.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Euthanasia Animal Euthanasia Heart_Excision Rapid Heart Excision Animal_Euthanasia->Heart_Excision Tissue_Dissection Dissection of Papillary Muscle or Trabecula Heart_Excision->Tissue_Dissection Mounting Mounting in Tissue Bath Tissue_Dissection->Mounting Stabilization Stabilization Period Mounting->Stabilization Baseline Baseline Contractility Measurement Stabilization->Baseline Drug_Addition Cumulative Addition of Test Compound Baseline->Drug_Addition Data_Recording Continuous Recording of Contractile Force Drug_Addition->Data_Recording Parameter_Extraction Extraction of Parameters (e.g., Peak Tension, +dT/dtmax) Data_Recording->Parameter_Extraction Dose_Response Generation of Dose-Response Curves Parameter_Extraction->Dose_Response IC50 Calculation of IC₅₀ Values Dose_Response->IC50 Comparison Comparison with Reference Compounds IC50->Comparison

References

Predicting Response to Propafenone: A Comparative Guide to Non-Invasive Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone (B51707), a class IC antiarrhythmic agent, is a cornerstone in the management of atrial and ventricular arrhythmias. However, patient response to this compound is variable, with efficacy and adverse effects being difficult to predict. This guide provides a comparative analysis of two key non-invasive biomarkers—CYP2D6 genotype and electrocardiogram (ECG) parameters—for predicting patient response to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Non-Invasive Biomarkers

BiomarkerPrinciplePrimary Use in this compound TherapyKey AdvantagesKey Limitations
CYP2D6 Genotype Genetic variations in the CYP2D6 gene alter the metabolism of this compound, affecting plasma concentrations.Predicting adverse drug reactions and, to some extent, therapeutic efficacy.Provides a priori information on patient's metabolic capacity. A single test is valid for a lifetime.Does not account for other factors influencing drug response. The association with efficacy is less robust than with adverse events.
ECG Parameters (QRS Duration) This compound's sodium channel blocking activity leads to a prolongation of the QRS interval on the ECG.Monitoring drug effect and predicting risk of proarrhythmia. May have some utility in predicting lack of efficacy.Real-time, dynamic assessment of drug effect on the myocardium. Widely available and inexpensive.Can be influenced by factors other than this compound. Predictive value for therapeutic efficacy is not well-established.

In-Depth Analysis: Experimental Data and Protocols

CYP2D6 Genotype as a Predictor of this compound Response

The cytochrome P450 2D6 (CYP2D6) enzyme is the primary route of metabolism for this compound.[1] Genetic polymorphisms in the CYP2D6 gene lead to different metabolic phenotypes, which can significantly impact drug exposure and, consequently, patient response.[2]

Experimental Protocol: CYP2D6 Genotyping and Phenotype Classification

CYP2D6 genotyping is performed using a blood or saliva sample. DNA is extracted and analyzed for common CYP2D6 alleles. Based on the combination of alleles, patients are classified into one of four metabolizer phenotypes:[3]

  • Poor Metabolizers (PMs): Carry two non-functional alleles.

  • Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Normal (Extensive) Metabolizers (NMs/EMs): Carry two functional alleles.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles.

Experimental Data: Predicting Efficacy in Paroxysmal Atrial Fibrillation

A clinical study involving 42 patients with paroxysmal atrial fibrillation (AF) investigated the correlation between CYP2D6 phenotype and the efficacy of a 3-month this compound therapy (300-450 mg/day). Efficacy was defined as the maintenance of sinus rhythm.[1]

CYP2D6 PhenotypeNumber of PatientsEfficacy (Maintenance of Sinus Rhythm)
Poor Metabolizers (PM)Data not specified100%
Extensive Metabolizers (EM)Data not specified61%
Very Extensive Metabolizers (VEM)Data not specified0%

The correlation between oxidation phenotype and the ability to maintain sinus rhythm was statistically significant.[1]

Another study in Chinese patients with ventricular arrhythmia found that individuals with the homozygous mutant CYP2D6*10 genotype (an intermediate metabolizer) had a two-fold higher inhibitory rate of ventricular premature contractions (VPCs) compared to those with the wild-type genotype when treated with 450 mg/day of this compound.[4][5]

Experimental Data: Predicting Adverse Events

While the focus of this guide is on predicting therapeutic response, it is crucial to note that CYP2D6 status is a strong predictor of adverse events. Poor metabolizers have significantly higher plasma concentrations of this compound, which can lead to an increased risk of toxicity.[2] The Dutch Pharmacogenetics Working Group recommends reducing the initial dose of this compound by 70% for CYP2D6 poor metabolizers and monitoring with an ECG.[6]

ECG Parameters as a Predictor of this compound Response

This compound's mechanism of action involves blocking cardiac sodium channels, which slows intra-cardiac conduction and manifests as a prolongation of the PR and QRS intervals on a surface ECG.[7][8] This physiological change has been investigated as a potential biomarker for drug effect and response.

Experimental Protocol: Assessing this compound Efficacy with Ambulatory ECG Monitoring

A common method to non-invasively evaluate this compound efficacy is through ambulatory ECG monitoring (e.g., Holter monitoring) over 24-48 hours.[9][10]

  • Baseline Monitoring: A baseline ambulatory ECG is recorded before initiating this compound therapy to quantify the patient's arrhythmia burden (e.g., number of premature ventricular contractions, episodes of tachycardia).

  • This compound Administration: Patients are started on a standard dose of this compound (e.g., 150-300 mg three times a day).[9]

  • Follow-up Monitoring: After a few days of therapy to reach steady-state, a repeat ambulatory ECG is performed.

  • Response Definition: A positive response is typically defined as a significant reduction in the arrhythmia burden from baseline. For ventricular arrhythmias, this could be defined as:[9]

    • Total elimination of ventricular tachycardia runs.

    • 90% reduction in couplets.

    • 50% reduction in the frequency of ventricular premature beats.

Experimental Data: QRS Prolongation and Prediction of Inefficacy

While QRS prolongation is an expected effect of this compound, an excessive increase may predict a lack of efficacy in certain situations. In a study of patients with inducible ventricular tachycardia (VT), a drug-induced prolongation of the paced QRS duration greater than 40 ms (B15284909) had a 94% positive predictive value for the failure of this compound to prevent the induction of VT.[11]

Change in Paced QRS DurationPredictive Value for Ineffective Therapy (Failure to Prevent Inducible VT)
> 40 ms94% Positive Predictive Value

It is important to note that this study was conducted in a specific patient population undergoing electrophysiological testing and may not be generalizable to all patients taking this compound for other types of arrhythmias.

Visualizing the Pathways and Processes

propafenone_metabolism_and_action cluster_metabolism Hepatic Metabolism cluster_action Cardiac Myocyte This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Major Pathway CYP3A4_1A2 CYP3A4 & CYP1A2 This compound->CYP3A4_1A2 Minor Pathway Sodium_Channel Voltage-gated Sodium Channel This compound->Sodium_Channel Blocks 5-OH-propafenone 5-hydroxythis compound (active metabolite) CYP2D6->5-OH-propafenone Northis compound Northis compound (active metabolite) CYP3A4_1A2->Northis compound 5-OH-propafenone->Sodium_Channel Blocks Genetic_Polymorphisms Genetic Polymorphisms (PM, IM, NM, UM) Genetic_Polymorphisms->CYP2D6 Action_Potential Phase 0 Depolarization Sodium_Channel->Action_Potential Slows ECG_Effect QRS Prolongation Action_Potential->ECG_Effect

Caption: this compound Metabolism and Mechanism of Action.

experimental_workflow cluster_biomarker_assessment Biomarker Assessment cluster_intervention Intervention cluster_response_evaluation Response Evaluation Patient_Recruitment Patient with Arrhythmia Genotyping CYP2D6 Genotyping (Blood/Saliva Sample) Patient_Recruitment->Genotyping Baseline_ECG Baseline Ambulatory ECG (24-48h Holter) Patient_Recruitment->Baseline_ECG Propafenone_Admin Administer this compound Genotyping->Propafenone_Admin Dose Adjustment (for PMs) Baseline_ECG->Propafenone_Admin Followup_ECG Follow-up Ambulatory ECG Propafenone_Admin->Followup_ECG QRS_Analysis Measure QRS Duration Change Followup_ECG->QRS_Analysis Efficacy_Assessment Assess Reduction in Arrhythmia Burden Followup_ECG->Efficacy_Assessment

Caption: Experimental Workflow for Biomarker Validation.

Conclusion and Future Directions

Both CYP2D6 genotyping and ECG monitoring provide valuable, non-invasive insights into predicting a patient's response to this compound.

  • CYP2D6 genotyping is a powerful tool for predicting the risk of adverse events and can inform initial dosing strategies, particularly in poor metabolizers. Its utility in predicting therapeutic efficacy is promising, especially in patient populations with atrial fibrillation, but requires further validation.

  • ECG monitoring , specifically the change in QRS duration, offers a real-time assessment of the drug's physiological effect. While significant QRS prolongation may indicate a higher risk of proarrhythmia and potentially a lack of efficacy in preventing inducible ventricular tachycardia, its value in predicting a positive antiarrhythmic response needs to be more clearly established across different arrhythmia types.

Currently, there is a lack of head-to-head comparative studies evaluating both biomarkers in the same patient cohort. Future research should focus on integrating both genetic and electrocardiographic data to develop more robust predictive models for this compound response. Such a multi-faceted approach could pave the way for more personalized and effective management of cardiac arrhythmias.

References

A Comparative Guide to Propafenone Metabolism and Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the metabolic pathways and pharmacokinetic profiles of the antiarrhythmic drug propafenone (B51707) across various species. Understanding these interspecies differences is paramount for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. The information presented herein is supported by experimental data from peer-reviewed studies.

Executive Summary

This compound, a Class 1C antiarrhythmic agent, undergoes extensive hepatic metabolism, which is a primary determinant of its pharmacokinetic variability. The main metabolic pathways are 5-hydroxylation and N-dealkylation, mediated predominantly by Cytochrome P450 (CYP) enzymes. A significant factor in this variability, both within and between species, is the genetic polymorphism of the CYP2D6 enzyme, which is the principal catalyst for the formation of the major active metabolite, 5-hydroxythis compound. This guide will delve into the quantitative differences in metabolism and pharmacokinetics, providing a framework for cross-species analysis.

In Vitro Metabolism of this compound

In vitro studies using liver microsomes and hepatocytes are crucial for elucidating the metabolic pathways and the enzymes involved in a drug's biotransformation. The following table summarizes the key findings from in vitro studies on this compound metabolism across different species.

Table 1: In Vitro Metabolism of this compound in Liver Preparations from Different Species

SpeciesPrimary Metabolic PathwayPrimary Metabolite(s)Key Enzymes InvolvedReference(s)
Human 5-Hydroxylation5-Hydroxythis compoundCYP2D6, CYP3A4, CYP1A2[1][2]
Rat N-DealkylationN-desalkylthis compoundCYP1A subfamily, CYP3A4[1]
Dog Glucuronidation, 5-HydroxylationThis compound glucuronide, 5-Hydroxythis compoundNot specified[1]
Mouse 5-Hydroxylation5-Hydroxythis compoundCytochrome P-450[3]

Data synthesized from multiple sources indicates significant species-dependent variations in the primary metabolic routes of this compound.

In Vivo Pharmacokinetics of this compound

The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, exhibits considerable differences across species. These variations are critical for selecting appropriate animal models in preclinical studies.

Table 2: Comparative Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)Reference(s)
Human (EM) 300 mg (single dose)~2381-4~35225.5Dose-dependent[4][5]
Human (PM) 300 mg (single dose)~7371-4~762017.2Dose-dependent[4][5]
Dog 225 mg (SR capsule)124.5 ± 140.01.8 ± 1.5612.0 ± 699.2--[6]
Dog 200 mg (IR tablet)886.6 ± 736.41.5 ± 0.7---[6]
Rat 10 mg/kg---55.4 min (IV)25.4 - 42.2[7][8]
Horse 2 mg/kg (IV)---~2.0-[9]

EM: Extensive Metabolizer; PM: Poor Metabolizer; SR: Sustained Release; IR: Immediate Release; IV: Intravenous. Note that direct comparison is challenging due to variations in dosing, formulations, and genetic populations.

Cross-Species Metabolic Pathways of this compound

The metabolic fate of this compound is heavily influenced by the expression and activity of various CYP450 enzymes, which differ significantly among species. The following diagram illustrates the primary metabolic pathways of this compound and highlights the key species-specific differences.

Propafenone_Metabolism cluster_human Human cluster_rat Rat cluster_dog Dog Propafenone_H This compound 5-OH-Propafenone_H 5-Hydroxythis compound (Active) Propafenone_H->5-OH-Propafenone_H CYP2D6 (Major) N-desalkylpropafenone_H N-desalkylthis compound (Active) Propafenone_H->N-desalkylpropafenone_H CYP3A4, CYP1A2 Glucuronides_H Glucuronides 5-OH-Propafenone_H->Glucuronides_H UGTs Propafenone_R This compound N-desalkylpropafenone_R N-desalkylthis compound (Primary) Propafenone_R->N-desalkylpropafenone_R CYP1A, CYP3A4 Propafenone_D This compound Glucuronide_D This compound Glucuronide (Primary) Propafenone_D->Glucuronide_D UGTs 5-OH-Propafenone_D 5-Hydroxythis compound Propafenone_D->5-OH-Propafenone_D This compound This compound

Caption: Comparative metabolic pathways of this compound in humans, rats, and dogs.

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol provides a generalized procedure for assessing the in vitro metabolism of this compound.

1. Materials:

  • Pooled liver microsomes from the species of interest (e.g., human, rat, dog, mouse)

  • This compound hydrochloride

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (typically 0.5-1.0 mg/mL protein concentration) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution and the NADPH regenerating system to the pre-incubated microsome mixture. The final concentration of this compound can range from 1 to 100 µM depending on the study's objective.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and the formation of its metabolites.

3. Data Analysis:

  • Calculate the rate of disappearance of this compound and the rate of formation of metabolites.

  • Determine kinetic parameters such as Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) by performing incubations with a range of substrate concentrations.

In Vivo Pharmacokinetic Study of this compound

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in an animal model.

1. Animal Model:

  • Select the appropriate animal species (e.g., rat, dog, mouse).

  • Animals should be healthy, of a specified age and weight range, and acclimatized to the housing conditions.

  • Fast animals overnight prior to drug administration.

2. Drug Administration:

  • Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection). The vehicle for administration should be well-tolerated.

3. Blood Sampling:

  • Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • The volume of blood collected should be consistent and appropriate for the size of the animal.

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

4. Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentrations of this compound and its metabolites in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Conclusion

The metabolism and pharmacokinetics of this compound show marked variability across different species. In humans, 5-hydroxylation via the polymorphic CYP2D6 is the major metabolic pathway, leading to significant inter-individual differences in drug exposure and response.[1] In contrast, N-dealkylation is the predominant pathway in rats, while dogs primarily form glucuronide conjugates.[1] These differences underscore the importance of careful species selection in preclinical drug development and the need for a thorough understanding of the enzymatic pathways involved. The data and protocols presented in this guide provide a valuable resource for researchers working to characterize the disposition of this compound and similar compounds.

References

Safety Operating Guide

Proper Propafenone Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of propafenone (B51707), a Class IC antiarrhythmic agent.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The RCRA establishes a framework for the management of hazardous and non-hazardous solid waste.[1] Pharmaceutical waste can fall into several categories, including hazardous waste (P-listed or U-listed), characteristic hazardous waste (ignitable, corrosive, reactive, or toxic), and non-hazardous pharmaceutical waste.[1][2]

This compound is not explicitly categorized as a P-listed or U-listed hazardous waste by the EPA. Safety Data Sheets (SDS) for this compound hydrochloride classify it as "Harmful if swallowed" but do not assign a specific RCRA hazardous waste code. The guidance provided is to dispose of the substance in accordance with local, regional, and national regulations.

Given the pharmacological activity of this compound and the potential for environmental impact, it is prudent for laboratory personnel to manage it as a chemical waste, with a strong recommendation against disposal in regular trash or down the drain. The most appropriate disposal method is typically incineration through a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as chemical waste.

  • Segregate this compound waste from other waste streams, such as sharps, biohazards, and non-hazardous trash.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled waste container for this compound waste. The container should be compatible with the chemical properties of this compound.

  • The label should clearly state "Hazardous Waste" or "Chemical Waste" and identify the contents, including "this compound."

3. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for waste manifest documentation.

5. Empty Container Management:

  • Empty containers that held this compound should be managed as chemical waste.

  • If institutional policy allows, triple-rinsing the container with a suitable solvent may render it non-hazardous. The rinsate must be collected and disposed of as hazardous waste. Consult your EHS department for specific guidance on container decontamination.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not federally mandated, the following table summarizes key regulatory thresholds for hazardous waste generation, which can be useful for laboratory waste management planning.

Generator CategoryMonthly P-Listed Waste GenerationMonthly Non-Acutely Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 1 kg≤ 100 kg
Small Quantity Generator (SQG) > 1 kg and < 1000 kg> 100 kg and < 1000 kg
Large Quantity Generator (LQG) ≥ 1 kg≥ 1000 kg

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. Researchers should consult their institution's chemical hygiene plan and specific experimental protocols for guidance on minimizing waste generation.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: this compound Waste Generated cluster_1 Segregation & Containerization cluster_2 Storage & Disposal cluster_3 Empty Container Management A Identify Waste Containing this compound (pure substance, solutions, contaminated labware) B Segregate from other waste streams (sharps, biohazards, trash) A->B Step 1 C Place in a designated, leak-proof, and clearly labeled chemical waste container B->C Step 2 D Store in a secure Satellite Accumulation Area C->D Step 3 E Contact Environmental Health & Safety (EHS) for waste pickup D->E Step 4 F Complete all required waste manifest documentation E->F G Waste transported by licensed hazardous waste vendor for incineration F->G Final Disposal H Is the container empty? I Manage as chemical waste H->I No J Consult EHS for triple-rinsing protocol H->J Yes K Collect rinsate as hazardous waste J->K L Dispose of rinsed container per EHS guidance K->L

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Propafenone is paramount. Adherence to proper personal protective equipment (PPE) protocols and operational plans minimizes exposure risks and ensures a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form or when preparing solutions, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on safety data sheets and general best practices for handling potentially hazardous pharmaceutical compounds.[1]

Protection TypeRecommended EquipmentStandard/Specification
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene). Double gloving is recommended for compounding, administration, or disposal.[1][2]ASTM D6978 or equivalent[1]
Eye and Face Protection Safety glasses with side shields. For tasks with a risk of splashes or aerosol generation, safety goggles and a face shield, or a full face-piece respirator should be used.[1][3]ANSI Z87.1 or equivalent
Skin and Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2][4] For hazardous compounding, a polyethylene-coated polypropylene (B1209903) or other laminate material gown is recommended.[1]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, or if ventilation is insufficient, a NIOSH-approved respirator is necessary.[1][3][4]NIOSH-approved
Additional Protection Disposable head, hair, and shoe covers should be worn, especially in compounding environments.[1]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and maintain a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. For handling the solid form or preparing solutions which may generate dust or aerosols, use a certified chemical fume hood.[1][4]

  • Ensure that safety showers and eyewash stations are readily accessible.[1][5]

  • Restrict access to the handling area to authorized personnel only.[1]

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above before handling the compound.[1]

  • Avoid direct contact with skin, eyes, and clothing.[3][4]

  • Do not eat, drink, or smoke in the handling area.[3][5][6]

  • Wash hands thoroughly before and after handling the compound.[3][5][6]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][6]

  • Keep the compound away from heat and sources of ignition.[4]

  • Store at room temperature, generally between 20°C to 25°C (68°F to 77°F).[3][7]

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, a clear and immediate response is necessary to contain and clean the affected area safely.

1. Immediate Response:

  • Evacuate non-essential personnel from the spill area.[1][3]

  • Ensure the area is well-ventilated.[1][3]

2. Spill Containment and Cleanup:

  • Wearing appropriate PPE, contain the spill to prevent further spread.[1][3]

  • For solid spills, carefully shovel or sweep up the material and place it into a suitable, sealed, and labeled waste container. Avoid generating dust.[3][4]

  • For liquid spills, use an inert absorbent material to soak up the spill.[3]

  • Collect the contaminated absorbent material into a sealed, properly labeled container for disposal.[1]

3. Decontamination:

  • Clean the spill area thoroughly with water and an appropriate cleaning agent.[4]

The following diagram illustrates the workflow for handling a this compound spill:

Spill_Response_Workflow This compound Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Solid_Spill Solid Spill? Contain_Spill->Solid_Spill Collect_Solid Carefully Sweep/Shovel into Labeled Container Solid_Spill->Collect_Solid Yes Use_Absorbent Use Inert Absorbent Material Solid_Spill->Use_Absorbent No Decontaminate Decontaminate Spill Area Collect_Solid->Decontaminate Collect_Absorbent Collect Contaminated Absorbent into Labeled Container Use_Absorbent->Collect_Absorbent Collect_Absorbent->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose End End Dispose->End

This compound Spill Response Workflow

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and accidental exposure.

1. Preferred Disposal Method: Take-Back Programs

  • The most recommended method for disposing of unused or expired this compound is through a local medication take-back program.[8] These programs are often operated by law enforcement agencies or pharmacies.[8][9]

2. Disposal in Household Trash (if take-back is not an option) If a take-back program is not available, follow these steps for disposal in the trash:[8][10][11]

  • Remove the medicine from its original container.[10][11]

  • Mix the medicine with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[8][10][11] This makes the drug less appealing to children and pets and unrecognizable to people who may intentionally go through the trash.

  • Place the mixture in a sealed container, such as a sealable plastic bag.[8][10][11]

  • Throw the container in your household trash.[8][10][11]

  • Scratch out all personal information on the prescription label of the empty container to make it unreadable before disposing of it.[8][10]

Important Note: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product labeling, as this can lead to water contamination.[3][10][12]

3. Disposal of Contaminated Labware:

  • Contaminated labware, such as vials and pipette tips, should be placed in a designated, sealed, and labeled hazardous waste container for proper disposal according to local, regional, and national regulations.[1][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propafenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propafenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.